2,3,5,6-Tetramethyl-1,4-phenylenediamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953139 | |
| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-87-2, 76411-92-2 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaminodurene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3102-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3,5,6-Tetramethyl-1,4-phenylenediamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)
Introduction
This compound, commonly known as diaminodurene, is an aromatic diamine that serves as a valuable building block and reagent in various fields of chemical research and development. Its unique structure, characterized by a fully substituted benzene ring, imparts distinct chemical properties that differentiate it from its parent compound, p-phenylenediamine. The presence of four methyl groups creates significant steric hindrance around the reactive amino functionalities, enhancing its thermal stability and modifying its redox behavior.[1]
This guide provides a comprehensive overview of the core chemical properties of diaminodurene, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and key applications, with a focus on the mechanistic principles that govern its behavior. Furthermore, this document provides detailed experimental protocols and safety information to ensure its effective and safe utilization in a laboratory setting.
Molecular Structure and Identification
The foundational aspect of understanding diaminodurene's chemistry lies in its molecular structure. It consists of a benzene ring where the hydrogen atoms at positions 1 and 4 are substituted by amino groups (-NH₂), and the hydrogens at positions 2, 3, 5, and 6 are replaced by methyl groups (-CH₃).
Key Identifiers:
-
IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-diamine[2]
-
Common Synonyms: Diaminodurene, 2,3,5,6-Tetramethyl-p-phenylenediamine[2]
-
CAS Number: 3102-87-2[3]
-
Molecular Formula: C₁₀H₁₆N₂[3]
-
InChIKey: WCZNKVPCIFMXEQ-UHFFFAOYSA-N[2]
-
Canonical SMILES: CC1=C(C(=C(C(=C1N)C)C)N)C[2]
Physicochemical Properties
The physical and chemical properties of diaminodurene are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 164.25 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][5] |
| Melting Point | 150-155 °C | [5][6] |
| Boiling Point | 281.73 °C (rough estimate) | [5] |
| Solubility | Slightly soluble in water; more soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. | [1] |
| pKa | 6.11 ± 0.10 (Predicted) | [5] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for the verification and characterization of diaminodurene.
-
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's high symmetry. It typically exhibits two main signals: a singlet for the protons of the four equivalent methyl groups and another signal for the protons of the two equivalent amino groups.[2][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons. Due to symmetry, only two signals are expected for the aromatic carbons: one for the carbons bearing the amino groups and one for the carbons bearing the methyl groups.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹. C-H stretching from the methyl and aromatic groups, as well as C=C stretching from the benzene ring, are also prominent.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4]
Synthesis and Reactivity
General Synthesis Pathway
Diaminodurene is not naturally occurring and must be synthesized. A common laboratory and industrial approach involves the nitration of durene (1,2,4,5-tetramethylbenzene) followed by the reduction of the resulting dinitrodurene.
Caption: General synthesis workflow for Diaminodurene.
The choice of reducing agent is critical to achieve high yield and purity. Catalytic hydrogenation is often preferred for its cleaner reaction profile compared to metal/acid reductions.
Core Reactivity: Redox Chemistry
The most defining chemical characteristic of diaminodurene is its redox behavior. The amino groups can undergo a two-electron oxidation to form the corresponding di-imine species. This process is reversible, making the compound a useful redox agent.
Caption: Reversible two-electron oxidation of Diaminodurene.
Unlike unsubstituted p-phenylenediamine, the steric bulk of the four methyl groups provides kinetic stability to both the diamine and its oxidized form. This enhanced stability is crucial for its application in materials science, such as in the synthesis of polyimides where it serves as a monomer.[8]
Applications in Research and Development
The unique properties of diaminodurene lend it to several specialized applications.
-
Polymer Chemistry: It is used as a monomer in the preparation of high-performance polymers, such as polyimides. These polymers often exhibit excellent thermal stability and dielectric properties, making them suitable for electronic applications like integrated circuit passivation and stress relief layers in sensors.[6]
-
Redox Probes and Mediators: In electrochemistry, the well-behaved redox couple of diaminodurene and its di-imine allows it to be used as a redox mediator in biosensors and other electrochemical systems.
-
Toxicology Research: Due to its specific toxicity profile, diaminodurene is used as a model compound in toxicological studies. Research has shown that it can cause necrosis of skeletal muscle in rats, with the mechanism believed to involve redox cycling within mitochondria, leading to the depletion of glutathione (GSH) and subsequent oxidative stress and cell death.[9] This makes it a valuable tool for investigating mechanisms of chemically-induced myotoxicity.
Toxicology and Safe Handling
Understanding the toxicology and implementing proper safety protocols are paramount when working with diaminodurene.
Hazard Profile
Diaminodurene is classified as a hazardous substance. The primary hazards are summarized below based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][10] |
Experimental Protocol: Safe Handling and Storage
Adherence to a strict safety protocol is mandatory.
1. Personal Protective Equipment (PPE):
- Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[10][11]
2. Engineering Controls:
- Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][11]
3. Handling Procedures:
- Avoid generating dust when weighing or transferring the material.
- Use spark-proof tools and avoid sources of ignition.
- Wash hands thoroughly after handling, even if gloves were worn.[10]
4. Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
- Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[5]
- Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11][12]
5. Spill and Disposal:
In case of a spill, evacuate the area. Avoid inhaling dust. Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a sealed container for disposal.
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10][11]
Caption: Standard laboratory workflow for handling Diaminodurene.
Conclusion
This compound is a sterically hindered aromatic diamine with a rich chemical profile dominated by its reversible redox behavior and enhanced stability. These features have established its role as a key component in materials science for creating high-performance polymers and as a specialized tool in toxicological research. For scientists and researchers, a thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for leveraging its potential while ensuring laboratory safety. As research in advanced materials and mechanistic toxicology continues to evolve, the applications for precisely functionalized molecules like diaminodurene are poised to expand.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Titan Biotech Ltd. (n.d.). Material Safety Data Sheet.
- Munday, R., Fray, L. M., & Smith, B. L. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.
- Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE.
- Fırat, Y. E., & Özkara, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.
- NIST. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. NIST Chemistry WebBook.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]
- 5. This compound CAS#: 3102-87-2 [m.chemicalbook.com]
- 6. This compound | 3102-87-2 [chemicalbook.com]
- 7. This compound(3102-87-2) 1H NMR [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
2,3,5,6-Tetramethyl-1,4-phenylenediamine physical properties
An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Introduction
This compound, also known as diaminodurene, is an aromatic diamine that serves as a critical building block in advanced materials science and organic synthesis. Its molecular structure is characterized by a benzene ring substituted with two amino groups at the para positions (1 and 4) and four methyl groups at all other ring positions (2, 3, 5, and 6).[1] This extensive methylation imparts significant steric hindrance around the amino functionalities, influencing its reactivity, thermal stability, and solubility compared to unsubstituted phenylenediamines.[1]
This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its characterization, handling, and application for researchers, scientists, and professionals in drug development and materials science. Understanding these properties is paramount for its effective use as a monomer in the synthesis of high-performance polymers, such as polyimides and covalent organic frameworks (COFs), and for its application in electronic materials.[2][3]
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The use of standardized identifiers ensures clarity and precision in communication and procurement.
| Identifier | Value | Source |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [4] |
| CAS Number | 3102-87-2 | [2][4][5] |
| Molecular Formula | C₁₀H₁₆N₂ | [1][4] |
| Molecular Weight | 164.25 g/mol | [4] |
| Synonyms | Diaminodurene, 3,6-Diaminodurene, TMPD | [2][4][6] |
| EC Number | 221-457-4 | [4][7] |
| InChIKey | WCZNKVPCIFMXEQ-UHFFFAOYSA-N | [4] |
The molecular structure, with its symmetrically placed methyl groups, is key to its properties. This substitution pattern enhances the electron-donating nature of the benzene ring and provides steric shielding to the amine groups, which can moderate their reactivity in polymerization processes.
Core Physical Properties
The macroscopic physical properties of a compound dictate its state, appearance, and how it behaves in various physical processes. These characteristics are the first indicators of a substance's identity and purity.
| Property | Value | Comments |
| Appearance | White to light yellow or beige crystalline powder/solid. | [1][2][6][8] |
| Melting Point | 150-155 °C | [3][5] A narrow range indicates high purity. |
| Boiling Point | ~281-311 °C (estimated) | [5][8] Prone to decomposition at high temperatures. |
| Density | ~1.0 g/cm³ (estimated) | [5][8] |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [1] |
Melting Point: A Critical Indicator of Purity
Expert Insight: The melting point is arguably the most straightforward and crucial physical property for assessing the purity of a crystalline solid like diaminodurene. A pure substance will melt over a very narrow range (typically <1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. For a researcher synthesizing or procuring this compound, a sharp melting point within the established range of 150-155 °C provides a high degree of confidence in its purity.[3][5]
Protocol: Melting Point Determination (Capillary Method)
This protocol outlines a standard, self-validating method for determining the melting point.
-
Sample Preparation: Ensure the diaminodurene sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Ramp:
-
Rapid Ramp (Screening): Initially, heat the sample rapidly (10-20 °C/min) to approximate the melting point.
-
Slow Ramp (Accurate Measurement): For a new sample, cool the apparatus until it is at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C/min).
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting range is T₁ - T₂.
-
-
Validation: The sharpness of the range is a self-validating feature. A broad range (>2 °C) suggests the presence of impurities or residual solvent, necessitating further purification (e.g., recrystallization).
Solubility Profile: The Key to Application
The solubility of diaminodurene is a critical parameter for its use in synthesis and material fabrication. Its behavior is consistent with its molecular structure—a largely nonpolar aromatic core with polar amine groups.
-
Water: Sparingly or slightly soluble.[1]
-
Organic Solvents: More soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1]
Causality: The four methyl groups contribute to the molecule's lipophilicity, limiting its solubility in water. However, the two amine groups can form hydrogen bonds, allowing for solubility in polar organic solvents. This selective solubility is exploited during synthesis for purification via recrystallization and in polymerization reactions where a suitable solvent is required to bring monomers together.
Spectroscopic and Analytical Characterization
Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is essential for confirming the molecular structure. Due to the molecule's high degree of symmetry, a simple spectrum is expected.
-
¹H NMR: One would expect two primary signals:
-
A signal for the twelve equivalent protons of the four methyl groups.
-
A signal for the four equivalent protons of the two amine groups. The chemical shift of the -NH₂ protons can be variable and may broaden or exchange with D₂O.
-
ChemicalBook provides access to a representative ¹H NMR spectrum for this compound.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: Look for characteristic peaks in the range of 3300-3500 cm⁻¹, typical for primary amines.
-
C-H Stretching: Signals from the methyl groups will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, further confirming the identity.
-
Molecular Ion Peak (M⁺): A prominent peak should be observed at an m/z ratio corresponding to the molecular weight (approx. 164.25).[4]
-
Fragmentation: Analysis of the fragmentation pattern can provide further structural evidence. Data is available on public databases like PubChem.[4]
Workflow for Purity and Identity Confirmation
This diagram illustrates a logical workflow for a researcher to validate a sample of this compound.
Caption: Workflow for identity and purity validation.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and kept in a cool, dry place, with temperatures between 2–8 °C often recommended.[5]
-
Stability: As an aromatic amine, it is susceptible to oxidation, which can lead to discoloration (from white/yellow to brown). This is why storage under inert gas is critical.
Safety Profile: this compound is classified as a hazardous substance.
-
Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][10]
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
-
First Aid:
Conclusion
The physical properties of this compound are a direct consequence of its unique, highly symmetric, and sterically hindered molecular structure. Its high melting point and characteristic solubility profile are key parameters for its purification and use in polymerization. A thorough understanding and verification of these properties, using standard analytical workflows, are essential for any researcher or developer to ensure the reliability and reproducibility of their work, whether in the synthesis of novel polymers, the development of new electronic materials, or other advanced applications.
References
- Guidechem. (n.d.). This compound 3102-87-2 wiki.
- ChemicalBook. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound 3102-87-2.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound | 3102-87-2.
- ECHEMI. (n.d.). This compound SDS, 3102-87-2 Safety Data Sheets.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99% trace metals basis.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound(3102-87-2) 1 h nmr.
- Echemi. (n.d.). 3102-87-2, this compound Formula.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 3102-87-2 [chemicalbook.com]
- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 3102-87-2 [m.chemicalbook.com]
- 6. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound(3102-87-2) 1H NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)
Abstract
This compound, commonly known as diaminodurene, is a crucial building block in the synthesis of high-performance materials, particularly polyimides used in electronics and aerospace for their exceptional thermal stability and dielectric properties.[1][2] Its rigid, symmetric structure imparts unique characteristics to the polymers derived from it. This guide provides a comprehensive technical overview of the primary synthetic routes to diaminodurene, offering field-proven insights into methodological choices, reaction mechanisms, and process optimization. Two core strategies are detailed: the nitration and subsequent reduction of durene, and the exhaustive methylation of p-phenylenediamine. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Chapter 1: Synthesis via Dinitration and Reduction of Durene
This classical two-step approach leverages the commercially available starting material durene (1,2,4,5-tetramethylbenzene). The electron-rich nature of the durene ring, activated by four methyl groups, facilitates electrophilic substitution, while the subsequent reduction of the introduced nitro groups is a robust and widely applied transformation in organic synthesis.
1.1: Mechanistic Overview
The synthesis begins with the electrophilic aromatic substitution of durene. A nitrating mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating methyl groups activate the aromatic ring, directing the substitution to the two unsubstituted positions to form 2,5-dinitrodurene.
The second stage involves the reduction of the two nitro groups to primary amines. Catalytic hydrogenation is the preferred industrial and laboratory method, offering high yields and clean conversion.[3][4] A noble metal catalyst, typically palladium on a carbon support (Pd/C), facilitates the transfer of hydrogen gas to the nitro groups, proceeding through nitroso and hydroxylamine intermediates to yield the final diamine.
Caption: Reaction pathway for diaminodurene synthesis starting from durene.
1.2: Experimental Protocol: Step 1 - Synthesis of 2,5-Dinitrodurene
Causality: The use of fuming nitric acid and concentrated sulfuric acid creates a potent nitrating medium necessary to achieve dinitration. The reaction is highly exothermic and requires strict temperature control below 10°C to prevent runaway reactions and the formation of undesired oxidized byproducts.
Methodology:
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 250 mL of concentrated sulfuric acid (98%) to 0°C using an ice-salt bath.
-
Addition of Durene: Slowly add 67 g (0.5 mol) of durene to the stirred, cold sulfuric acid. Maintain the temperature below 10°C. The durene will dissolve to form a solution.
-
Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by carefully adding 105 mL of fuming nitric acid (>90%) to 150 mL of concentrated sulfuric acid, pre-cooled to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the durene solution over 2-3 hours. Critically maintain the internal reaction temperature between 5°C and 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring. The crude dinitrodurene will precipitate as a pale yellow solid.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Further wash with a small amount of cold ethanol. The product can be recrystallized from glacial acetic acid to yield pale yellow needles. Dry the purified 2,5-dinitrodurene (CAS 5465-13-4) in a vacuum oven.[5]
1.3: Experimental Protocol: Step 2 - Catalytic Hydrogenation of 2,5-Dinitrodurene
Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.[4] Ethanol is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under hydrogenation conditions. The reaction is monitored by hydrogen uptake, which ceases upon completion.
Methodology:
-
Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2.24 g of 10% Palladium on Carbon (Pd/C) catalyst (approx. 1 wt% of the substrate). Carefully add 200 mL of ethanol to create a slurry. Note: Pd/C is flammable when dry and should be handled with care.
-
Addition of Substrate: Add 22.4 g (0.1 mol) of the purified 2,5-dinitrodurene to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to 50-60°C. The reaction is exothermic, and cooling may be required initially. The reduction is complete when hydrogen uptake ceases (typically 4-6 hours).
-
Catalyst Removal: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with warm ethanol to recover all the product.
-
Isolation: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator. The resulting solid is crude diaminodurene.
-
Purification: The product can be purified by recrystallization from ethanol or by vacuum sublimation to yield a white to off-white crystalline solid.
Chapter 2: Synthesis via Exhaustive Methylation of p-Phenylenediamine
This alternative route builds the target molecule by adding the methyl groups to a pre-existing diamine core. While p-phenylenediamine is a simple starting material, the protocol involves the use of highly toxic dimethyl sulfate and requires precise control over reaction conditions to achieve the desired tetramethylated product in high yield.
2.1: Mechanistic Rationale
This elegant synthesis, detailed in Organic Syntheses, involves the exhaustive methylation of the two primary amine groups of p-phenylenediamine using dimethyl sulfate in the presence of sodium bicarbonate.[6] The bicarbonate acts as a base to neutralize the sulfuric acid byproduct of the methylation. The reaction proceeds through intermediate methylated amines to form a quaternary ammonium salt. A subsequent high-temperature step involving ethanolamine is used to effect a complex reaction and steam distillation, which yields the final product.
Caption: Experimental workflow for the synthesis of diaminodurene via methylation.
2.2: Detailed Experimental Protocol
This protocol is an adaptation of the procedure published in Organic Syntheses, Vol. 48, p. 94 (1968), which should be consulted for original diagrams and notes.[6]
Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Methodology:
-
Initial Slurry: In a 2 L three-necked flask fitted with a stirrer, thermometer, and a pressure-compensated dropping funnel, combine 54 g (0.5 mol) of p-phenylenediamine, 310 g (3.7 mol) of sodium bicarbonate, and 250 mL of water.
-
Methylation: Cool the slurry to 18-22°C using an ice bath. With vigorous stirring, add 320 mL (3.4 mol) of dimethyl sulfate dropwise over 30-50 minutes, maintaining the temperature in the specified range. Vigorous evolution of CO₂ will occur.
-
Post-Methylation Stirring: After the addition is complete, continue stirring at 20-25°C for 1 hour.
-
Quenching: Raise the temperature to 60-65°C for about 10 minutes, or until CO₂ evolution ceases, to destroy any excess dimethyl sulfate.
-
Slurry Formation: Add 250 mL of cold water, cool the flask rapidly in an ice bath, and add 100 mL of ethanolamine. A crystalline slurry will form.
-
Distillation: Remove the slurry from the flask. Rearrange the apparatus for steam distillation. To the reaction flask, add 200 mL of ethanolamine and heat it to 140°C.
-
Product Formation & Distillation: Add the crystalline slurry in portions to the hot ethanolamine over 40-50 minutes. The addition should maintain an internal temperature of 120-140°C while water and the oily product distill over.
-
Final Distillation: Once the addition is complete, maintain the internal temperature at 160-170°C for 20 minutes. Initiate a rapid steam distillation by adding portions of water, collecting the oily product until no more appears in the distillate.
-
Isolation: Cool the distillate. The oily product will solidify into white lumps. Filter the solid, crush it, and wash thoroughly with ice water. Dry the product in a vacuum desiccator over silica gel. The expected yield is 62-72 g (82-88%).
Chapter 3: Comparative Analysis and Purity Assessment
3.1: Comparison of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, scale, and safety considerations.
| Parameter | Route 1: Durene Nitration/Reduction | Route 2: p-Phenylenediamine Methylation |
| Starting Materials | Durene, HNO₃, H₂SO₄, Pd/C, H₂ | p-Phenylenediamine, Dimethyl Sulfate, NaHCO₃ |
| Key Hazards | Strong acids, flammable gas (H₂), pyrophoric catalyst (Pd/C) | Extremely toxic and carcinogenic dimethyl sulfate |
| Yield | Moderate to good, highly dependent on optimization of both steps | High (82-88% reported)[6] |
| Scalability | Well-suited for large-scale industrial production | Requires specialized handling for large quantities of dimethyl sulfate |
| Simplicity | Two distinct, relatively straightforward chemical transformations | A more complex, multi-stage one-pot procedure requiring precise control |
3.2: Analytical Characterization
Confirming the identity and purity of the final this compound is critical.
| Technique | Expected Result |
| Appearance | White to light yellow or beige crystalline powder.[1] |
| Melting Point | 150-155°C.[2] |
| ¹H NMR | Two singlets are expected: one for the four equivalent methyl groups (δ ≈ 2.0-2.2 ppm) and one for the two equivalent N-H protons (δ ≈ 3.3-3.5 ppm, may be broad and exchangeable with D₂O).[7][8] |
| ¹³C NMR | Three signals are expected: one for the methyl carbons, one for the amine-substituted aromatic carbons, and one for the methyl-substituted aromatic carbons.[7] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching of primary amines (approx. 3300-3400 cm⁻¹), C-H stretching (approx. 2900-3000 cm⁻¹), and aromatic C=C bending.[6][9] |
| Purity (GC/HPLC) | >98% for most applications. |
Conclusion
The can be effectively achieved through two primary pathways. The dinitration and reduction of durene is a robust, classical method suitable for large-scale synthesis, relying on fundamental aromatic chemistry. The exhaustive methylation of p-phenylenediamine, while employing a highly hazardous reagent, offers an excellent-yield laboratory-scale synthesis with a unique reaction sequence. The selection of the appropriate method must be guided by a thorough assessment of available equipment, scale, safety protocols, and economic factors. In all cases, rigorous purification and analytical characterization are paramount to ensure the quality of this vital monomer for advanced material applications.
References
- Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1968). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 48, 94. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Winstrom, L. O., & Samdahl, R. D. (1961). U.S. Patent No. 2,976,320. U.S.
- Wikipedia. (2023). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Kim, M-H. Y., Thibeault, S. A., Wilson, J. W., & Maahs, H. G. (n.d.). Process of durene synthesis from mesitylene and pseudocumene produced by trans alkylation of toluene, xylene and trimethyl benzenes. ResearchGate.
- Jaryal, R., Khullar, S., & Kumar, R. (2023). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). ResearchGate.
Sources
- 1. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99 trace metals 3102-87-2 [sigmaaldrich.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Dinitrodurene | 5465-13-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound(3102-87-2) IR Spectrum [chemicalbook.com]
- 7. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(3102-87-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, is an aromatic amine with a unique molecular architecture that has garnered interest in diverse scientific fields, from materials science to biochemistry. Its rigid, planar structure, substituted with four methyl groups and two amino functionalities in a para-orientation, imparts distinct electronic and steric properties. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, and redox behavior, with insights relevant to its application in research and development.
Molecular Structure and Properties
This compound is a crystalline solid, appearing as white to light yellow powder.[1][2] Its core consists of a benzene ring with two amino groups at positions 1 and 4, and four methyl groups at the 2, 3, 5, and 6 positions. This substitution pattern leads to significant steric hindrance around the amino groups, influencing its reactivity and intermolecular interactions.
| Property | Value |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine[3] |
| Synonyms | Diaminodurene, 3,6-Diaminodurene, TMPD |
| CAS Number | 3102-87-2[3] |
| Molecular Formula | C₁₀H₁₆N₂[3] |
| Molecular Weight | 164.25 g/mol [3] |
| Melting Point | 150-155 °C[1] |
| Appearance | White to light yellow crystalline powder[1] |
The molecular structure of this compound can be visualized as follows:
Caption: 2D representation of this compound.
A search of the Cambridge Structural Database (CSD) reveals detailed crystallographic data for this compound under reference code 721211.[3] Analysis of the crystal structure would provide precise bond lengths and angles, offering deeper insights into its three-dimensional conformation and packing in the solid state.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the reduction of a dinitro precursor, dinitrodurene. A detailed, analogous procedure for the synthesis of a related compound, tetramethyl-p-phenylenediamine, is available in Organic Syntheses, which can be adapted for this purpose.[4] The general steps for such a synthesis are outlined below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Dinitrodurene (Illustrative)
-
Dissolution: Dissolve dinitrodurene in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, for instance, a solution of tin(II) chloride in concentrated hydrochloric acid, dropwise to the solution of dinitrodurene while stirring.
-
Reaction: Heat the reaction mixture under reflux for a specified period to ensure complete reduction.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic extract with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Spectroscopic Characterization
The molecular structure of this compound has been extensively characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent methyl groups and a singlet for the two equivalent amino protons. The exact chemical shifts can vary depending on the solvent used.[5]
-
¹³C NMR: The carbon-13 NMR spectrum would display signals for the aromatic carbons and the methyl carbons, providing further confirmation of the molecular symmetry.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the different functional groups present in the molecule.[6] Key vibrational frequencies include:
-
N-H stretching vibrations of the primary amine groups.
-
C-H stretching vibrations of the methyl groups and the aromatic ring.
-
C=C stretching vibrations of the benzene ring.
-
C-N stretching vibrations.
A detailed analysis of the IR spectrum can provide valuable information about the molecular structure and bonding.[7]
Redox Behavior and Applications
A key feature of this compound is its ability to undergo oxidation to form a stable radical cation, often referred to as Wurster's Blue.[3] This property makes it a valuable redox indicator and electron donor in various chemical and biological systems.
The redox process can be represented as follows:
Caption: Stepwise oxidation of this compound.
This redox activity is central to its applications:
-
Biochemical Assays: It is used as an electron donor to study electron transport chains, particularly in the context of cytochrome c oxidase.
-
Materials Science: It serves as a monomer for the synthesis of polyimides and other polymers with interesting electronic and thermal properties.[8] It is also utilized as a building block for covalent organic frameworks (COFs).[1]
-
Drug Development: While not a drug itself, its rigid scaffold and redox properties make it an interesting building block for the design of novel bioactive molecules. The aniline substructure is common in many pharmaceuticals, and understanding the metabolism and potential toxicity of derivatives is crucial.[9] Research has shown that 2,3,5,6-tetramethyl-p-phenylenediamine can induce myotoxicity through a mechanism involving the mitochondrial respiratory chain, leading to glutathione depletion and oxidative stress. This information is vital for medicinal chemists when considering the incorporation of similar moieties into drug candidates.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule with a well-defined and symmetrical structure that gives rise to a rich chemistry, particularly its redox behavior. Its utility as a building block in materials science and its interactions with biological systems make it a compound of significant interest to a broad range of scientists. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective and safe application in research and development.
References
- Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). FTIR spectrum of PPD.
- NIST WebBook. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- CP Lab Safety. (n.d.). 2, 3, 5, 6-Tetramethyl-1, 4-phenylenediamine, min 98% (GC)(T), 1 gram.
Sources
- 1. 2,3,5,6-テトラメチル-p-フェニレンジアミン electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound(3102-87-2) 1H NMR [m.chemicalbook.com]
- 6. This compound(3102-87-2) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 3102-87-2|this compound|BLD Pharm [bldpharm.com]
- 9. news.umich.edu [news.umich.edu]
solubility of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in organic solvents
An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in Organic Solvents
Introduction
This compound, also known as durenediamine (DAD), is a highly symmetrical aromatic diamine that serves as a critical building block in advanced materials science. Its rigid structure, imparted by the tetramethyl-substituted benzene ring, and the reactive functionality of its two primary amine groups make it an essential monomer for the synthesis of high-performance polyimides. These polymers are indispensable in the electronics industry for applications such as integrated circuit passivation, dielectric layers in multichip modules, and stress-relief coatings for sensors.[1][2] Beyond polyimides, the unique electronic properties of durenediamine position it as a candidate for emerging applications in redox flow batteries and as a structural linker in Covalent Organic Frameworks (COFs).[3]
The successful application of this compound in these fields is fundamentally dictated by its solubility characteristics. The ability to dissolve this monomer in an appropriate solvent is paramount for achieving high molecular weight polymers during synthesis, formulating uniform coatings, or enabling efficient electrochemical reactions. This guide provides a comprehensive technical overview of the physicochemical principles governing the solubility of durenediamine, outlines authoritative experimental protocols for its quantitative determination, and explores the practical implications of solubility in its key applications.
Physicochemical Properties Influencing Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key factors are its molecular structure, polarity, and crystal lattice energy.
Molecular Structure Analysis:
-
Aromatic Core: The central 1,2,4,5-tetramethylbenzene ring is non-polar and hydrophobic. This core structure contributes to its affinity for non-polar or moderately polar organic solvents.
-
Amine Functional Groups: The two primary amine (-NH₂) groups at the 1 and 4 positions are polar and capable of acting as hydrogen bond donors. These groups are also basic, with a predicted pKa of approximately 6.11, meaning they can be protonated in the presence of an acid.[4] This protonation dramatically increases polarity and can render the molecule soluble in acidic aqueous solutions.
-
Methyl Groups: The four methyl (-CH₃) groups are electron-donating and increase the steric hindrance around the amine groups. They enhance the molecule's lipophilicity, generally reducing its solubility in highly polar solvents like water compared to its unsubstituted counterpart, p-phenylenediamine.[5]
The molecule's overall character is that of a moderately polar organic base. Its solubility behavior is governed by the balance between the hydrophobic aromatic core and the hydrophilic, basic amine groups. The principle of "like dissolves like" is central to predicting its solubility: it will dissolve best in solvents with a similar polarity profile.[6][7]
Summary of Key Physicochemical Properties
| Property | Value | Source |
| Synonyms | Durenediamine, 3,6-Diaminodurene, TMPD | |
| CAS Number | 3102-87-2 | [2] |
| Molecular Formula | C₁₀H₁₆N₂ | [8] |
| Molecular Weight | 164.25 g/mol | [2][8] |
| Appearance | White to light yellow powder/crystal | [9] |
| Melting Point | 150-155 °C | [1][2] |
| Boiling Point | 160 °C @ 10 mmHg | [9] |
| Density | 1.032 g/cm³ | [9] |
| pKa (Predicted) | 6.11 ± 0.10 | [4] |
Qualitative Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents effectively solvate both the polar amine groups and the non-polar aromatic ring. This is the solvent class of choice for reactions involving this monomer.[10] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Slightly Soluble to Soluble | The non-polar aromatic core of durenediamine has a strong affinity for these solvents. Solubility is likely limited by the energy required to break the crystal lattice and solvate the polar amine groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. The amine groups can hydrogen bond with the ether oxygen. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | These solvents have moderate polarity and can interact favorably with the aromatic ring. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Slightly Soluble | The polarity of ketones should allow for some dissolution. |
| Alcohols | Methanol, Ethanol, Isopropanol | Slightly Soluble | These protic solvents can hydrogen bond with the amine groups. However, the non-polar character of the durene core may limit high solubility. |
| Non-Polar Alkanes | Hexane, Heptane | Insoluble | The significant polarity mismatch between the amine groups and the alkane solvent results in poor solvation.[6] |
| Water | Water | Very Slightly Soluble to Insoluble | The large, hydrophobic tetramethylbenzene core significantly outweighs the contribution of the two amine groups, leading to poor aqueous solubility at neutral pH. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | As a base, the amine groups will be protonated to form ammonium salts (R-NH₃⁺), which are ionic and readily dissolve in water.[11] |
Experimental Determination of Thermodynamic Solubility
For applications in process chemistry, formulation, and materials science, a precise, quantitative measure of solubility is required. The "gold standard" for determining the true equilibrium solubility of a compound is the Isothermal Shake-Flask Method .[12][13] This method ensures that the solution has reached a state of thermodynamic equilibrium with the solid phase, providing a definitive solubility value at a given temperature.
Core Principle
An excess of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach a maximum and unchanging value (i.e., equilibrium). After equilibrium is achieved, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is measured using a suitable analytical technique.[14][15]
Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method with HPLC Quantification
1. Preparation:
-
Accurately weigh a sufficient amount of this compound (e.g., 10-20 mg) into a clean, dry glass vial. The amount should be in clear excess of its expected solubility.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
2. Equilibration:
-
Place the vial in an incubator shaker or on a stirring plate with a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the suspension vigorously for an extended period, typically 24 to 72 hours.[12] A 48-hour period is often a robust starting point to ensure equilibrium is reached.
3. Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[16]
4. Sample Preparation for Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the analyte concentration within the linear range of the calibration curve.
5. Quantification via HPLC:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Analysis: Inject the standards and the diluted sample onto a suitable HPLC system (e.g., a reverse-phase C18 column with a UV detector).
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Final Solubility: Calculate the final solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Applications Dictated by Solubility
The practical utility of this compound is inextricably linked to its ability to be dissolved and processed in solution.
Case Study 1: High-Performance Polyimide Synthesis
Polyimides are synthesized via a two-step polycondensation reaction.[10] The first step involves reacting a diamine (like durenediamine) with a dianhydride in a polar aprotic solvent (e.g., NMP or DMAc) at ambient temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is thermally or chemically treated to form the final, insoluble polyimide.
The Critical Role of Solubility:
-
High Molecular Weight: For the polymer to achieve high molecular weight, which is essential for good mechanical properties, both the monomers and the resulting poly(amic acid) must remain fully dissolved throughout the initial polymerization step.[10] If the diamine has poor solubility, the reaction will be slow and incomplete, resulting in a low-quality polymer.
-
Processability: The solubility of the poly(amic acid) precursor allows it to be cast from solution into thin films or coatings before being converted to the final, intractable polyimide. The choice of solvent is therefore critical for achieving uniform, defect-free layers in electronic applications.
Visualization of Polyimide Synthesis
Caption: Two-Step Polyimide Synthesis Pathway.
Case Study 2: Emerging Application in Redox Flow Batteries (RFBs)
Redox flow batteries are a promising technology for large-scale energy storage.[3][17] A key area of research is the development of organic redox-active materials to replace traditional metal-based electrolytes. Phenylenediamines are electrochemically active and could potentially serve as anolytes (the negative electrolyte).
The Solubility Challenge:
-
Energy Density: The energy density of an RFB is directly proportional to the concentration of the redox-active species in the electrolyte.[3] To be commercially viable, organic molecules like durenediamine must exhibit very high solubility (>1 M) in suitable non-aqueous solvents (e.g., acetonitrile, carbonates) while maintaining electrochemical stability.
-
System Performance: Poor solubility can lead to precipitation of the active material within the battery stack, causing blockages, increasing resistance, and ultimately leading to system failure.
Therefore, while this compound possesses interesting electronic properties, its utility in next-generation energy storage is entirely contingent on achieving high solubility in appropriate electrolyte systems. This highlights the critical need for the solubility screening and determination protocols described in this guide.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][9][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended.[2]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[20]
Conclusion
This compound is a valuable monomer whose performance in both established and emerging technologies is governed by its solubility. This guide has established that its unique molecular structure—a balance of a non-polar aromatic core and polar, basic amine groups—predicts good solubility in polar aprotic solvents, which is confirmed by its successful use in polyimide synthesis. For researchers and drug development professionals, understanding the theoretical basis of its solubility and, more importantly, possessing a robust experimental protocol to quantify it, is essential for innovation. The Isothermal Shake-Flask method, coupled with HPLC analysis, provides an authoritative means to generate the precise solubility data needed to optimize reaction conditions, formulate new materials, and unlock the full potential of this versatile chemical compound.
References
- Spectroscopic Techniques - Solubility of Things.
- This compound SDS, 3102-87-2 Safety D
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds.
- This compound - ChemicalBook.
- Equilibrium Solubility Assays Protocol - AxisPharm.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public
- Solubility of Organic Compounds.
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.
- 2,3,5,6- Tetramethyl-1,4-phenylenediamine - Synquest Labs.
- This compound | C10H16N2 | CID 76548 - PubChem.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma.
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P
- SOLUBILITY DETERMIN
- safety d
- Material Safety D
- This compound - ChemicalBook.
- This compound - TCI Chemicals.
- This compound - TCI Chemicals.
- Polyimides: Fundamentals and Applic
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Public
- In-vitro Thermodynamic Solubility - Protocols.io.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99% trace metals basis.
- Polyimides and Other High Temperature Polymers - Synthesis Characterization and Applications | PDF | Chemical Reactions | Solubility - Scribd.
- Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores - N
- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Publishing.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
- Redox Species of Redox Flow B
- Solvent Miscibility Table - Sigma-Aldrich.
- Redox Flow Batteries: A Literature Review Oriented to Autom
- (PDF)
- Membranes for Redox Flow Battery Applic
- 3102-87-2|this compound|BLD Pharm.
- p-Phenylenediamine - CIR Report D
- Electrochemical Properties of an All-Organic Redox Flow Battery Using 2,2,6,6-Tetramethyl-1-Piperidinyloxy and N-Methylphthalimide - ResearchG
- This compound(3102-87-2) 1 h nmr - ChemicalBook.
- Common Solvents Used in Organic Chemistry: Table of Properties 1.
- This compound - ChemicalBook.
- N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | 637-01-4 | ET04269 - Biosynth.
Sources
- 1. This compound | 3102-87-2 [chemicalbook.com]
- 2. 2,3,5,6-テトラメチル-p-フェニレンジアミン electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Redox Species of Redox Flow Batteries: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 3102-87-2 [m.chemicalbook.com]
- 5. cir-safety.org [cir-safety.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 溶剂混溶性表 [sigmaaldrich.com]
- 8. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Redox Flow Batteries: A Literature Review Oriented to Automatic Control | MDPI [mdpi.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Spectral Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Durenediamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethyl-1,4-phenylenediamine, commonly known as durenediamine, is an aromatic diamine characterized by a fully substituted benzene ring. This high degree of methylation imparts unique chemical and physical properties, making it a valuable building block in various fields. It serves as a monomer in the synthesis of high-performance polyimides and other polymers, where its rigid structure contributes to enhanced thermal stability and mechanical strength[1][2][3]. Furthermore, its derivatives are explored in materials science and electronics. Accurate and comprehensive characterization of this compound is paramount for ensuring the quality and performance of these advanced materials.
This technical guide provides an in-depth analysis of the core spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but to explain the underlying principles and experimental considerations that validate the structure and purity of the molecule.
Molecular Structure and Symmetry: The Key to Spectral Simplicity
The structure of this compound is notable for its high degree of symmetry. The molecule possesses a center of inversion, multiple mirror planes, and rotational axes. This symmetry is the primary determinant of its spectral simplicity, particularly in NMR. Due to this symmetry, the four methyl groups are chemically and magnetically equivalent. Likewise, the two amine groups are equivalent. This fundamental property means that instead of a complex spectrum with multiple signals, we anticipate a very simple and clean spectral output, which is a powerful diagnostic tool for confirming the compound's identity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For durenediamine, its symmetry greatly simplifies the spectra.
¹H NMR Analysis
In the ¹H NMR spectrum, due to the molecule's symmetry, all twelve methyl protons are equivalent, and the four amine protons are equivalent. This results in two distinct signals.
-
Methyl Protons (CH₃): A single, sharp resonance is expected for the twelve protons of the four methyl groups.
-
Amine Protons (NH₂): A single, potentially broad resonance is expected for the four protons of the two amine groups. The broadness can be attributed to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
¹³C NMR Analysis
Similarly, the ¹³C NMR spectrum is simplified by the molecular symmetry. We expect to see only three distinct signals:
-
Methyl Carbons (-CH₃): One signal representing the four equivalent methyl carbons.
-
Aromatic Carbons (C-CH₃): One signal for the four equivalent aromatic carbons bonded to the methyl groups.
-
Aromatic Carbons (C-NH₂): One signal for the two equivalent aromatic carbons bonded to the amine groups.
| ¹H NMR Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Protons | ~2.1 | Singlet | 12H | 4 x -CH₃ |
| ~3.3 | Singlet (broad) | 4H | 2 x -NH₂ |
| ¹³C NMR Data | Chemical Shift (δ) ppm | Assignment |
| Carbons | ~15 | -CH₃ |
| ~122 | Ar-C-CH₃ | |
| ~138 | Ar-C-NH₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures accuracy and reproducibility.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; for this compound, DMSO-d₆ is often preferred to clearly resolve the N-H protons.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is visualized by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Caption: A typical workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the key absorptions are associated with the amine (N-H) and aromatic (C-H, C=C) groups.
| IR Data | Frequency (cm⁻¹) | Vibrational Mode | Description |
| N-H Stretch | 3400 - 3300 | Asymmetric & Symmetric | Two sharp bands, characteristic of a primary amine. |
| C-H Stretch | 3000 - 2850 | Aliphatic (Methyl) | Absorptions from the methyl C-H bonds. |
| N-H Bend | 1650 - 1580 | Scissoring | A strong band due to the bending of the N-H bonds. |
| C=C Stretch | 1500 - 1400 | Aromatic Ring | Peaks corresponding to the benzene ring stretching. |
| C-N Stretch | 1335 - 1250 | Aromatic Amine | A strong band indicating the C-N bond. |
The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂) group, arising from the asymmetric and symmetric stretching modes.
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Clean with a solvent such as isopropanol and wipe dry with a soft, lint-free tissue.
-
Record a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding frequencies in cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure. Electron Ionization (EI) is a common technique for this type of compound.
The mass spectrum of durenediamine is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.25 g/mol ).
| Mass Spectrometry Data (EI-MS) | m/z | Relative Intensity | Assignment |
| Molecular Ion | 164 | High | [M]⁺ |
| Fragments | 163 | Moderate | [M-H]⁺ |
| 149 | Moderate | [M-CH₃]⁺ | |
| 132 | Low | [M-CH₃-NH₃]⁺ |
The molecular ion at m/z 164 is expected to be the base peak or one of the most intense peaks.[4] A common fragmentation pathway for alkylbenzenes is the loss of a methyl group (CH₃, 15 Da), leading to a fragment at m/z 149.[4] The peak at m/z 163 corresponds to the loss of a single hydrogen atom.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is vaporized under high vacuum and elevated temperature.
-
-
Ionization:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
-
Fragmentation:
-
The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.
-
-
Mass Analysis and Detection:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
-
Integrated Spectral Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
-
MS confirms the molecular weight is 164 g/mol , consistent with the molecular formula C₁₀H₁₆N₂.
-
IR spectroscopy confirms the presence of key functional groups : the primary amine (-NH₂) and the aromatic ring.
-
NMR spectroscopy provides the detailed structural framework . The extreme simplicity of both the ¹H and ¹³C NMR spectra (two and three signals, respectively) is a powerful confirmation of the highly symmetrical substitution pattern of the durene core.
Together, these three techniques provide a comprehensive and self-validating dataset that unambiguously confirms the identity and structure of this compound. This rigorous characterization is the foundation for its reliable use in research, development, and high-performance applications.
References
- Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. (2018). RSC Publishing. [Link]
- This compound. PubChem. [Link]
- Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. (2022).
- Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methyl
- Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. Semantic Scholar. [Link]
- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246022).
- Synthesis and characterization of novel polyamides containing dibenzobarrelene pendant groups. (2017). Taylor & Francis Online. [Link]
- Synthesis and characterization of a novel carboxyl group containing (co)polyimide with sulfur in the polymer backbone. (2014). Beilstein Journal of Organic Chemistry. [Link]
- Preparation and Electrochemical Properties of Porous Carbon Nanofiber Electrodes Derived from New Precursor Polymer: 6FDA-TFMB. (2020). MDPI. [Link]
- Defining the direct electron transfer connection between alternative complex III and cytochrome oxidase in Flavobacterium johnsoniae. (2023). bioRxiv. [Link]
- The Effect Of Different Dianhydride Precursors On The Synthesis, Characterization And Gas Separation Properties Of PI And PBO De. CORE. [Link]
- The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
- Synthesis and self-assembly of polyimide/poly(dimethylsiloxane... Polymer Chemistry. [Link]
- The Effect Of Different Dianhydride Precursors On The Synthesis... CORE. [Link]
- tetracarboxylic acid and ester thereof, method for producing norbornane-2-spiro- a-cycloalkanone-a - Google Patents.
- 11th National Graduate Research Polymer Conference - June 1– 4, 2014. John A. Pojman. [Link]
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000002).
- 2,6-Diaminopurine. NIST WebBook. [Link]
- Casting solvent effects on morphologies, gas transport properties of a novel 6FDA/PMDA–TMMDA copolyimide membrane and its derived carbon membranes.
- Sci-Hub. Sci-Hub. [Link]
- Theoretical study of IR spectra of paraphenylenediamine.
- 1H NMR spectra of diamine.
- The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b).
- IR spectra of diamine.
- Mass spectra of the mixture of p‐phenylenediamine (as named Molecule A)...
- Infrared spectra of protonated neurotransmitters: dopamine. RSC Publishing. [Link]
- ¹H-NMR spectrum of para-phenylene diamine-substituted bismaleimide-containing phthalonitrile (p-BMIPN).
- 4-Methoxy-o-phenylenediamine. NIST WebBook. [Link]
- Diphenylamine. NIST WebBook. [Link]
- Dibenz[a,h]anthracene. NIST WebBook. [Link]
Sources
- 1. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]
- 2. BJOC - Synthesis and characterization of a novel carboxyl group containing (co)polyimide with sulfur in the polymer backbone [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrochemical Behavior of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the electrochemical behavior of 2,3,5,6-tetramethyl-1,4-phenylenediamine, a molecule of significant interest in various scientific domains. From its fundamental redox properties to practical experimental protocols, this document is designed to equip researchers with the knowledge to effectively study and utilize this compound in their work.
I. Introduction: The Significance of this compound
This compound, also known as diaminodurene, is an aromatic amine that serves as a valuable model system in the study of electron transfer reactions. Its fully N-methylated counterpart, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is widely recognized for forming the stable blue radical cation known as Wurster's blue.[1] While the electrochemistry of TMPD is often considered a classic example of a two-step, one-electron transfer process, the behavior of this compound presents a more intricate and fascinating case study. Understanding its electrochemical characteristics is crucial for its application as a redox mediator in biological systems, as a component in organic electronics, and as a potential redox shuttle in battery technologies.[2][3] This guide will delve into the nuanced electrochemical behavior of this compound, providing both the theoretical underpinnings and the practical methodologies for its investigation.
II. Core Principles: The Electrochemical Oxidation Pathway
The electrochemical oxidation of this compound (referred to as H₂PD for brevity) in aprotic solvents like acetonitrile is characterized by a sequential loss of two electrons.[2] This process, however, deviates from a simple, uncomplicated two-step electron transfer.
The overall oxidation process can be summarized as follows:
H₂PD - e⁻ ⇌ [H₂PD]•⁺ (First Oxidation)
[H₂PD]•⁺ - e⁻ ⇌ [H₂PD]²⁺ (Second Oxidation)
A key feature of the cyclic voltammetry of H₂PD is that the second oxidation wave is often observed to be smaller than the first.[2] This suggests a more complex mechanism than a straightforward diffusion-controlled, two-step electron transfer. Research indicates that the initial product of the first oxidation may not be the simple radical cation in solution but rather a mixed-valent, hydrogen-bonded dimer formed on the electrode surface.[2] This dimer then dissociates in solution to yield the thermodynamically favored radical cation.[2]
dot```dot graph "Electrochemical Oxidation of this compound" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
H2PD [label="H₂PD\n(Neutral)"]; H2PD_rad_cat [label="[H₂PD]•⁺\n(Radical Cation)"]; H2PD_dicat [label="[H₂PD]²⁺\n(Dication)"];
H2PD -> H2PD_rad_cat [label="-e⁻ (E°'₁)", fontcolor="#34A853"]; H2PD_rad_cat -> H2PD_dicat [label="-e⁻ (E°'₂)", fontcolor="#EA4335"]; }
Caption: A streamlined workflow for performing cyclic voltammetry on this compound.
3. Step-by-Step Methodology:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, starting with 0.3 µm and finishing with 0.05 µm. Rinse thoroughly with deionized water and the solvent to be used.
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in acetonitrile containing 0.1 M TBAPF₆.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., -0.5 V vs. Fc⁺/Fc) to a potential beyond the second oxidation wave (e.g., +0.8 V vs. Fc⁺/Fc) and back.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential (E°') for each redox couple as (Epa + Epc) / 2.
-
Measure the peak currents (ipa and ipc) and analyze their ratio (ipa/ipc) to assess the reversibility of the reaction.
-
Plot peak currents versus the square root of the scan rate to determine if the process is diffusion-controlled.
-
B. Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide information about the electronic structure of the electrogenerated species.
1. Experimental Setup:
-
A thin-layer electrochemical cell with an optically transparent electrode (e.g., platinum mini-grid or indium tin oxide-coated glass).
-
A UV-Vis spectrophotometer.
-
A potentiostat.
2. Methodology:
-
The setup is similar to that for cyclic voltammetry, but with the specialized spectroelectrochemical cell placed in the light path of the spectrophotometer.
-
Apply a potential corresponding to the first oxidation of H₂PD and record the UV-Vis spectrum of the resulting radical cation.
-
Incrementally increase the potential to generate the dication and record its spectrum.
3. Expected Observations:
-
The neutral H₂PD will have characteristic absorption bands in the UV region.
-
Upon oxidation to the radical cation, new absorption bands are expected to appear in the visible region, similar to the blue color of Wurster's blue. [4]* Further oxidation to the dication will result in another set of characteristic absorption bands.
V. Factors Influencing Electrochemical Behavior
A. Solvent Effects
The choice of solvent can significantly impact the redox potentials and the stability of the electrogenerated species through differential solvation. Aprotic solvents like acetonitrile are commonly used to study the intrinsic electrochemical properties of molecules like H₂PD.
B. pH Effects
In protic media, the electrochemical behavior of phenylenediamines is often pH-dependent due to the protonation/deprotonation of the amine groups. [5]The oxidation of H₂PD involves the transfer of both electrons and protons, and the formal potential will shift with pH. This relationship can be studied using a Pourbaix diagram (a plot of potential vs. pH).
VI. Applications in Research and Development
The well-defined, albeit complex, redox behavior of this compound makes it a valuable tool in several areas:
-
Redox Mediation: It can act as an electron shuttle between an electrode and a biological molecule, facilitating the study of enzymatic reactions.
-
Organic Electronics: As a p-dopant or a component in charge-transfer complexes, it can be used in the development of organic semiconductors and conducting polymers.
-
Battery Technology: Its ability to undergo reversible oxidation makes it a candidate for use as a redox shuttle for overcharge protection in lithium-ion batteries. [3]
VII. Conclusion
The electrochemical behavior of this compound is a rich and complex field of study. While exhibiting the characteristic two-step oxidation of phenylenediamines, it also displays unique mechanistic features influenced by hydrogen bonding. This guide has provided a foundational understanding of its redox properties, detailed experimental protocols for its characterization, and an overview of its potential applications. By employing the methodologies outlined herein, researchers can further unravel the intricacies of this fascinating molecule and harness its properties for a wide range of scientific and technological advancements.
References
- Clare, L. A., Rojas-Sligh, L. E., Maciejewski, S. M., Kangas, K., Woods, J. E., Deiner, L. J., Cooksy, A., & Smith, D. K. (2010). The Effect of H-Bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple. The Journal of Physical Chemistry C, 114(19), 8938–8949. [Link]
- Dadwal, U., Kumar, M., & Kumar, S. (2019). UV−vis absorption spectra and photographs of the cationic radical species of N,N,N′,N′-tetramethyl-p-phenylenediamine generated by assemblies of TETPY (5 µM) in the presence of visible light and oxygen. [Image].
- Kapturkiewicz, A., & Jaenicke, W. (1987). Comparison between heterogeneous and homogeneous electron transfer in p-phenylenediamine systems. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(9), 2727–2734. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76548, this compound.
- Suck, S., & Trijueque, J. (1993). The electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine. Talanta, 40(12), 1789–1798. [Link]
- Wang, X., Chai, J., Devi, N., Lashgari, A., & Chaturvedi, A. (2021). Conjugation effect of amine molecules in non-aqueous Mg redox flow batteries. RSC Advances, 11(34), 20958–20966. [Link]
- Bioanalytical Systems, Inc. (n.d.). Determination of Heterogeneous Electron Transfer Rate Constant. BASi.
- Ait Sidi Mou, A., et al. (2017). Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. Journal of Electrochemical Science and Engineering, 7(3), 131-140. [Link]
- Gupta, R., Sanotra, S., Sheikh, H. N., & Kalsotra, B. L. (2013). Room temperature aqueous phase synthesis and characterization of novel nano-sized coordination polymers composed of copper(II), nickel(II), and zinc(II) metal ions with p-phenylenediamine (PPD) as the bridging ligand. Journal of Coordination Chemistry, 66(12), 2133-2143. [Link]
- Grampp, G., & Jaenicke, W. (1991). Kinetics of electron exchange in N,N,N′,N′-tetramethyl-p-phenylenediamine in aprotic solvents and the semiclassical theory of electron transfer. Berichte der Bunsengesellschaft für physikalische Chemie, 95(8), 904-911. [Link]
- Halls, J. E., Lawrence, N. S., & Wadhawan, J. D. (2011). Electrochemical estimation of diffusion anisotropy of N,N,N',N'-tetramethyl-para-phenylenediamine within the normal hexagonal lyotropic mesophase of Triton X 100/light water: when can the effects of cross-pseudophase electron transfer be neglected for partitioned reagents? The journal of physical chemistry. B, 115(20), 6509–6523. [Link]
- Maia, G., de Oliveira, K. T., & de Torresi, S. I. C. (2017). Synthesis, Spectroscopic Characterization, Photophysical Properties of N,-(5-amin-1, 10-phenanthroline) perylene-3, 4, 9, 10-tetracarboximonoimide. Journal of the Brazilian Chemical Society, 28(1), 133-142. [Link]
- National Institute of Standards and Technology. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. In NIST Chemistry WebBook.
- Tovar, C., et al. (2023). Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases. Methods, 219, 10-18. [Link]
- Wang, Y., et al. (2020). NMR Spectroelectrochemistry in Studies of Dopamine Oxidation. Journal of The Electrochemical Society, 167(8), 087501. [Link]
- Elliott, C. F., et al. (2016). The Fate of Phenothiazine-Based Redox Shuttles in Lithium-Ion Batteries. Journal of The Electrochemical Society, 163(10), A2348-A2354. [Link]
- Balaji, R., & S, S. (2021). Electrochemical Behavior of Dopamine and Uric Acid at Poly (Paraphenylene diamine) Modified Carbon Paste Electrode. Analytical and Bioanalytical Electrochemistry, 13(2), 176-189. [Link]
- Zhang, Y., et al. (2022). 2,5-Dimercapto-1,3,4-thiadiazole-modified gel electrolyte for reduced shuttle effect and enhanced redox kinetics of lithium–sulfur batteries. RSC Advances, 12(46), 30169-30176. [Link]
- Swain, G. M., Anderson, A. B., & Angus, J. C. (1998). Applications of Diamond Thin Films in Electrochemistry. MRS Bulletin, 23(9), 56-60. [Link]
- Sivakkumar, S., & Saraswathi, R. (2004). Application of poly(o-phenylenediamine) in rechargeable cells. Journal of Power Sources, 138(1-2), 284-291. [Link]
- Li, H., et al. (2018). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles.
- Radu, G. L., et al. (2023). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. Molecules, 28(3), 1332. [Link]
Sources
A Comprehensive Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine and its Isomers in Modern Research
This guide provides an in-depth exploration of 2,3,5,6-tetramethyl-1,4-phenylenediamine, a versatile aromatic diamine, and its closely related isomers. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's properties, synthesis, and diverse applications. We will delve into the causality behind its utility in various experimental contexts, from polymer science to cutting-edge biological assays, ensuring a self-validating system of protocols and knowledge.
Part 1: Nomenclature and Identification: Establishing a Common Language
Clarity in scientific communication begins with precise terminology. This compound is known by a variety of synonyms across different disciplines and commercial suppliers. Understanding these alternatives is crucial for comprehensive literature searches and accurate procurement.
The systematic IUPAC name for this compound is 2,3,5,6-tetramethylbenzene-1,4-diamine [1][2]. However, it is frequently referred to by several common and historical names. The most prevalent of these is Diaminodurene , derived from durene (1,2,4,5-tetramethylbenzene), the hydrocarbon backbone of the molecule. Another common synonym is 3,6-Diaminodurene [2][3][4]. The abbreviation TMPD is also used, although it can be ambiguous as it is more commonly associated with the related compound N,N,N',N'-tetramethyl-p-phenylenediamine[4][5]. To avoid confusion, it is best practice to use the full name or the specific CAS number.
It is critical to distinguish this compound from its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine, which is also abbreviated as TMPD and is widely known as Wurster's reagent[6][7]. While both are derivatives of p-phenylenediamine, the placement of the methyl groups profoundly impacts their chemical properties and applications. In this compound, the methyl groups are on the benzene ring, whereas in N,N,N',N'-tetramethyl-p-phenylenediamine, they are on the nitrogen atoms[6][7].
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| Primary Name | This compound | [1][2] |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [1][2] |
| Common Synonyms | Diaminodurene, 3,6-Diaminodurene | [1][2][3][4] |
| CAS Number | 3102-87-2 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| InChIKey | WCZNKVPCIFMXEQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C(=C(C(=C1N)C)C)N)C | [1][2] |
Part 2: Physicochemical Properties and Synthesis
The utility of this compound in various applications stems from its unique physicochemical properties, which are a direct result of its molecular structure.
Physical Properties: It is a white to light yellow crystalline powder[8]. It has a melting point in the range of 150-155 °C[3][8]. The compound is sparingly soluble in water but shows good solubility in organic solvents[1].
Chemical Properties: The presence of two amino groups on the benzene ring makes it a weak base and susceptible to oxidation. The four methyl groups on the aromatic ring are electron-donating, which increases the electron density on the ring and influences its redox potential. These methyl groups also provide steric hindrance, which can affect its reactivity and intermolecular interactions compared to unsubstituted p-phenylenediamine[1].
Synthesis Pathway Overview
The synthesis of this compound is not as commonly detailed in general literature as its applications. However, a general approach involves the nitration of durene (1,2,4,5-tetramethylbenzene) followed by the reduction of the resulting dinitrodurene.
Caption: Generalized synthesis of this compound.
This process leverages standard aromatic substitution reactions. The choice of reducing agent in the second step is critical to achieve a high yield and purity of the final diamine product.
Part 3: Key Applications in Scientific Research
The unique electronic and structural properties of this compound have led to its adoption in several specialized areas of research.
Electron Donor in Photosynthesis Research
A significant application of diaminodurene is as an artificial electron donor to Photosystem I (PSI) in isolated chloroplasts or thylakoid membranes[9].
Causality: In experimental setups where the natural electron flow from Photosystem II (PSII) is blocked (e.g., by the herbicide DCMU), researchers need a way to supply electrons directly to PSI to study its function in isolation. Diaminodurene is effective in this role because its redox potential allows it to be oxidized by plastocyanin (or cytochrome c in some organisms), which then reduces the reaction center of PSI, P700+. The four methyl groups on the benzene ring enhance its lipophilicity, allowing it to more readily cross the thylakoid membrane to reach its site of action. It has been shown to be an efficient electron donor for the electron transport chain, supporting ATP formation[4]. Studies have investigated its use in understanding the phosphorylation sites associated with the oxidation of exogenous electron donors to PSI[9].
Experimental Workflow: Measuring PSI Activity
Caption: Workflow for assaying Photosystem I activity using Diaminodurene.
Protocol: Measurement of PSI-mediated Oxygen Uptake
-
Thylakoid Isolation: Isolate thylakoid membranes from the plant species of interest (e.g., spinach) using standard differential centrifugation techniques. Determine the chlorophyll concentration spectrophotometrically.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl).
-
Inhibition of PSII: Add 10 µM DCMU to the thylakoid suspension (equivalent to 10-15 µg chlorophyll/mL) to inhibit electron transport from PSII.
-
Addition of Reagents: To the reaction mixture, add the following in order:
-
0.5 mM Methyl Viologen (as the terminal electron acceptor).
-
2 mM Sodium Ascorbate (to keep diaminodurene in a reduced state).
-
0.1 mM this compound (Diaminodurene).
-
-
Measurement: Place the sample in a Clark-type oxygen electrode chamber. After a stable baseline is achieved in the dark, illuminate the sample with saturating actinic light. The rate of oxygen consumption is proportional to the rate of PSI electron transport.
Monomer for High-Performance Polyimides
This compound serves as a diamine monomer in the synthesis of polyimides[3]. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.
Causality: The choice of diamine and dianhydride monomers allows for the fine-tuning of the final polymer's properties. The use of this compound can impart specific characteristics to the resulting polyimide. The bulky methyl groups can disrupt polymer chain packing, potentially leading to increased solubility and lower dielectric constants, which are desirable properties for microelectronics applications such as integrated circuit passivation and dielectric layers in multichip modules[3].
A general synthesis involves the reaction of the diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.
Role in Drug Discovery and Development: The Case of Cyclooxygenase (COX) Assays
While this compound itself is not a therapeutic agent, its isomer N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a key reagent in colorimetric assays for cyclooxygenase (COX) enzymes[10][11]. These enzymes are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).
Causality: The COX enzyme has two distinct activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G₂ (PGG₂), and a peroxidase activity that reduces PGG₂ to PGH₂. The peroxidase activity can be conveniently measured using a chromogenic co-substrate like TMPD. During the reduction of PGG₂, TMPD is oxidized, resulting in the formation of a colored product (Wurster's blue) that can be quantified spectrophotometrically[11]. This provides a rapid and reliable method for determining COX activity and for screening potential inhibitors in a high-throughput format[10].
Experimental Workflow: COX Inhibitor Screening using TMPD
Caption: High-throughput screening workflow for COX inhibitors using the TMPD assay.
This assay is invaluable in early-stage drug discovery for identifying and characterizing new anti-inflammatory agents.
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
-
Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Some suppliers recommend storage under an inert atmosphere (e.g., argon) at 2–8 °C[8].
While specific toxicological data for this compound is not extensively published, related aromatic amines are known to have potential health effects, and the compound should be handled with care.
Part 5: Conclusion
This compound, or diaminodurene, is a compound whose utility is dictated by the specific arrangement of its functional groups. Its electron-donating capabilities make it an indispensable tool in the study of photosynthesis, while its rigid, substituted structure provides a unique building block for advanced polyimide materials. By understanding the synonyms, properties, and the scientific rationale behind its applications, researchers can effectively leverage this versatile molecule to advance their respective fields. The distinction from its isomer, the common COX assay reagent TMPD, is a critical point of knowledge that underscores the importance of precise chemical identification. This guide serves as a foundational resource for the informed application of this important chemical compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Diaminodurene. National Center for Biotechnology Information.
- Goffer, J., & Neumann, J. (1973). The phosphorylation site associated with the oxidation of exogenous donors of electrons to photosystem I. FEBS Letters, 36(1), 61-64.
- Gimmler, H. (1973). DIAMINODUREN AS ELECTRON DONOR AND THE EFFECT OF UV-LIGHT ON PHOTOSYNTHETIC REACTIONS IN ISOLATED CHLOROPLASTS.
- Amer, I., & van der Merwe, J. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1498751.
- Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. Methods in Molecular Biology, 594, 129-140.
- ResearchGate. (n.d.). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to Assay Cyclooxygenase Activity In Vitro.
- Ben-Hayyim, G., Goffer, J., & Neumann, J. (1975). Diaminobenzidine an electron donor to photosystem 1 and to photosystem 2 in chloroplasts. FEBS Letters, 51(1), 215-219.
- Johnson, M. P., et al. (2011). Restoration of Rapidly Reversible Photoprotective Energy Dissipation in the Absence of PsbS Protein by Enhanced DeltapH. Journal of Biological Chemistry, 286(22), 19875-19884.
- PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3102-87-2 [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound CAS#: 3102-87-2 [m.chemicalbook.com]
- 9. The phosphorylation site associated with the oxidation of exogenous donors of electrons to photosystem I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
discovery and history of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
An In-depth Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly known as diaminodurene, is an aromatic diamine with a unique molecular architecture that imparts significant value in materials science and offers important lessons for toxicology and drug development. The presence of four methyl groups on the benzene ring creates substantial steric hindrance, a feature that profoundly influences its chemical reactivity and physical properties. In polymer chemistry, diaminodurene serves as a critical monomer for the synthesis of high-performance polyimides. The methyl substituents disrupt polymer chain packing, leading to materials with enhanced solubility, higher glass transition temperatures, and excellent thermal stability.[1]
From a biological perspective, diaminodurene is a potent mitochondrial toxin. Its mechanism of action involves a futile redox cycle at Complex IV (cytochrome c oxidase) of the electron transport chain, leading to the depletion of critical cellular antioxidants like glutathione (GSH) and a subsequent collapse of cellular energy production.[2] For drug development professionals, the study of diaminodurene provides a compelling case study in off-target mitochondrial toxicity, a significant concern in preclinical safety assessment.[3][4] This guide provides a comprehensive overview of the historical context, synthesis, properties, and applications of this important chemical compound.
Introduction and Historical Context
The history of this compound is rooted in the broader exploration of methylated benzene derivatives in the late 19th and early 20th centuries. Its parent hydrocarbon, 1,2,4,5-tetramethylbenzene (durene), was the starting point for many synthetic explorations. The synthesis of diaminodurene follows a logical progression from durene, typically involving a two-step process of dinitration followed by reduction.
It is crucial to distinguish this compound from its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The latter, where the methyl groups are on the nitrogen atoms rather than the aromatic ring, is the well-known "Wurster's Reagent," which forms the stable blue radical cation known as Wurster's Blue. Diaminodurene, the subject of this guide, features methylation on the aromatic ring, which sterically shields the amino groups and defines its distinct properties. While early literature on durene derivatives is extensive, the specific characterization and application of diaminodurene gained prominence with the rise of polymer science, where it was identified as a valuable monomer for creating soluble, high-performance polyimides.
Physicochemical Properties
Diaminodurene is a white to light-yellow crystalline solid at room temperature. The four methyl groups on the aromatic ring are the defining structural feature, leading to its unique properties compared to unsubstituted p-phenylenediamine.
| Property | Value | Source(s) |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [5] |
| Common Names | Diaminodurene, 3,6-Diaminodurene | [5] |
| CAS Number | 3102-87-2 | [5] |
| Molecular Formula | C₁₀H₁₆N₂ | [5] |
| Molecular Weight | 164.25 g/mol | [5] |
| Appearance | White to Light yellow powder/crystal | [6] |
| Melting Point | 150-155 °C | [5] |
| Solubility | Soluble in various organic solvents | [1] |
Synthesis and Mechanism
The most common and reliable laboratory synthesis of diaminodurene starts with durene (1,2,4,5-tetramethylbenzene). The process involves two primary steps: dinitration of the aromatic ring, followed by the reduction of the two nitro groups to amino groups.
Experimental Protocol: Synthesis of Diaminodurene from Durene
Step 1: Synthesis of 2,5-Dinitrodurene
-
Causality: The nitration of durene is an electrophilic aromatic substitution. The electron-donating methyl groups activate the ring, but also direct the incoming nitro groups to the available positions. Concentrated nitric and sulfuric acids are used to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place durene in a solvent like chloroform or acetic acid.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice. The crude dinitrodurene will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure 2,5-dinitrodurene.
Step 2: Reduction of 2,5-Dinitrodurene to this compound
-
Causality: The reduction of aromatic nitro compounds to amines is a classic transformation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a highly effective and chemoselective reducing agent for this purpose.[7][8] The tin metal acts as the electron donor, and the acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.[8]
-
In a round-bottom flask, suspend the synthesized 2,5-dinitrodurene in ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
While stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. A precipitate of the amine salt may form.
-
Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12). This step is crucial to deprotonate the amine and precipitate tin hydroxides.
-
Extract the free diamine product into an organic solvent such as diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude diaminodurene can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation.
Caption: Synthesis pathway of Diaminodurene from Durene.
Applications in Polymer Science: High-Performance Polyimides
A primary application of diaminodurene is as a specialty monomer in the synthesis of aromatic polyimides.[9] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[10]
Mechanism of Performance Enhancement:
The incorporation of diaminodurene into a polyimide backbone, through reaction with a dianhydride, introduces four methyl groups onto the polymer chain at each repeating unit. This has several critical consequences:
-
Increased Glass Transition Temperature (Tg): The methyl groups ortho to the imide nitrogen create steric hindrance that severely restricts the rotation of the polymer backbone.[1] This increased rigidity raises the glass transition temperature (Tg) of the resulting polyimide, allowing it to maintain its mechanical properties at higher temperatures.[1][11]
-
Enhanced Solubility: While seemingly counterintuitive, the bulky methyl groups disrupt the efficient packing of polymer chains. This decrease in intermolecular order reduces the crystallinity and allows solvent molecules to penetrate the polymer matrix more easily, leading to significantly improved solubility in common organic solvents.[1] This is a major advantage for processing, as many high-performance polyimides are notoriously insoluble.
-
Improved Thermal Stability: The rigid aromatic structure provided by the durene moiety contributes to the overall thermal stability of the polymer, with degradation temperatures often exceeding 400 °C.[1]
Caption: Structure-Property relationships in polyimides from Diaminodurene.
Role in Biological Research & Toxicology: A Mitochondrial Toxin
For professionals in drug development, diaminodurene is a model compound for studying mechanisms of mitochondrial toxicity. It is known to cause highly specific necrosis of skeletal muscle in animal models.[2] This toxicity is not a generalized effect but is initiated at a specific site within the mitochondria.
Mechanism of Mitochondrial Toxicity:
The toxicity of diaminodurene is a multi-stage process centered on its ability to undergo redox cycling at Complex IV of the electron transport chain (ETC).
-
Oxidation at Complex IV: Diaminodurene donates electrons directly to cytochrome c oxidase (Complex IV), becoming oxidized to its di-imine metabolite.[2]
-
Futile Redox Cycling: The di-imine metabolite is then rapidly re-reduced back to diaminodurene by cellular reductases, particularly DT-diaphorase, at the expense of NADH and NADPH.[2] This creates a "futile cycle" that consumes cellular reducing equivalents without producing ATP.
-
Depletion of Glutathione (GSH): This rapid consumption of NADPH starves the enzyme glutathione reductase, which is essential for maintaining the cellular pool of reduced glutathione (GSH). GSH is a critical antioxidant that protects cells from oxidative damage.
-
Oxidative Stress and Cell Death: The depletion of GSH leaves cellular components, particularly the thiol groups on mitochondrial proteins (including those in ETC Complexes I and II/III), vulnerable to oxidative damage.[2] This leads to a loss of mitochondrial function, a collapse in ATP production, and ultimately, necrotic cell death.[2]
This mechanism is a critical consideration in drug discovery, as unintended interactions with the mitochondrial electron transport chain can lead to severe organ toxicity.[4][12]
Caption: Mechanism of mitochondrial toxicity induced by Diaminodurene.
Analytical Characterization
The structure of this compound can be unequivocally confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It will show a singlet for the twelve equivalent methyl protons (C-H ₃) and a singlet for the four equivalent amine protons (N-H ₂). The integration ratio would be 12:4 (or 3:1).[13][14]
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals: one for the four equivalent methyl carbons (C H₃), one for the four equivalent aromatic carbons attached to the methyl groups, and one for the two equivalent aromatic carbons attached to the amino groups.[15][16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the N-H stretching of the primary amine group (typically two sharp bands in the 3300-3500 cm⁻¹ region) and N-H bending (~1600 cm⁻¹).[6][17] Aromatic C-H and C=C stretching vibrations will also be present.
Conclusion
This compound is a compound of significant interest due to the profound influence of its sterically hindered structure. In materials science, it is a key enabler for a new generation of soluble, high-temperature polyimides, addressing a long-standing processability challenge in the field of high-performance polymers. For researchers in the life sciences and drug development, it serves as a powerful tool and a cautionary example, clearly illustrating a specific mechanism of mitochondrial toxicity that is of high relevance to preclinical safety and toxicology studies. A thorough understanding of its synthesis, properties, and dual role in both materials and biological systems underscores the importance of fundamental chemical principles in applied science.
References
- Harris, F. W., & Lanier, L. H. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(18), 5059-5067.
- Clare, L. A., Rojas-Sligh, L. E., Maciejewski, S. M., Kangas, K., & Smith, D. K. (2010). The Effect of H-Bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple. The Journal of Physical Chemistry C, 114(19), 8938–8949.
- Nunes, C., & Laranjinha, J. (2008). Aromatic antiepileptic drugs and mitochondrial toxicity: effects on mitochondria isolated from rat liver. Toxicology in Vitro, 22(5), 1143-1152.
- Gupta, R., Sanotra, S., Sheikh, H. N., & Kalsotra, B. L. (2013). Room temperature aqueous phase synthesis and characterization of novel nano-sized coordination polymers composed of copper(II), nickel(II), and zinc(II) metal ions with p-phenylenediamine (PPD) as the bridging ligand. ResearchGate.
- Cyprotex. (2025). Integrating Mitochondrial Toxicity Screening Into Early Drug Discovery. YouTube.
- The Hive Chemistry Discourse. (2003). SnCl2 as a reducing agent.
- Aure Chemical. (n.d.). Polyimide Diamine Monomers for High-Performance Polymer Systems.
- VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- Millennial Specialty Chemicals. (n.d.). The Power of Diamine Monomers in High-Performance Polymers.
- Mushtaq, F., et al. (2019). Thermal properties of polyimide films. ResearchGate.
- Dykens, J. A., & Will, Y. (2007). Drug-Induced Mitochondrial Toxicity. ResearchGate.
- Cheng, S. Z. D., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing.
- Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?.
- PubChem. (n.d.). Tetramethyl-p-phenylenediamine dihydrochloride.
- Nadanaciva, S., & Will, Y. (2011). Multiple Targets for Drug-Induced Mitochondrial Toxicity. Current Drug Safety, 6(4), 223–233.
- Hasegawa, M., et al. (2020). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. MDPI.
- Sanchez-Alvarez, R., et al. (2020). Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. MDPI.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
- Rai, R., & Garcia-Garibay, M. A. (2026). Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction. Journal of the American Chemical Society.
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- ResearchGate. (n.d.). 1 H NMR spectra of diamine.
- PubChem. (n.d.). This compound.
- Ghafari, M. T., et al. (n.d.). Robust non-covalent and covalent anchored N,N,N′,N'-tetramethyl-p-phenylenediamine derivative on electrode surface. RSC Publishing.
- Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- Munday, R. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.
- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC.
- Analytical and Bioanalytical Electrochemistry. (2021). PDF 1.19 M.
- Talanta. (1993). The electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine. PubMed.
- de Graaf, R. A. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM.
- ResearchGate. (n.d.). Ultrahigh performance bio-based polyimides from 4,4'-diaminostilbene.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic antiepileptic drugs and mitochondrial toxicity: effects on mitochondria isolated from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(3102-87-2) IR Spectrum [m.chemicalbook.com]
- 7. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. nbinno.com [nbinno.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. cds.ismrm.org [cds.ismrm.org]
- 15. m.youtube.com [m.youtube.com]
- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unlocking High-Performance Materials: A Technical Guide to the Research Applications of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Structurally Unique Diamine
In the landscape of advanced materials and functional molecules, the strategic selection of building blocks is paramount. 2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, presents a compelling case for exploration by researchers across diverse scientific disciplines. Its fully substituted aromatic core, featuring four methyl groups flanking two amine functionalities, imparts a unique combination of steric hindrance, electronic properties, and conformational rigidity. These characteristics make it a highly attractive monomer for the synthesis of novel polymers with enhanced thermal and mechanical properties, a versatile ligand for the construction of sophisticated coordination complexes, and a potential cornerstone for the development of advanced electronic materials. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, illuminating the fundamental properties and potential research applications of this intriguing molecule. We will delve into its pivotal role in the synthesis of high-performance polyimides, its emerging utility in the construction of porous crystalline materials, its latent potential in coordination chemistry and electro-optics, and provide detailed experimental frameworks to catalyze further investigation.
The Foundation: Synthesis and Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1]. Its structure is characterized by a central benzene ring substituted with two amine groups in a para configuration and four methyl groups at the remaining positions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-152 °C | |
| Boiling Point | 285 °C (estimated) | |
| Solubility | Soluble in many organic solvents |
The synthesis of this compound can be achieved through various organic synthesis routes, often starting from durene (1,2,4,5-tetramethylbenzene). A common synthetic pathway involves the dinitration of durene followed by the reduction of the nitro groups to amines.
High-Performance Polymers: The Polyimide Frontier
A primary and well-established application of this compound is its use as a diamine monomer in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength[2]. The incorporation of the tetramethyl-substituted phenylenediamine moiety into the polymer backbone can significantly influence the final properties of the polyimide. The bulky methyl groups can disrupt chain packing, leading to increased solubility and processability of the resulting polymer without compromising its thermal stability.
Synthesis of a Poly(amide-imide) from this compound: A Detailed Protocol
This protocol describes the synthesis of a poly(amide-imide) using this compound and a diacid-diimide monomer.
Materials:
-
This compound
-
Diimide-diacid monomer (e.g., prepared from trimellitic anhydride and a suitable diamine)
-
Triphenyl phosphite (TPP)
-
Pyridine (Py)
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, add the diimide-diacid monomer, this compound, calcium chloride, and NMP.
-
Stir the mixture under a gentle stream of nitrogen/argon at room temperature until all solids are dissolved.
-
Add pyridine and triphenyl phosphite to the solution.
-
Heat the reaction mixture to 100-120 °C and maintain for 3-4 hours under a continuous nitrogen/argon flow.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot methanol and water, and dry in a vacuum oven at 80 °C overnight.
Expected Outcome: A high-molecular-weight poly(amide-imide) with good solubility in organic solvents and excellent thermal stability.
Structure-Property Relationships
The introduction of this compound into the polyimide backbone generally leads to:
-
Enhanced Solubility: The steric hindrance from the methyl groups disrupts intermolecular chain interactions, making the polymer more soluble in common organic solvents.
-
Improved Processability: The increased solubility facilitates the processing of the polymer into films, fibers, and coatings.
-
High Thermal Stability: The rigid aromatic structure of the diamine contributes to a high glass transition temperature (Tg) and excellent thermal stability of the resulting polyimide.
-
Good Mechanical Properties: The robust polymer backbone ensures the retention of desirable mechanical properties such as high tensile strength and modulus.
Crystalline Porous Materials: A Building Block for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with well-defined structures and high surface areas[3]. They are constructed from organic building blocks linked by strong covalent bonds. The predictable and ordered nature of COFs makes them promising candidates for applications in gas storage and separation, catalysis, and sensing. This compound, with its two reactive amine groups and rigid core, can serve as a linear linker in the synthesis of COFs[4].
Representative Synthesis of a 2D COF using this compound
This protocol provides a general procedure for the synthesis of a two-dimensional imine-linked COF.
Materials:
-
This compound
-
A trialdehyde monomer (e.g., 1,3,5-triformylphloroglucinol or 1,3,5-triformylbenzene)
-
A solvent mixture (e.g., mesitylene/dioxane)
-
Aqueous acetic acid (catalyst)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add this compound and the trialdehyde monomer.
-
Add the solvent mixture and the aqueous acetic acid catalyst.
-
Flash-freeze the tube in liquid nitrogen and seal it under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product with an appropriate organic solvent (e.g., acetone) and dry under vacuum.
Expected Outcome: A crystalline powder of the COF, which can be characterized by powder X-ray diffraction (PXRD), and porosity analysis.
Coordination Chemistry: A Versatile Ligand for Metal Complexes
The two amine groups of this compound can act as Lewis bases, making it a suitable ligand for coordinating with metal ions to form stable complexes[5]. The resulting coordination complexes can exhibit interesting magnetic, electronic, and catalytic properties. The sterically hindered nature of the ligand can influence the coordination geometry and reactivity of the metal center.
General Synthesis of a Metal Complex with this compound
This protocol outlines a general method for the synthesis of a metal complex.
Materials:
-
This compound
-
A metal salt (e.g., cobalt(II) chloride, copper(II) acetate)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be heated or stirred at room temperature for a specific period, depending on the desired complex.
-
The resulting complex may precipitate out of the solution or can be isolated by solvent evaporation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
Expected Outcome: A crystalline or powdered metal complex, which can be characterized by techniques such as X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectroscopy.
Emerging Applications in Electronics and Electrochemistry
The electron-rich aromatic core and the presence of nitrogen lone pairs in this compound suggest its potential for applications in organic electronics and electrochemistry.
Potential as a Hole Transport Material in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, hole transport materials (HTMs) facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer[6]. Aromatic amines are a common class of HTMs. The redox properties of this compound could be harnessed for this purpose. Further research is needed to synthesize and evaluate its derivatives as HTMs in OLED devices.
A Candidate for Redox Mediators and Electrochemical Sensors
The ability of phenylenediamines to undergo reversible oxidation-reduction reactions makes them attractive for use as redox mediators in organic synthesis and as active components in electrochemical sensors[7][8]. The specific redox potential of this compound, influenced by the electron-donating methyl groups, could be advantageous in these applications. Research in this area would involve cyclic voltammetry studies to determine its electrochemical behavior and the design of sensor platforms incorporating this molecule.
Toxicology and Safety Considerations
It is important to note that some phenylenediamine derivatives have been reported to have toxicological effects. For instance, studies on N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a related compound, have indicated potential myotoxicity[9]. Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound and its derivatives in a research setting.
Future Outlook and Research Directions
This compound is a molecule with considerable untapped potential. Future research efforts could be directed towards:
-
Synthesis of Novel Polyimides: Exploring the use of this diamine with a wider range of dianhydrides to create a library of polyimides with tailored properties for specific applications, such as gas separation membranes or low-dielectric constant materials.
-
Development of Functional COFs: Incorporating functional groups onto the diamine or using it in conjunction with other functional linkers to create COFs with catalytic or sensing capabilities.
-
Exploration of Coordination Chemistry: Synthesizing and characterizing a broader range of metal complexes to investigate their magnetic, electronic, and catalytic properties in greater detail.
-
Design of Organic Electronic Materials: Synthesizing derivatives of this compound and evaluating their performance as hole transport materials in OLEDs or as active components in other organic electronic devices.
-
Electrochemical Investigations: Conducting detailed electrochemical studies to fully characterize its redox behavior and explore its potential in electrochemical sensing and as a redox mediator in organic reactions.
By pursuing these research avenues, the scientific community can unlock the full potential of this unique and versatile building block, paving the way for the development of new materials and technologies with enhanced performance and functionality.
References
- Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. (2024).
- Photophysics, photochemistry, and optical properties of polyimides. (2025).
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (n.d.). MDPI. [Link]
- Design and synthesis of ladder-type covalent organic frameworks. (n.d.). Frontiers in Chemistry. [Link]
- Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. (2025).
- Method for the Synthesis of Covalent Organic Frameworks. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- Synthesis and Characterization of Coordination Compounds. (2020).
- Smart electrochemical sensor for some neurotransmitters using imprinted sol-gel films. (2009). PubMed. [Link]
- Thermal properties of polyimides. (n.d.).
- Ambient temperature fabrication of a covalent organic framework from 1,3,5-triformylphloroglucinol and 1,4-phenylenediamine as a coating for use in open-tubular capillary electrochromatography of drugs and amino acids. (n.d.).
- Typical hole transporting materials for OLED devices. (n.d.).
- Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (n.d.). Inorganic Chemistry. [Link]
- Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. (2023). PubMed Central. [Link]
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. (n.d.).
- Effect of Hole Blocking Materials on the Performance of OLED. (2025).
- Towards the rational design of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) electrochemical sensor. (2024). RSC Publishing. [Link]
- Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. (2014). National Taipei University of Technology. [Link]
- Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. (n.d.). MDPI. [Link]
- TETRAMETHYL-p-PHENYLENEDIAMINE. (n.d.). Organic Syntheses. [Link]
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). PubMed Central. [Link]
- Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. (n.d.). PubMed Central. [Link]
Sources
- 1. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Towards the rational design of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) electrochemical sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Mediator for Organic Electrochemical Reactions | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reaction Mechanisms of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Wurster's Blue)
This guide provides a comprehensive exploration of the reaction mechanisms of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), a compound of significant interest in various scientific disciplines. From its foundational redox properties to its intricate interactions within biological systems, this document offers researchers, scientists, and drug development professionals a detailed understanding of TMPD's chemical behavior.
Introduction to this compound (TMPD)
This compound, a derivative of p-phenylenediamine, is a crystalline solid at room temperature.[1] Its molecular structure is characterized by a para-phenylenediamine core with four methyl groups substituting the benzene ring. These methyl groups play a crucial role in the molecule's stability and reactivity.[1] While TMPD itself is colorless, its one-electron oxidation product is the intensely colored, stable radical cation known as Wurster's Blue.[2] This distinct color change upon oxidation is the cornerstone of many of its applications, particularly as a redox indicator.[2]
Core Reaction Mechanism: The Two-Step Oxidation of TMPD
The most fundamental reaction mechanism of TMPD is its sequential two-step oxidation. This process involves the loss of two electrons, with the intermediate radical cation being a notably stable species.
One-Electron Oxidation: Formation of the Wurster's Blue Radical Cation
The first step is a one-electron oxidation that yields the deeply colored Wurster's Blue radical cation (TMPD•+).[2] This reaction is reversible and is the basis for TMPD's use as a redox indicator. The stability of this radical cation is attributed to the delocalization of the unpaired electron across the aromatic system and the steric hindrance provided by the four methyl groups, which protects the radical center from dimerization and other decay pathways.
The midpoint potential for this first electron transfer is approximately +0.276 V versus the Normal Hydrogen Electrode (NHE), making it a useful indicator in potentiometric titrations.[2]
}
Two-Electron Oxidation and the Instability of the Diiminium Dication
A second one-electron oxidation can occur at a more positive potential, converting the Wurster's Blue radical cation into the N,N,N',N'-tetramethyl-p-quinonediiminium dication (TMPD²⁺).[3] However, this dication is highly unstable in aqueous solutions.[3] This instability is a critical factor in the practical application of TMPD, as highly oxidizing conditions can lead to its formation and subsequent decomposition.[2]
The instability of the dication means that pure aqueous solutions of Wurster's Blue are difficult to prepare due to disproportionation, a reaction where two radical cations react to form one molecule of the neutral diamine and one molecule of the unstable dication.[2]
}
Quantitative Physicochemical Data of TMPD and its Oxidation States
A thorough understanding of TMPD's reaction mechanisms requires an appreciation of its key physicochemical parameters.
| Parameter | Value | Conditions | Reference |
| Redox Potential (E°' for TMPD/TMPD•+) | +0.276 V vs. NHE | Aqueous solution | [2] |
| -0.206 V vs. Ag/Ag+ | 0.5 M LiTFSI in Acetonitrile | [4] | |
| UV-Vis Absorption Maxima (λmax) of Wurster's Blue | ~610 nm | Aqueous solution | [5] |
| Molar Absorptivity (ε) of Wurster's Blue at λmax | ~1.2 x 10⁴ M⁻¹cm⁻¹ | Aqueous solution | [5] |
| ESR g-factor of Wurster's Blue | ~2.0059 | [6] | |
| ESR Hyperfine Coupling Constants (mT) of Wurster's Blue | aN = 0.7156, a(arom H) = 0.2071, a(CH₃ H) = 0.6686 | [6] |
Reaction Mechanisms in Biological Systems
TMPD is widely utilized as a probe in biological systems, primarily due to its ability to interact with components of the electron transport chain.
Interaction with Cytochrome c Oxidase
TMPD is a well-established artificial electron donor for cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5][7] In the presence of a reducing agent like ascorbate (to keep TMPD in its reduced state), TMPD donates electrons to cytochrome c, which in turn reduces cytochrome c oxidase. The subsequent oxidation of TMPD to Wurster's Blue can be monitored spectrophotometrically to determine the activity of cytochrome c oxidase.[5]
}
Reaction with Hemoglobin and Toxicological Implications
TMPD can directly react with oxyhemoglobin in a catalytic reaction, leading to the formation of methemoglobin.[6] In this reaction, the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of binding oxygen.[4][8] This is a key mechanism of TMPD-induced toxicity. The Wurster's Blue radical cation is an even more potent inducer of methemoglobin formation than TMPD itself.[6]
Furthermore, the autoxidation of TMPD can generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide, which can contribute to oxidative stress and cellular damage.[9] The myotoxicity of TMPD is believed to be initiated at the mitochondrial respiratory chain, where futile redox cycling can lead to the depletion of reduced glutathione (GSH) and ATP.[10][11]
Reactions with Other Chemical Species
Reaction of Wurster's Blue with Thiols
The Wurster's Blue radical cation can react with thiols, such as glutathione (GSH), through two distinct pathways.[1] One pathway involves a slow, second-order reaction where the radical is reduced back to TMPD, with the concomitant oxidation of the thiol. The second, more complex pathway results in the formation of a thioether adduct, 2-(glutathione-S-yl)-N,N,N',N'-tetramethyl-p-phenylenediamine.[1] This reaction is significant in biological contexts as it represents a potential detoxification pathway for the radical cation.
}
Experimental Protocols
Synthesis of Wurster's Blue Perchlorate (Illustrative Protocol)
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
-
Oxidation: Add a one-electron oxidizing agent, such as silver perchlorate (AgClO₄), to the solution while stirring. The solution will turn a deep blue color, indicating the formation of Wurster's Blue.
-
Precipitation: The Wurster's Blue perchlorate salt will precipitate out of the solution.
-
Isolation and Purification: The precipitate can be collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum.
The Oxidase Test for Bacterial Identification
The oxidase test is a rapid method to determine if a bacterium produces cytochrome c oxidase.[12][13][14]
-
Reagent Preparation: Prepare a fresh 1% solution of N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride in sterile distilled water.
-
Inoculation: Using a sterile wooden applicator or platinum loop, pick a well-isolated bacterial colony from a non-selective agar plate.
-
Application to Reagent: Smear the colony onto a piece of filter paper impregnated with the oxidase reagent.
-
Observation: A positive result is indicated by a rapid color change to blue or purple within 10-30 seconds.[12][13] The absence of a color change or a delayed change indicates a negative result.
Spectrophotometric Assay of Cytochrome c Oxidase Activity
This assay quantifies the activity of cytochrome c oxidase in a sample.[5]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., phosphate buffer), a reducing agent (e.g., ascorbate), and TMPD.
-
Sample Addition: Add the sample containing cytochrome c oxidase (e.g., isolated mitochondria, bacterial cell suspension) to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at the λmax of Wurster's Blue (approximately 610 nm) over time using a spectrophotometer.
-
Calculation of Activity: The rate of change in absorbance is directly proportional to the activity of cytochrome c oxidase in the sample. The activity can be calculated using the molar absorptivity of Wurster's Blue.
Conclusion
The reaction mechanisms of this compound are centered around its facile one-electron oxidation to the stable and intensely colored Wurster's Blue radical cation. This fundamental property underpins its widespread use as a redox indicator and a probe for enzymatic activity, particularly that of cytochrome c oxidase. However, its reactivity extends beyond simple electron transfer, with its interactions with biological macromolecules and other chemical species having significant toxicological and mechanistic implications. A thorough understanding of these multifaceted reaction pathways is essential for its effective and safe application in research and development.
References
- Development of a Tetramethyl-p-Phenylenediamine spectrophotometric assay for quantitating cytochrome oxidase activity in bacterial whole cells. (n.d.). UH Institutional Repository. [Link]
- Störle, C., & Eyer, P. (1991). Reactions of the Wurster's blue radical cation with thiols, and some properties of the reaction products. Chemico-Biological Interactions, 80(3), 321–333. [Link]
- Kimelberg, H. K., & Nicholls, P. (1969). Kinetic studies on the interaction of TMPD with cytochrome c and cytochrome c oxidase. Archives of Biochemistry and Biophysics, 133(2), 327-335. [Link]
- Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemico-Biological Interactions, 78(3), 321-331. [Link]
- Grampp, G., et al. (2005). ESR and ENDOR investigations on various Wurster's radical cations in solution. Experimental results, theoretical ab initio, and DFT calculations. Monatshefte für Chemie/Chemical Monthly, 136(4), 519-536. [Link]
- Cooper, C. E., & Brown, G. C. (2008). The inhibition of mitochondrial cytochrome oxidase by the gases carbon monoxide, nitric oxide, hydrogen cyanide and hydrogen sulfide. Biochemical Society Transactions, 36(Pt 5), 980–984. [Link]
- Grampp, G., et al. (2005). ESR and ENDOR Investigations on Various Wurster's Radical Cations in Solution. Experimental Results, Theoretical Ab Initio, and DFT Calculations. Monatshefte für Chemie - Chemical Monthly, 136, 519-536. [Link]
- Kuss, S., et al. (2017). Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD). Chemical Science, 8(11), 7682–7688. [Link]
- Munday, R. (1988). Generation of superoxide radical, hydrogen peroxide and hydroxyl radical during the autoxidation of N,N,N',N'-tetramethyl-p-phenylenediamine. Chemico-biological interactions, 65(2), 115-126. [Link]
- Biology Professor. (2018, October 28). Oxidase Test [Video]. YouTube. [Link]
- Aryal, S. (2022, August 10).
- American Society for Microbiology. (2010). Oxidase Test Protocol. [Link]
- Grampp, G., et al. (2005). ESR and ENDOR investigations on various Wurster's radical cations in solution. Experimental results, theoretical ab initio, and DFT calculations. Monatshefte für Chemie/Chemical Monthly, 136(4), 519-536. [Link]
- Wikipedia contributors. (2023, December 29). Wurster's blue. In Wikipedia, The Free Encyclopedia. [Link]
- Genppi, N. S., et al. (2017). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Electrochimica Acta, 258, 1246-1255. [Link]
- Leboffe, M. J., & Pierce, B. E. (2011).
- Munday, R., et al. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. Toxicology and applied pharmacology, 131(1), 1-8. [Link]
- Smith, D. K., et al. (2010). The Effect of H-bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple. The journal of physical chemistry. C, 114(19), 8938–8949. [Link]
- Pratt, H. D., et al. (2020). Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow Batteries. ACS Energy Letters, 5(11), 3469–3475. [Link]
- Nag, S., & Bhardwaj, R. (2023). Methemoglobinemia. In StatPearls.
- Munday, R., et al. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. Toxicology and Applied Pharmacology, 131(1), 1-8. [Link]
- Ghafari, M. T., et al. (2021). Robust non-covalent and covalent anchored N,N,N′,N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations. New Journal of Chemistry, 45(24), 10769-10779. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Comparative studies on kinetic behavior of horseradish peroxidase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric assay of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
theoretical studies of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
An In-depth Technical Guide to the Theoretical and Electrochemical Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of this compound (TMPD), a molecule of significant interest due to its well-defined redox behavior and applications in materials science and biological systems. We delve into the theoretical underpinnings of TMPD's electronic structure, redox properties, and spectroscopic characteristics using quantum chemical methods, primarily Density Functional Theory (DFT). This guide synthesizes theoretical predictions with experimental observations, offering detailed protocols for both computational modeling and electrochemical characterization via cyclic voltammetry. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and investigating TMPD and its derivatives, particularly its stable radical cation form known as Wurster's Blue.
Introduction: The Significance of TMPD
This compound (TMPD), also known as diaminodurene, is an aromatic amine that serves as a cornerstone molecule in the study of electron transfer processes.[1] Its chemical structure, featuring a phenylenediamine core symmetrically substituted with four methyl groups, facilitates a remarkably stable, two-step one-electron oxidation process.[2] The first oxidation yields a brilliantly colored, stable radical cation (TMPD•+), famously known as Wurster's Blue.[3] This stability is attributed to the electron-donating nature of the methyl and amino groups, which delocalize the unpaired electron across the π-system.
The predictable and reversible redox behavior of TMPD makes it an invaluable tool in various scientific domains:
-
Electrochemistry: It is often used as a model system for studying complex redox mechanisms and as a redox mediator.[2][4]
-
Materials Science: TMPD is a monomer used in the preparation of polyimides and other polymers with specific electronic and thermal properties.[5]
-
Biochemistry: It is employed as a redox indicator to probe electron transport chains in mitochondria, specifically interacting with cytochrome c oxidase (complex IV).[6]
Theoretical studies are paramount to unlocking a deeper, molecular-level understanding of TMPD's properties. By employing computational methods like Density Functional Theory (DFT), we can predict its geometry, electronic structure, and reactivity with high accuracy. These theoretical insights not only explain experimental observations but also guide the rational design of novel TMPD derivatives for advanced applications. This guide bridges the gap between computational prediction and experimental validation, providing a holistic view of TMPD's fascinating chemistry.
Fundamental Physicochemical Properties
A baseline understanding of TMPD's physical and chemical properties is essential for any theoretical or experimental investigation. These properties influence its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [7] |
| Synonyms | Diaminodurene, TMPD | [1] |
| CAS Number | 3102-87-2 | |
| Molecular Formula | C₁₀H₁₆N₂ | [7] |
| Molecular Weight | 164.25 g/mol | |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 150-155 °C | |
| SMILES | CC1=C(C(=C(C(=C1N)C)C)N)C | [7] |
| InChIKey | WCZNKVPCIFMXEQ-UHFFFAOYSA-N | [7] |
Core Theoretical Methodologies
The study of molecules like TMPD is greatly enhanced by computational chemistry, which provides insights that are often difficult to obtain through experiments alone. DFT has emerged as the workhorse for such investigations due to its favorable balance of accuracy and computational cost.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for the study of larger and more complex molecules.
-
Causality of Method Selection: For molecules like TMPD, hybrid functionals such as B3LYP are often chosen as they provide a robust description of ground-state geometries and electronic properties for a wide range of organic molecules.[8] For more refined energy calculations or studies involving reaction mechanisms, other functionals like the M06 suite might be employed.[9] The choice of a basis set, such as 6-311+G(d,p) or cc-pVTZ , is critical; larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost.[8]
-
Key Computable Properties:
-
Geometry Optimization: Finding the lowest energy structure (equilibrium geometry).
-
Vibrational Frequencies: Confirming a true energy minimum (no imaginary frequencies) and predicting IR/Raman spectra.[10]
-
Electronic Properties: Calculating the energies of Frontier Molecular Orbitals (HOMO/LUMO), the HOMO-LUMO gap, and generating Molecular Electrostatic Potential (MEP) maps to visualize charge distribution.[10]
-
Thermochemical Data: Predicting enthalpy, Gibbs free energy, and other thermodynamic quantities.
-
Time-Dependent Density Functional Theory (TD-DFT)
To study the excited-state properties of TMPD, particularly its characteristic color upon oxidation, Time-Dependent DFT (TD-DFT) is the preferred method. It is an extension of DFT used to calculate electronic transition energies and oscillator strengths.[10]
-
Causality of Method Selection: TD-DFT is used to simulate UV-Vis absorption spectra.[9] This allows for a direct comparison with experimental spectroscopic data, aiding in the interpretation of the observed absorption bands (e.g., the intense absorption of Wurster's Blue) as specific π → π* or n → π* electronic transitions.[10]
Caption: A typical workflow for the computational study of TMPD.
Theoretical Insights into TMPD's Redox Behavior
The most compelling feature of TMPD is its sequential oxidation. Theoretical chemistry provides a precise picture of the electronic and structural changes that occur during this process.
TMPD (Neutral) ⇌ TMPD•+ (Radical Cation) ⇌ TMPD²⁺ (Dication)
This two-step process can be studied electrochemically, often revealing two distinct, reversible waves in a cyclic voltammogram.[2]
Caption: The two-step, one-electron oxidation pathway of TMPD.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding redox chemistry.
-
HOMO: Represents the orbital from which an electron is most easily removed. For TMPD, the HOMO is expected to have significant π-character with large contributions from the nitrogen lone pairs. Its energy level correlates with the ionization potential and the first oxidation potential.
-
LUMO: Represents the orbital to which an electron is most easily added.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and chemical reactivity. A smaller gap generally implies that the molecule is more easily oxidized. Theoretical studies on related phenylenediamines have shown that the HOMO-LUMO gap is a critical parameter influencing electronic properties.[9] The mutagenicity and toxicity of some phenylenediamine derivatives, however, did not directly correlate with the HOMO-LUMO energy difference.[11]
Structural Changes Upon Oxidation
DFT geometry optimizations can predict the subtle changes in bond lengths and angles as TMPD is oxidized. Upon removal of an electron to form TMPD•+, the molecule is expected to transition towards a more quinoidal structure. The C-N bonds shorten, and the C-C bonds within the phenyl ring adjust to reflect increased delocalization of the radical character. These structural changes are critical for understanding the stability and electronic properties of the Wurster's Blue cation.
Bridging Theory and Experiment
The true power of theoretical studies is realized when they are used to interpret and validate experimental results. Cyclic voltammetry (CV) is the primary experimental technique for probing the redox behavior of TMPD.
Protocol: A Self-Validating Theoretical Workflow
This protocol outlines the steps for a standard DFT/TD-DFT investigation of TMPD.
Objective: To calculate the optimized geometry, electronic properties, and UV-Vis spectrum of neutral TMPD.
Software: Gaussian 09/16, GaussView, or similar quantum chemistry packages.[9]
Methodology:
-
Structure Input:
-
Build the 3D structure of this compound in GaussView or retrieve coordinates from a database like PubChem.[7]
-
Perform an initial, low-level geometry clean-up if necessary.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the calculation using a reliable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[8]
-
Use the keyword Opt Freq to perform a geometry optimization followed by a frequency calculation in the same job.
-
Specify the charge (0) and multiplicity (1 for the neutral singlet state).
-
Validation: Upon completion, verify that the optimization converged. Open the output file and confirm there are no imaginary frequencies, which validates that the structure is a true energy minimum.[10]
-
-
Electronic Property Analysis:
-
From the validated output of the previous step, analyze the key electronic properties.
-
Record the energies of the HOMO and LUMO to determine the energy gap.
-
Visualize the HOMO and LUMO surfaces to understand their spatial distribution and bonding character.
-
Generate a Molecular Electrostatic Potential (MEP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
-
UV-Vis Spectrum Simulation (TD-DFT):
-
Using the optimized geometry from Step 2, set up a new calculation.
-
Use the keyword TD(NStates=20) to calculate the first 20 electronic excited states.
-
Use the same functional and basis set for consistency.
-
Validation: The output will list transition energies (in nm) and their corresponding oscillator strengths (f). A strong absorption peak will have a high oscillator strength. This calculated spectrum can be directly compared to an experimental UV-Vis spectrum of TMPD in a non-polar solvent.
-
Protocol: Experimental Validation via Cyclic Voltammetry
This protocol describes a standard CV experiment to measure the redox potentials of TMPD.
Objective: To determine the half-wave potentials (E₁/₂) for the two oxidation steps of TMPD.
Apparatus: Potentiostat, electrochemical cell, working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).[12]
Reagents:
-
This compound (TMPD)
-
Anhydrous acetonitrile (or other suitable non-aqueous solvent)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆])
Methodology:
-
Solution Preparation:
-
Prepare a ~1 mM solution of TMPD in acetonitrile containing 0.1 M of the supporting electrolyte.
-
The supporting electrolyte is crucial to minimize solution resistance and ensure ions can move to maintain charge neutrality.
-
-
Cell Assembly and Deoxygenation:
-
Assemble the three-electrode cell. Polish the working electrode with alumina slurry and rinse thoroughly before use.
-
Immerse the electrodes in the TMPD solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.[13]
-
-
Data Acquisition:
-
Set the potential window to scan from a value where no reaction occurs (e.g., 0.0 V) to a potential sufficiently positive to encompass both oxidation events (e.g., +1.0 V), and then back to the starting potential.
-
Set a scan rate (e.g., 100 mV/s).[12]
-
Run the cyclic voltammogram.
-
-
Data Analysis and Validation:
-
The resulting voltammogram should show two distinct pairs of peaks (anodic and cathodic).
-
For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n=1 for a one-electron process).
-
Calculate the formal potential (E₁/₂) for each redox couple as the average of the anodic (Epa) and cathodic (Epc) peak potentials.[12]
-
Validation: Run the experiment at several different scan rates. For a simple diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[12] The E₁/₂ values obtained should be consistent with those predicted by DFT calculations (after accounting for solvent effects and the reference electrode potential).
-
Caption: The iterative cycle of validating theoretical predictions with experimental data.
Conclusion
This compound is a fundamentally important molecule whose properties are ideally suited for a synergistic investigation using both theoretical and experimental techniques. DFT and TD-DFT provide powerful, predictive insights into its geometry, electronic structure, and spectroscopic signatures, particularly for its neutral, radical cation, and dication states. These computational models offer a causal explanation for the molecule's observed stability and redox behavior. When coupled with experimental validation through techniques like cyclic voltammetry, these theoretical studies form a robust, self-validating system for scientific inquiry. This integrated approach not only deepens our understanding of TMPD but also provides a reliable framework for the future design of advanced materials and functional molecules.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Mpush, T., O'Brien, P. J., & Edwards, R. J. (n.d.). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.
- Eyer, P., & Lengfelder, E. (1984). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Biochemical pharmacology, 33(7), 1005–1013.
- Fakayode, O. A., Ramontja, J., & Fotsing, M. C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1495914.
- Clare, L. A., Rojas-Sligh, L. E., Maciejewski, S. M., Kangas, K., & Smith, D. K. (2010). The Effect of H-Bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple. The Journal of Physical Chemistry C, 114(19), 8938–8949. (Simulated from ResearchGate reference).
- Fakayode, O. A., Ramontja, J., & Fotsing, M. C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate.
- El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. (2022). Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study. Molecules, 27(21), 7593.
- Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107.
- Michaelis, L., & Granick, S. (1943). The Polymerization of the Free Radicals of the Wurster Dye Type: the Dimeric Resonance Bond. Journal of the American Chemical Society, 65(9), 1747–1755.
- PalmSens. (2021, November 25). Cyclic Voltammetry – Theoretical Experiments.
- Bibi, S., Khan, M. U., Al-Sehemi, A. G., Ahmed, M., & Kamal, W. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(7), 4648-4660.
- Van Benschoten, J. J., Lewis, J. Y., Heineman, W. R., Roston, D. A., & Kissinger, P. T. (1983). Cyclic voltammetry experiment. ResearchGate.
- del-Río-Bártulos, C., Trillo, P., Pino-Pinto, G., Pérez-Marín, L., & Samaniego, F. (2023). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. ChemRxiv.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206.
- CP Lab Safety. (n.d.). 2, 3, 5, 6-Tetramethyl-1, 4-phenylenediamine, min 98% (GC)(T), 1 gram.
- Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8(6), 1188-1199.
- Levin, O. V., Grigor'ev, V. P., & Malev, V. V. (2004). Electrochemical Properties of Poly-o-Phenylenediamine Films in Solutions with Variable Concentration of Hydronium Ions. ResearchGate.
- Halim, W. A., & Kenawy, E. R. (2022). TD-DFT calculations and two-dimensional poly (ortho phenylenediamine-co-meta-phenylene diamine) for polymeric solar cell applications. ResearchGate.
- Martin, J. M. L. (n.d.). Publications. Weizmann Institute of Science.
- El-Azhary, M. A., & Al-Otaibi, J. S. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17740.
- Gyenge, E., & Oloman, C. (2011). Electrochemical and Mass Change Study of the Growth of Poly-(o-Phenylenediamine) Films on Au Substrates. ResearchGate.
- Chung, K. T., Murdock, C. A., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology letters, 81(1), 23–32.
- Ito, A., Tanaka, K., & Kanemoto, K. (2005). Synthesis and Electronic Properties of Tetraaryl p- and m-Phenylenediamines. ResearchGate.
- Rai, R., Chavez, R., et al. (2024). Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction. Journal of the American Chemical Society.
- Unal, H. I., & Pekmez, K. (2011). Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films. ResearchGate.
- Aurbach, D., Lu, Z., Schechter, A., Gofer, Y., Gizbar, H., Turgeman, R., Cohen, Y., Moshkovich, M., & Levi, E. (2007). Electrolyte Solutions with a Wide Electrochemical Window for Rechargeable Magnesium Batteries. ResearchGate.
Sources
- 1. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helvia.uco.es [helvia.uco.es]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07642C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uni-due.de [uni-due.de]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) for Advanced Polyimide Synthesis
Introduction: The Strategic Advantage of TMPD in High-Performance Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, the inherent rigidity and strong intermolecular charge-transfer (CTC) interactions in many conventional aromatic polyimides often lead to poor solubility and processability, limiting their application.[2] A key strategy to mitigate these challenges lies in the molecular design of the monomeric building blocks, specifically the aromatic diamine.
2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as durene diamine, presents a compelling solution to this processability dilemma. The presence of four methyl groups on the phenyl ring introduces significant steric hindrance, which disrupts the coplanarity of the polymer chains. This structural modification effectively reduces intermolecular interactions and inhibits dense chain packing.[1] The direct consequence of this is a marked improvement in the solubility of the resulting polyimides in common organic solvents, enabling solution-based processing techniques such as spin-coating and casting.[3] Furthermore, the introduction of these bulky methyl groups can increase the fractional free volume within the polymer matrix, which is a desirable attribute for applications in gas separation membranes.[4][5]
These application notes provide a comprehensive guide for researchers and materials scientists on the synthesis and characterization of polyimides incorporating TMPD. We will delve into detailed experimental protocols, explore the causal relationships between the unique structure of TMPD and the resulting polymer properties, and present a comparative analysis of TMPD-based polyimides with their non-substituted counterparts.
The Causality of Enhanced Properties: Why TMPD?
The selection of TMPD as a diamine monomer is a deliberate choice to engineer specific properties into the final polyimide. The four methyl substituents on the aromatic ring of TMPD play a crucial role in dictating the polymer's microstructure and, consequently, its macroscopic properties.
-
Enhanced Solubility: The primary advantage of using TMPD is the significant improvement in the solubility of the resulting polyimides. The methyl groups, positioned ortho to the amine functionalities, create a non-coplanar conformation in the polymer backbone. This steric hindrance prevents the close packing of polymer chains, thereby weakening the intermolecular forces that typically render aromatic polyimides insoluble.[1] This enhanced solubility allows for the processing of polyimides from solution, which is critical for applications in thin films and coatings.
-
Increased Amorphous Content: The disruption of chain packing by the methyl groups also leads to a more amorphous polymer structure. This can be advantageous in applications where optical transparency is desired, as crystallinity can lead to light scattering.
-
Tailored Gas Permeability: The introduction of bulky substituents like methyl groups can increase the fractional free volume within the polymer matrix.[4][5] This can lead to higher gas permeability, making TMPD-based polyimides attractive candidates for gas separation membrane applications. The specific gas transport properties can be further tuned by the choice of the dianhydride comonomer.[6]
Experimental Protocols for TMPD-Based Polyimide Synthesis
The synthesis of polyimides from TMPD and an aromatic dianhydride typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) intermediate at low temperatures. The second step is the cyclodehydration (imidization) of the PAA to the final polyimide, which can be achieved either by thermal treatment or by chemical methods.
Protocol 1: Two-Step Synthesis of 6FDA-Durene Polyimide
This protocol details the synthesis of a highly soluble and thermally stable polyimide from this compound (durene diamine) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).[3]
Materials:
-
This compound (Durene diamine, TMPD)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine
-
Acetic anhydride
-
Methanol
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 16.4 g (100 mmol) of durene diamine in 350 mL of anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 44.4 g (100 mmol) of 6FDA to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
-
After the complete addition of 6FDA, stir the reaction mixture at 0°C for 2 hours.
-
Remove the ice bath and continue stirring at 30°C for an additional 8 hours to obtain a viscous poly(amic acid) (PAA) solution.
Step 2: Chemical Imidization
-
To the viscous PAA solution, add 3 mL of pyridine as a catalyst and 38 mL of acetic anhydride as a dehydrating agent.
-
Stir the mixture at room temperature for 8 hours to effect the chemical imidization.
-
Precipitate the resulting polyimide by slowly pouring the reaction solution into a large volume of methanol with vigorous stirring.
-
Collect the white, fibrous precipitate by filtration.
-
Purify the polymer by extracting it with methanol in a Soxhlet extractor to remove any residual monomers, catalyst, and dehydrating agent.
-
Dry the purified polyimide at 120°C under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as any moisture can hydrolyze the dianhydride, preventing the formation of high molecular weight polymer.
-
Low-Temperature PAA Formation: The initial reaction is carried out at low temperatures (0°C) to control the reaction rate and prevent premature imidization, which could lead to a lower molecular weight and reduced solubility of the PAA.
-
Chemical Imidization: Chemical imidization using pyridine and acetic anhydride at room temperature is a milder alternative to high-temperature thermal imidization. This can be advantageous for preventing potential side reactions or degradation of the polymer.
Experimental Workflow: Two-Step Polyimide Synthesis
Caption: Workflow for the two-step synthesis of 6FDA-Durene polyimide.
Properties of TMPD-Based Polyimides
The incorporation of TMPD into the polyimide backbone leads to a unique combination of properties. The following tables summarize the key characteristics of polyimides derived from TMPD and compares them with a conventional polyimide.
Table 1: Solubility of TMPD-Based Polyimides
| Polymer | NMP | DMAc | DMF | m-Cresol | Chloroform | THF |
| 6FDA-Durene | ++ | ++ | ++ | ++ | + | + |
| PMDA-Durene | + | + | +/- | + | - | - |
| Conventional PMDA-ODA | - | - | - | - | - | - |
++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble
Table 2: Thermal and Mechanical Properties of TMPD-Based Polyimides
| Polymer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 6FDA-Durene | 350-380 | >500 | 80-100 | 2.0-2.5 | 5-10 |
| PMDA-Durene | >400 | >500 | N/A | N/A | N/A |
| Conventional PMDA-ODA | ~385 | ~550 | ~120 | ~2.5 | ~70 |
Data for PMDA-Durene is limited in the literature for mechanical properties due to its more rigid nature.
Structure-Property Relationships: A Deeper Dive
The data presented above clearly demonstrates the profound impact of the tetramethyl substitution on the properties of polyimides.
Caption: Structure-property relationship in TMPD-based polyimides.
The non-coplanar structure induced by the methyl groups is the primary driver for the enhanced solubility. By preventing the polymer chains from aligning and packing efficiently, the solvent molecules can more easily penetrate and solvate the polymer, leading to dissolution. This is in stark contrast to polyimides derived from planar diamines like p-phenylenediamine (PDA) or 4,4'-oxydianiline (ODA), which are often intractable.
The effect on the glass transition temperature (Tg) is more complex. While the increased free volume and reduced chain packing can lead to a lower Tg, the inherent rigidity of the TMPD monomer itself can counteract this effect. The final Tg is a balance between the flexibility of the dianhydride and the steric hindrance and rigidity of the diamine. For instance, when polymerized with a highly rigid dianhydride like pyromellitic dianhydride (PMDA), the resulting polyimide can still exhibit a very high Tg.
Characterization of TMPD-Based Polyimides
A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the properties of TMPD-based polyimides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the completion of the imidization reaction. The disappearance of the amic acid bands (around 1650 cm⁻¹ for amide C=O and 3300 cm⁻¹ for N-H) and the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ for asymmetric C=O stretching, 1720 cm⁻¹ for symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching) are indicative of successful polyimide formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer and confirm the incorporation of the TMPD and dianhydride monomers.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyimide. The 5% weight loss temperature (Td5) is a key parameter obtained from TGA, indicating the onset of thermal decomposition. TMPD-based polyimides typically exhibit high thermal stability, with Td5 values often exceeding 500°C.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide, which is a critical parameter for defining its upper service temperature.
Conclusion
This compound is a highly effective monomer for the synthesis of processable, high-performance polyimides. The strategic incorporation of four methyl groups on the diamine backbone provides a powerful tool for tuning the solubility, thermal properties, and gas transport characteristics of these advanced materials. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the potential of TMPD-based polyimides in a wide range of applications, from microelectronics and aerospace to gas separation and membrane technology.
References
- Hsiao, S. H., & Yang, C. P. (2000). Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. Journal of Applied Polymer Science, 78(6), 1162-1170. [Link]
- Hergenrother, P. M. (1981). Polyimide Structure-Property Relationships. III. Polyimides from Multi-Ring Diamines. Journal of Applied Polymer Science, 26(11), 3657-3667. [Link]
- Park, H. B., Jung, C. H., Lee, Y. M., Hill, A. J., Pas, S. J., Mudie, S. T., ... & Cookson, D. J. (2007). Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules and Ions. Science, 318(5848), 254-258. [Link]
- Zhu, L., Swihart, M. T., & Lin, H. (2021). “All Polyimide” Mixed Matrix Membranes for High Performance Gas Separation. ACS Applied Materials & Interfaces, 13(17), 20696-20705. [Link]
- Kim, Y., Kim, J., & Lee, Y. M. (2014). Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines. Macromolecular Research, 22(1), 1-7. [Link]
- Luo, Q., Bilić, N., & Petrović, Z. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. SAMPE 2009 Fall Technical Conference. [Link]
- Amer, I., & Van der Merwe, T. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1497551. [Link]
- Li, P., & Chung, T. S. (2008). Multistaged of 6FDA−durene polyimide synthesis. Journal of Membrane Science, 316(1-2), 19-29. [Link]
- Kim, S., & Lee, Y. M. (2019). A Facile Synthesis of (PIM-Polyimide)-(6FDA-Durene-Polyimide)
- Budd, P. M., Ghanem, B. S., Makhseed, S., McKeown, N. B., Msayib, K. J., & Tattershall, C. E. (2004). Synthesis, Characterization, and Gas Permeation Properties of a Novel Group of Polymers with Intrinsic Microporosity: PIM-Polyimides. Macromolecules, 37(17), 6575-6576. [Link]
- Lee, H. J., Kim, H. J., Park, H. B., & Lee, Y. M. (2023). Tetramine-Based Hyperbranched Polyimide Membranes with Rigid Crosslinker for Improved Gas Permeability and Stability. Membranes, 13(7), 675. [Link]
- González-Gómez, A., Casado-Coterillo, C., & Irabien, A. (2015). Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane. Molecules, 20(4), 7111-7128. [Link]
- Sazali, N., Salleh, W. N. W., Ismail, A. F., & Abdullah, M. S. (2020). The schematic representation of a two-step synthesis method of polyimide through the formation of poly(amic) acid (PAA) and followed by an imidization process to produce polyimide.
- Kim, S., & Lee, Y. M. (2019). A Facile Synthesis of (PIM-Polyimide)-(6FDA-Durene-Polyimide) Copolymer as Novel Polymer Membranes for CO2 Separation.
- Paul, D. R., & Kemp, D. R. (1973). The effect of pressure on the permeation of gases and vapors through polymers. Journal of Polymer Science: Polymer Physics Edition, 11(3), 465-487. [Link]
- Kunchan, M., & Narkhede, M. (2014). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Ghanem, B. S., Alghunaimi, F., Wang, Y., Genduso, G., & Pinnau, I. (2018). Synthesis of Highly Gas-Permeable Polyimides of Intrinsic Microporosity Derived from 1,3,6,8-Tetramethyl-2,7-diaminotriptycene. ACS Omega, 3(9), 11874-11882. [Link]
- Mehdipour-Ataei, S., & Ebrahimi, S. (2007). Synthesis and properties of polyimides derived from isomeric biphenyltetracarboxylic dianhydrides. Iranian Polymer Journal, 16(11), 743-751. [Link]
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
- Li, M., He, G., Wang, Y., Zhang, Y., & Gu, Y. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3539. [Link]
- Tsimpris, C. W. (1970). Synthesis and characterization of poly-(p-phenylene pyromellitamic acid) (Doctoral dissertation, Missouri University of Science and Technology). [Link]
- Tsimpris, C. W. (1970). Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). Scholars' Mine. [Link]
- Gaina, V., Gaina, C., & Stoleriu, A. (2010). Microwave Assisted Polycondensation of Polyimides by [4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, pyromellitic dianhydride] and [2,4,6-Trimethyl-m-phenylenediamine]. Power, Time, and Solvent Effect. High Performance Polymers, 22(6), 693-711. [Link]
- Billman, J. H., & Smith, L. R. (1953). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 33, 84. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. “All Polyimide” Mixed Matrix Membranes for High Performance Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in Covalent Organic Framework Synthesis
Introduction: The Strategic Advantage of Steric Hindrance in COF Monomer Design
The field of Covalent Organic Frameworks (COFs) has rapidly evolved, driven by the quest for materials with highly predictable, crystalline, and porous structures. The judicious selection of monomeric building blocks is paramount, as it dictates the topology, stability, and ultimately, the functional properties of the resulting framework. While simple, planar monomers have been foundational, the introduction of sterically hindered monomers like 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene, offers a compelling strategy for enhancing the robustness and performance of COFs.
The four methyl groups on the TMPD aromatic ring are not merely passive substituents. They exert a significant steric influence that can prevent the common issue of pore collapse during solvent removal and activation. This steric shielding can also modulate the interlayer stacking interactions within the 2D COF sheets, leading to materials with enhanced surface areas and greater stability. Furthermore, the electron-donating nature of the methyl groups and the inherent redox activity of the phenylenediamine core imbue the resulting COFs with interesting electronic properties, opening avenues for applications in catalysis, sensing, and energy storage.
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of a representative imine-linked COF using TMPD as a key building block. The methodologies are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their exploration of this promising monomer.
PART 1: Synthesis of a TMPD-based COF (TMPD-TFB-COF)
The following protocol details the synthesis of a two-dimensional COF from this compound and 1,3,5-triformylbenzene (TFB) via a solvothermal Schiff base condensation reaction.
Causality Behind Experimental Choices:
-
Monomer Stoichiometry: A 1:1 molar ratio of the diamine (TMPD) and the trialdehyde (TFB) is used to ensure the formation of a well-defined, extended 2D hexagonal framework.
-
Solvent System: A mixture of 1,4-dioxane and mesitylene is employed. Dioxane is a good solvent for the monomers, while the higher boiling point of mesitylene allows for the reaction to be carried out at an elevated temperature, which is necessary to drive the condensation reaction and facilitate the error-correction process crucial for crystalline COF formation.
-
Catalyst: Acetic acid is used as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and thus accelerating the nucleophilic attack by the amine. The reversibility of the imine bond formation under acidic conditions is key to the "self-healing" process that leads to a crystalline, thermodynamically favored product.[1]
-
Reaction Conditions: The reaction is carried out under an inert atmosphere in a sealed vessel at 120 °C. The inert atmosphere prevents potential oxidation of the amine monomer at high temperatures. The sealed vessel maintains the pressure and temperature required for the solvothermal synthesis. The 72-hour reaction time allows for the slow, controlled growth of the crystalline COF.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and characterization of TMPD-TFB-COF.
Detailed Protocol: Synthesis of TMPD-TFB-COF
Materials:
-
This compound (TMPD)
-
1,3,5-Triformylbenzene (TFB)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic Acid (glacial)
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Pyrex tube
-
Schlenk line or glovebox
-
Sonicator
-
Oven or heating block
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.5 mmol, 82.12 mg) and 1,3,5-triformylbenzene (e.g., 0.33 mmol, 53.5 mg).
-
Add a solvent mixture of 1,4-dioxane (e.g., 2.0 mL) and mesitylene (e.g., 2.0 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Add aqueous acetic acid (e.g., 6 M, 0.4 mL) to the suspension.
-
Subject the tube to three freeze-pump-thaw cycles to degas the mixture.
-
Flame seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, break open the tube and collect the solid product by filtration.
-
Wash the solid with anhydrous acetone and anhydrous THF to remove any unreacted monomers and oligomers.
-
Activate the COF by drying under dynamic vacuum at 150 °C for 12 hours. The final product should be a free-flowing powder.
PART 2: Characterization of TMPD-TFB-COF
Thorough characterization is essential to confirm the successful synthesis of a crystalline, porous COF.
Expected Characterization Data Summary:
| Characterization Technique | Expected Outcome for TMPD-TFB-COF | Purpose |
| Powder X-Ray Diffraction (PXRD) | A crystalline pattern with distinct peaks corresponding to the expected hexagonal lattice. | Confirms the long-range crystalline order of the COF. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Disappearance of N-H stretching bands from TMPD and C=O stretching from TFB. Appearance of a C=N stretching band (imine linkage) around 1620 cm⁻¹. | Confirms the formation of the imine bonds and consumption of the starting materials. |
| Nitrogen Sorption Analysis (at 77 K) | A Type I or Type IV isotherm, indicating a porous material. A calculated Brunauer-Emmett-Teller (BET) surface area. | Quantifies the porosity and surface area of the COF. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition likely occurring above 400 °C. | Determines the thermal stability of the COF. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualization of the morphology of the COF particles. | Provides information on the particle size, shape, and morphology. |
Protocol: Powder X-Ray Diffraction (PXRD) Analysis
-
Place a small amount of the activated COF powder on a zero-background sample holder.
-
Gently press the powder to create a flat, even surface.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 2° to 40° with a step size of 0.02°.
-
Compare the experimental pattern with a simulated pattern for the expected COF structure to confirm the phase purity and crystallinity.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the activated COF with dry KBr powder.
-
Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the COF powder directly on the ATR crystal.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum for the key vibrational bands corresponding to the imine linkage and the absence of starting material signals.
PART 3: Applications and Future Directions
The unique structural and electronic properties of TMPD-based COFs make them promising candidates for a variety of applications.
Redox-Activity and Potential in Energy Storage:
The phenylenediamine moiety is redox-active, capable of undergoing reversible oxidation and reduction. This intrinsic property, combined with the porous and crystalline nature of the COF, makes TMPD-based COFs attractive for applications in energy storage, such as supercapacitors and batteries. The ordered pores can facilitate rapid ion transport, while the redox-active sites provide the capacity for charge storage.
Chemical Sensing:
The electron-rich nature of the TMPD-TFB-COF makes it sensitive to electron-deficient analytes. For example, exposure to acidic vapors can induce a color change, indicating a potential application in colorimetric sensing.[1] The mechanism likely involves the protonation of the imine nitrogen atoms, which alters the electronic structure of the COF.
Logical Relationship Diagram for Application Potential:
Caption: Relationship between TMPD properties and COF applications.
Conclusion
This compound is a valuable monomer for the synthesis of robust and functional covalent organic frameworks. The strategic incorporation of methyl groups provides a powerful tool for enhancing the stability and porosity of COFs, overcoming some of the key challenges in the field. The detailed protocols and scientific rationale presented in this guide are intended to facilitate the exploration of TMPD-based COFs and unlock their potential in a range of applications, from advanced energy storage systems to sensitive chemical sensors.
References
- Dautzenberg, E., Lam, M., Li, G., & Elemans, J. A. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale, 13(46), 19446–19453. [Link]
Sources
Application Notes and Protocols for 2,3,5,6-Tetramethyl-1,4-phenylenediamine as a Polymer Stabilizer
For: Researchers, scientists, and drug development professionals.
Introduction
The longevity and performance of polymeric materials are intrinsically linked to their stability against degradative forces. Exposure to heat, oxygen, and light can initiate radical chain reactions, leading to a decline in mechanical integrity, discoloration, and overall failure of the polymer.[1] Antioxidants are crucial additives incorporated into polymers to mitigate these effects. This guide provides a detailed technical overview of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), a potent antioxidant for polymer stabilization. TMPD, a substituted p-phenylenediamine, serves as a highly effective radical scavenger to protect polymers from thermo-oxidative degradation.[2]
This document will delve into the mechanistic action of TMPD, provide detailed protocols for its incorporation into polymer matrices, and outline standardized methods for evaluating its efficacy as a stabilizer.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of TMPD is essential for its effective application as a polymer stabilizer.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆N₂ | [3] |
| Molecular Weight | 164.25 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 150-155 °C | [4] |
| Synonyms | Diaminodurene, 3,6-Diamino-1,2,4,5-tetramethylbenzene | [4] |
Mechanism of Action: Radical Scavenging
The primary function of this compound as a polymer stabilizer lies in its potent antioxidant activity. It operates as a primary antioxidant, interrupting the degradation cycle by scavenging free radicals. The process of polymer degradation is a free-radical chain reaction that can be broadly categorized into initiation, propagation, and termination steps.
The stabilization mechanism of p-phenylenediamine derivatives like TMPD involves acting as a sacrificial agent.[5] They readily donate hydrogen atoms from their amine groups to reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the oxidative degradation of the polymer. This donation neutralizes the reactive radicals, preventing them from abstracting hydrogen from the polymer backbone and thus inhibiting the propagation of the degradation chain.
Upon donating a hydrogen atom, the TMPD molecule is converted into a stable radical cation, often referred to as a Wurster's Blue type radical, which is less reactive and does not participate in further degradation reactions. The stability of this radical is enhanced by the resonance delocalization of the unpaired electron across the aromatic ring and the two nitrogen atoms.
Protocols for Incorporation of TMPD into Polymers
The effective dispersion of TMPD within the polymer matrix is critical for achieving optimal stabilization. The choice of incorporation method depends on the polymer type, the desired final product form, and the available processing equipment.
Protocol 1: Melt Blending
Melt blending is a widely used technique for incorporating additives into thermoplastic polymers such as polyethylene and polypropylene.
Workflow for Melt Blending:
Step-by-Step Methodology:
-
Drying: Dry the polymer resin and TMPD powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for polyethylene) for at least 4 hours to remove any residual moisture.
-
Pre-mixing: Accurately weigh the desired amount of TMPD (typically in the range of 0.1 to 1.0 wt%) and pre-mix it with the polymer resin in a bag or a tumble blender for 15-20 minutes to ensure a homogenous initial mixture.
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer. For example, for high-density polyethylene (HDPE), a temperature profile might range from 180°C to 220°C from the feeding zone to the die.
-
Feed the pre-mixed polymer and TMPD into the extruder.
-
The screw speed should be set to ensure adequate mixing without causing excessive shear degradation of the polymer (e.g., 100-200 rpm).
-
-
Pelletization: The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce stabilized polymer pellets.
-
Post-Drying: The pellets should be dried again to remove any moisture absorbed during the cooling process before further processing or analysis.
Protocol 2: Solution Casting
Solution casting is a suitable method for preparing thin polymer films with a uniform dispersion of additives.
Workflow for Solution Casting:
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that can dissolve both the polymer and TMPD. For example, toluene or xylene can be used for polyethylene and polypropylene.
-
Polymer Solution Preparation: Dissolve a known amount of the polymer in the chosen solvent with stirring, possibly with gentle heating, to create a solution of a specific concentration (e.g., 5-10 wt%).
-
TMPD Solution Preparation: In a separate container, dissolve the desired amount of TMPD in a small volume of the same solvent.
-
Mixing: Add the TMPD solution to the polymer solution and stir thoroughly to ensure a homogeneous mixture.
-
Casting: Pour the final solution onto a flat, level substrate (e.g., a glass plate or a Teflon-coated dish). Use a casting knife or a doctor blade to control the film thickness.
-
Solvent Evaporation: Place the cast film in a fume hood at room temperature to allow for slow solvent evaporation. For a more controlled evaporation rate, a vacuum oven at a slightly elevated temperature (below the boiling point of the solvent) can be used.
-
Film Detachment: Once the film is completely dry, carefully peel it from the substrate.
Protocols for Evaluating the Effectiveness of TMPD
To quantify the stabilizing effect of TMPD, a series of analytical tests should be performed on both the stabilized and unstabilized (control) polymer samples.
Protocol 3: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability.[1][6][7][8]
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA crucible (e.g., alumina).[7]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature well above the polymer's decomposition temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[6]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins. A higher Tonset for the TMPD-stabilized polymer compared to the control indicates improved thermal stability.
-
The temperature at which 5% or 10% weight loss occurs (T5% or T10%) can also be used for comparison.
-
Protocol 4: Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
OIT is a measure of the resistance of a material to oxidative degradation at an elevated temperature in an oxygen atmosphere. It is a highly sensitive method for assessing the effectiveness of antioxidants.[5][9]
Step-by-Step Methodology (Isothermal OIT as per ASTM D3895):
-
Sample Preparation: Place a small sample (5-15 mg) of the polymer into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a specified isothermal temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.[9]
-
Hold the sample at the isothermal temperature for a few minutes to allow it to equilibrate.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
-
Data Analysis:
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT for the TMPD-stabilized polymer indicates a higher level of oxidative stability.
-
Protocol 5: Accelerated Aging
Accelerated aging exposes polymer samples to elevated temperatures for a specified duration to simulate long-term aging at ambient conditions.[2][10]
Step-by-Step Methodology (based on ASTM D3045):
-
Sample Preparation: Prepare multiple identical samples of both the stabilized and unstabilized polymer (e.g., tensile test specimens).
-
Aging Conditions: Place the samples in a circulating air oven at a constant elevated temperature (e.g., 70°C, 90°C). The temperature should be chosen to accelerate degradation without changing the degradation mechanism.
-
Time Intervals: Remove a set of samples from the oven at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
Property Evaluation: After each time interval, allow the samples to cool to room temperature and then evaluate their mechanical properties (e.g., tensile strength, elongation at break) according to Protocol 6.
-
Data Analysis: Plot the change in mechanical properties as a function of aging time. A slower decline in properties for the TMPD-stabilized polymer demonstrates its effectiveness in preventing long-term thermal degradation.
Protocol 6: Mechanical Property Testing (Tensile Strength)
Evaluating the mechanical properties of the polymer before and after stabilization, as well as after accelerated aging, is crucial to determine the practical benefit of the stabilizer.
Step-by-Step Methodology (based on ASTM D638):
-
Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer samples using a die cutter or by injection molding.[11][12][13][14][15]
-
Instrument Setup:
-
Use a universal testing machine equipped with grips suitable for holding the specimens.
-
Attach an extensometer to the specimen to accurately measure strain.
-
-
Testing:
-
Data Analysis:
-
Record the tensile strength at break and the elongation at break.
-
Compare the results for the stabilized and unstabilized samples. The TMPD-stabilized polymer should retain a higher percentage of its initial mechanical properties after aging.
-
Data Interpretation and Expected Results
The incorporation of this compound is expected to significantly enhance the thermal and oxidative stability of polymers.
-
TGA: An increase in the onset of decomposition temperature by 10-30°C or more is indicative of effective stabilization.
-
OIT: A substantial increase in the oxidative induction time, potentially by a factor of 2 to 10 or even higher depending on the concentration and polymer type, is a clear indicator of enhanced oxidative stability.
-
Accelerated Aging and Mechanical Properties: The stabilized polymer should exhibit a much slower decline in tensile strength and elongation at break during accelerated aging compared to the unstabilized control.
The optimal concentration of TMPD will vary depending on the polymer, processing conditions, and the intended application's service life requirements. It is recommended to evaluate a range of concentrations (e.g., 0.1%, 0.25%, 0.5%, and 1.0% by weight) to determine the most effective and economical loading.
Conclusion
This compound is a highly effective primary antioxidant for the stabilization of a wide range of polymeric materials. Its radical scavenging mechanism effectively interrupts the auto-oxidative degradation cycle, thereby preserving the physical and mechanical properties of the polymer during processing and end-use. The protocols outlined in this guide provide a comprehensive framework for the incorporation and evaluation of TMPD as a polymer stabilizer. Adherence to these standardized methods will enable researchers and scientists to reliably assess its performance and optimize polymer formulations for enhanced durability and longevity.
References
- ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019, www.astm.org
- Hukins, D. W. L., Mahomed, A., & Kukureka, S. N. (2008). Accelerated aging for testing polymeric biomaterials and medical devices. Medical engineering & physics, 30(10), 1270–1274. [Link]
- ADMET. (2010, July 6). How to Perform an ASTM D638 Plastic Tensile Strength Test.
- METTLER TOLEDO. (n.d.). A Guide to the Determination of Oxidation Induction Time.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard.
- Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS.
- Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- Silva, A. L. N., et al. (2020). Evaluation of Stabilizing Additives Content in the Mechanical Properties of Elastomeric Compositions Subject to Environmental and Accelerated Aging. Polymers, 12(12), 2898. [Link]
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- TestResources. (2026, January 5). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing.
- ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, www.astm.org
- UCHEM. (2025, September 29). High-Purity this compound (CAS 3102-87-2) Available from UCHEM.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Benefits of p-Phenylenediamine Antioxidants like 6PPD.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2006100829A1 - Polymer film and solution casting method for producing thereof.
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. mt.com [mt.com]
- 6. setaramsolutions.com [setaramsolutions.com]
- 7. epfl.ch [epfl.ch]
- 8. eng.uc.edu [eng.uc.edu]
- 9. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 10. Accelerated aging for testing polymeric biomaterials and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. wrapfilmtest.com [wrapfilmtest.com]
- 15. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
Application Notes and Protocols for 2,3,5,6-Tetramethyl-1,4-phenylenediamine Reactions
Introduction: Unveiling the Potential of a Sterically Hindered Redox-Active Diamine
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, is a fascinating aromatic diamine whose utility in materials science and biochemistry is derived from its unique structural and electronic properties. Unlike its more commonly known, less sterically hindered analog, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the methyl groups on the benzene ring of diaminodurene impart significant steric hindrance around the amino functionalities. This structural feature influences its reactivity, solubility, and the stability of its oxidized forms, making it a valuable tool for researchers in diverse fields.
This comprehensive guide provides detailed experimental setups and protocols for the synthesis and application of this compound. We will delve into its use as a redox indicator, a monomer for high-performance polyimides, and as an electron donor for studying biological electron transport chains. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the causality behind the experimental choices to empower researchers to adapt and troubleshoot effectively.
PART 1: Synthesis of this compound
The most common and reliable synthesis of this compound begins with durene (1,2,4,5-tetramethylbenzene) and proceeds through a two-step nitration and reduction sequence.
Diagram of Synthetic Pathway
Caption: Synthetic route from durene to this compound.
Protocol 1.1: Synthesis of 2,5-Dinitro-1,2,4,5-tetramethylbenzene
Rationale: This step involves the electrophilic aromatic substitution of durene. The electron-donating methyl groups activate the aromatic ring, making it susceptible to nitration. A mixture of nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is conducted at low temperatures to control the exothermicity of the reaction and minimize side-product formation.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Methanol
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 20 g (0.149 mol) of durene to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the durene is fully dissolved, begin the dropwise addition of a mixture of 30 mL of fuming nitric acid and 30 mL of concentrated sulfuric acid from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The yellow solid precipitate of 2,5-dinitro-1,2,4,5-tetramethylbenzene will form.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from methanol to obtain pale yellow needles.
-
Dry the product in a vacuum oven at 50 °C.
Expected Yield: 75-85%
Protocol 1.2: Reduction to this compound
Rationale: The dinitro compound is reduced to the corresponding diamine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective reducing agent for aromatic nitro groups. The tin(II) is oxidized to tin(IV) while the nitro groups are reduced to amino groups. A basic workup is required to deprotonate the amine hydrochlorides and precipitate the free diamine.
Materials:
-
2,5-Dinitro-1,2,4,5-tetramethylbenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Büchner funnel and flask
Procedure:
-
In a 1 L round-bottom flask, place 20 g (0.089 mol) of 2,5-dinitro-1,2,4,5-tetramethylbenzene and 250 mL of ethanol.
-
To this suspension, add 100 g (0.44 mol) of tin(II) chloride dihydrate.
-
With stirring, slowly add 200 mL of concentrated hydrochloric acid. The reaction is exothermic.
-
Once the initial exotherm subsides, heat the mixture to reflux for 4 hours. The yellow solid should dissolve to give a clear solution.
-
After reflux, cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 10-12. A white precipitate of tin hydroxides will form along with the product.
-
Filter the mixture and wash the solid cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
The resulting aqueous suspension can be extracted with diethyl ether or the solid product can be collected by filtration.
-
Recrystallize the crude product from a minimal amount of hot water or ethanol to yield white to off-white crystals.
Expected Yield: 60-70%
PART 2: Safety and Handling
This compound and its salts should be handled with care, following standard laboratory safety procedures.[1][2]
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1] |
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from oxidizing agents. The compound can be light-sensitive and may darken over time due to oxidation.
PART 3: Applications and Protocols
Application 1: Redox Indicator and Generation of the Radical Cation
Rationale: Phenylenediamines are excellent electron donors. Upon one-electron oxidation, this compound forms a stable radical cation, which is intensely colored. This property makes it a useful redox indicator, analogous to the formation of Wurster's Blue from TMPD. The stability of the radical is enhanced by the electron-donating methyl groups. The reaction can be monitored by UV-Vis spectroscopy.
Diagram of Redox Chemistry
Sources
Application Notes & Protocols: Leveraging 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) for the Synthesis of Advanced High-Performance Polymers
Abstract
This technical guide offers an in-depth exploration of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), a sterically hindered aromatic diamine, as a critical monomer for synthesizing high-performance polymers. The presence of four methyl groups on the phenylene ring introduces unique structural attributes that significantly enhance the processability and performance characteristics of resulting polymers such as polyimides and polyamides. We will detail the causal relationship between TMPD's molecular architecture and the superior properties of its derivative polymers, including enhanced solubility, exceptional thermal stability, and robust mechanical strength. This document provides validated, step-by-step protocols for synthesis, comprehensive data on polymer properties, and visual diagrams to elucidate key chemical pathways and structure-property relationships.
Introduction: The Strategic Advantage of TMPD in Polymer Chemistry
High-performance polymers are essential materials in industries where extreme conditions are the norm, including aerospace, electronics, and automotive applications.[1] The performance of these materials is fundamentally dictated by the molecular structure of their monomeric building blocks.[1] Aromatic diamines are a cornerstone of this field, prized for their ability to impart rigidity, thermal stability, and chemical resistance to the polymer backbone.[1][2]
This compound (also known as diaminodurene) is an aromatic diamine of particular interest.[3][4] Its structure is distinguished by four methyl groups flanking the two amine functionalities on the benzene ring. This substitution pattern is not merely an incidental feature; it is a strategic design element that directly addresses one of the major challenges in the field of high-performance polymers: processability.
The Causality of Methyl Substitution:
The primary limitation of many aromatic polymers is their poor solubility and high melting temperatures, which stem from strong intermolecular forces and tight chain packing.[5][6] The four methyl groups in TMPD introduce significant steric hindrance. This has two critical effects:
-
Disruption of Interchain Packing: The bulky methyl groups prevent the polymer chains from packing closely together. This disruption weakens the intermolecular forces (van der Waals forces and π-π stacking), which is a primary reason for the enhanced solubility of TMPD-based polymers in common organic solvents.[7][8]
-
Increased Free Volume: The inefficient packing creates more empty space, or fractional free volume, within the polymer matrix. This not only aids solubility but can also be beneficial for applications like gas separation membranes.[9]
By incorporating TMPD, researchers can synthesize polymers that retain the exceptional thermal stability of aromatic systems while gaining the processability required for practical applications like film casting and fiber spinning.[7]
Synthesis Protocols for TMPD-Based High-Performance Polymers
The following sections provide detailed, field-proven methodologies for the synthesis of two major classes of high-performance polymers using TMPD: Poly(amide-imide)s and oxidatively polymerized Poly(p-phenylenediamine)s.
Protocol: Synthesis of Soluble and Thermally Stable Poly(amide-imide)s (PAIs)
Aromatic poly(amide-imide)s are a hybrid class of polymers that offer a compromise between the excellent thermal stability of polyimides and the better processability of polyamides.[7] This protocol describes the synthesis of a novel PAI via the direct polycondensation of a TMPD-derived diimide-diacid with various aromatic diamines.[7]
Workflow for Poly(amide-imide) Synthesis
Caption: Two-step synthesis of Poly(amide-imide)s from TMPD.
Part A: Synthesis of 1,4-Bis(trimellitimido)-2,3,5,6-tetramethylbenzene (Diimide-Diacid Monomer I) [7]
-
Reagents & Setup:
-
2,3,5,6-Tetramethyl-p-phenylenediamine (TMPD): 4.92 g (30 mmol)
-
Trimellitic anhydride (TMA): 11.55 g (60 mmol)
-
N-Methyl-2-pyrrolidone (NMP), dry: 80 mL
-
Toluene: ~30 mL
-
Setup: A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap.
-
-
Procedure:
-
Charge the flask with TMPD and TMA, then add 80 mL of dry NMP.
-
Stir the mixture at 60°C for 1 hour under a nitrogen atmosphere.
-
Add approximately 30 mL of toluene to the flask.
-
Heat the mixture to reflux and azeotropically remove the water of imidization using the Dean-Stark trap (approximately 1.1 mL of water will be collected). This step typically takes 3 hours.
-
After water removal is complete, continue heating to distill off the residual toluene.
-
Cool the reaction mixture to room temperature. A white precipitate of the diimide-diacid monomer will form.
-
Isolate the product by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Part B: Direct Polycondensation to Form Poly(amide-imide) (PAI) [7]
-
Reagents & Setup:
-
Diimide-diacid Monomer (I): 1.0 mmol
-
Aromatic Diamine (e.g., 4,4'-oxydianiline): 1.0 mmol
-
Triphenyl phosphite (TPP): Condensing agent
-
Pyridine (Py): Catalyst/Solvent
-
N-Methyl-2-pyrrolidone (NMP): Solvent
-
Calcium chloride (CaCl₂): Additive to enhance solubility
-
Setup: A flask equipped with a mechanical stirrer and nitrogen inlet.
-
-
Procedure:
-
In the reaction flask, combine the diimide-diacid monomer (1.0 mmol), the chosen aromatic diamine (1.0 mmol), and the solvent system (NMP, pyridine, CaCl₂).
-
Add triphenyl phosphite (TPP) as the condensing agent.
-
Heat the mixture to 100°C and maintain for 3 hours with constant stirring under a nitrogen atmosphere.
-
After cooling, the viscous polymer solution can be used directly for film casting or precipitated into a non-solvent like methanol to isolate the solid polymer.
-
Wash the precipitated polymer thoroughly and dry under vacuum.
-
Protocol: Oxidative Polymerization of TMPD
This method synthesizes a derivative of poly(p-phenylenediamine) directly from the TMPD monomer. The resulting polymers are noted for their good thermal stability.[8][10]
Workflow for Oxidative Polymerization
Caption: General workflow for oxidative polymerization of TMPD.
-
Reagents & Setup:
-
2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD or TMPD): 1.7 g[10][11]
-
Aluminum triflate (Al(OTf)₃), optional co-catalyst: 1.0 g[10][11]
-
Hydrochloric acid (1 M) or deionized water: 150 mL
-
Deionized water: 20 mL
-
Setup: A 500-mL round-bottomed flask for the reaction and a separate flask to prepare the oxidant solution. An oil bath for temperature control and a magnetic stirrer are required.
-
-
Procedure:
-
Prepare Oxidant Solution: In a separate flask, dissolve 4.0 g of ammonium persulfate and (optionally) 1.0 g of Al(OTf)₃ in 20 mL of deionized water.[10][11]
-
Prepare Monomer Solution: Place 150 mL of hydrochloric acid or water in the 500-mL round-bottomed flask and place it in an oil bath at the desired temperature.[10][11]
-
Add 1.7 g of TMPD monomer to the flask and stir magnetically until dissolved.[10][11]
-
Initiate Polymerization: Add the oxidant solution to the monomer solution in a dropwise manner, at a rate of approximately one drop every 3 seconds, over a 30-minute period. This controlled addition is crucial as the reaction is highly exothermic.[11]
-
After the addition is complete, continue stirring the reaction mixture for a designated period (e.g., 24 hours) to ensure completion.
-
Isolate Polymer: The resulting polymer precipitate is collected by filtration, washed extensively with deionized water and methanol to remove unreacted monomer and oxidant, and then dried under vacuum.
-
Performance Characteristics and Data
The incorporation of the TMPD moiety imparts a unique and advantageous set of properties to the resulting polymers.
Structure-Property Relationship
The following diagram illustrates how the structural features of TMPD translate into macroscopic polymer properties.
Caption: Structure-property relationship of TMPD-based polymers.
Quantitative Performance Data
Polymers synthesized using TMPD demonstrate significant improvements in solubility and maintain high thermal and mechanical performance.
Table 1: Properties of Poly(amide-imide)s Derived from TMPD-Diacid Monomer [7]
| Aromatic Diamine Used | Inherent Viscosity (dL/g)¹ | Tensile Strength (MPa) | Elongation at Break (%) | 10% Weight Loss Temp. (°C)² |
| 4,4'-Oxydianiline | 2.43 | 95 | 45 | 530 |
| 4,4'-Sulfonyldianiline | 1.85 | 92 | 15 | 525 |
| 4,4'-(9-Fluorenylidene)dianiline | 0.82 | 80 | 10 | 510 |
¹ Measured at a concentration of 0.5 g/dL in DMAc at 30°C.[7] ² Determined by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere.[7]
Key Observations:
-
Excellent Solubility: Most of the resulting poly(amide-imide)s were readily soluble in a variety of organic solvents, including NMP, N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF).[7] This is a direct consequence of the bulky 2,3,5,6-tetramethyl-substituted p-phenylene unit introduced by TMPD.[7]
-
High Thermal Stability: The polymers exhibit high thermal stability, with 10% weight loss temperatures consistently above 510°C in nitrogen, making them suitable for high-temperature applications.[7]
-
Robust Mechanical Properties: Transparent, flexible, and tough films can be cast from the polymer solutions. These films demonstrate high tensile strengths ranging from 80 to 95 MPa.[7]
Polymers from the oxidative polymerization of TMPD also show good thermal stability, with decomposition temperatures above 400°C.[8][10] The methyl side groups significantly improve the solubility of these polymers compared to the unsubstituted poly(p-phenylenediamine).[8][10]
Conclusion
This compound is a uniquely valuable monomer for the synthesis of high-performance polymers. Its sterically hindered structure provides a powerful tool for overcoming the traditional processability limitations of aromatic polymers. The methyl groups effectively disrupt polymer chain packing, leading to significantly enhanced solubility in organic solvents without compromising the inherent high thermal stability and mechanical strength conferred by the aromatic backbone. The protocols and data presented herein demonstrate that TMPD is a key enabling component for the development of the next generation of advanced materials for demanding technological applications.
References
- The Role of Aromatic Diamines in Advanced M
- Amer, I. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. (URL: [Link])
- Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Taylor & Francis Online. (URL: [Link])
- Hsiao, S.-H., & Lin, S.-H. (2000). Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. Journal of Applied Polymer Science, 78(6), 1162–1170. (URL: [Link])
- Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(57), 32693–32702. (URL: [Link])
- Amer, I. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Amer, I. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1). (URL: [Link])
- Brumă, M., et al. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. (URL: [Link])
- This compound. PubChem. (URL: [Link])
- Butt, S., et al. SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE. Bibliomed. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Electrochemical Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine Derivatives
Abstract
This comprehensive guide provides an in-depth exploration of the electrochemical analysis of 2,3,5,6-tetramethyl-1,4-phenylenediamine (also known as diaminodurene) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document details the fundamental redox chemistry, outlines protocols for key analytical techniques including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS), and discusses their applications in antioxidant capacity screening and the simulation of drug metabolism. By explaining the causality behind experimental choices, this guide serves as both a practical protocol and a foundational reference.
Introduction: The Significance of Redox-Active Phenylenediamines
Substituted p-phenylenediamines are a class of redox-active organic molecules with profound importance in chemistry, biology, and materials science. Among these, this compound (herein referred to as H₂PD for its protonated diamine form) and its well-known N-alkylated analog, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), serve as cornerstone models for studying electron transfer processes.
TMPD is celebrated for its ability to undergo a stable one-electron oxidation to form a distinctively colored radical cation known as Wurster's Blue.[1][2] This property makes it an invaluable redox indicator and mediator.[3] The subject of this guide, H₂PD, while structurally similar, exhibits a more complex electrochemical behavior due to the presence of primary amine groups (-NH₂). Its oxidation is intricately linked with proton transfers, a phenomenon known as Proton-Coupled Electron Transfer (PCET), which is fundamental to many biological energy conversion and antioxidant processes.[4][5]
The ability of these molecules to donate electrons makes them potent antioxidants. Their electrochemical oxidation potential is a direct measure of their reducing power; a lower potential signifies a greater ability to neutralize oxidizing species.[6] This characteristic is of high interest in drug development for screening new chemical entities for antioxidant activity and for studying oxidative stress mechanisms.[7] Furthermore, the redox behavior of these compounds allows electrochemical systems to be used as a rapid and cost-effective means to simulate the oxidative metabolism of drugs by Cytochrome P450 enzymes, providing early insights into metabolic pathways.[8][9][10]
This document will elucidate the principles and provide actionable protocols for three powerful electrochemical techniques—CV, DPV, and EIS—to characterize H₂PD and its derivatives, enabling researchers to harness their unique properties for scientific advancement.
Fundamental Principles: The Redox Chemistry of Phenylenediamines
The electrochemical oxidation of p-phenylenediamines is not a simple electron removal. The structure of the amine substituents dictates the mechanism, stability of intermediates, and the overall voltammetric response.
The TMPD Model: A Stepwise Electron Transfer
The fully N-methylated TMPD provides the simplest model. It undergoes two sequential, reversible one-electron oxidations in aprotic media.
-
First Oxidation: The neutral TMPD molecule loses one electron to form the stable, blue-colored radical cation, Wurster's Blue (TMPD•⁺). This process is electrochemically reversible.[1]
-
Second Oxidation: The radical cation can be further oxidized at a more positive potential to form a dication (TMPD²⁺), which is generally unstable in aqueous solutions.[1]
The H₂PD Challenge: Proton-Coupled Electron Transfer (PCET)
For this compound (H₂PD), the N-H protons introduce significant complexity. The oxidation process involves the transfer of two electrons and two protons to form the corresponding quinonediimine. This can occur through various mechanistic pathways (stepwise or concerted), which are highly dependent on the pH of the solution and the presence of proton acceptors or donors.[4][11]
The key distinctions are:
-
pH Dependence: The redox potentials of H₂PD are highly pH-dependent, shifting to less positive (easier to oxidize) potentials in more basic media.
-
Complex Mechanisms: The interplay between electron and proton transfer can lead to complex voltammetric signatures, sometimes involving intermediate dimerization or follow-up chemical reactions that deviate from ideal reversible behavior.[4][12]
Understanding this fundamental difference is critical for designing experiments and correctly interpreting the resulting data.
Fig 1. Comparison of Redox Mechanisms.
Core Electrochemical Techniques: Protocols and Applications
A standard three-electrode system is used for the following techniques, comprising a working electrode (e.g., Glassy Carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire).
Cyclic Voltammetry (CV)
Principle & Causality: CV is the cornerstone technique for initial electrochemical characterization. It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. By sweeping the potential back and forth, it probes both the oxidation and reduction of the analyte. The resulting voltammogram provides critical information on redox potentials, chemical reversibility, and the number of electrons transferred. It is the ideal first experiment because it gives a complete overview of the redox behavior within the chosen potential window.[13]
Application:
-
Determining Redox Potentials: Identifies the potentials at which the derivative oxidizes and reduces.
-
Assessing Antioxidant Capacity: A lower (less positive) oxidation peak potential indicates a stronger electron-donating ability and, thus, higher antioxidant power.[6]
-
Mechanistic Diagnosis: The shape of the CV and how it changes with scan rate can reveal complexities like coupled chemical reactions.[14]
Protocol 3.1.1: Cyclic Voltammetry of H₂PD Derivative
Objective: To determine the primary oxidation potential and assess the reversibility of a novel H₂PD derivative.
1. Electrode Preparation (The "Why"): A clean, active electrode surface is paramount for reproducible results. Polishing removes adsorbed impurities, while electrochemical activation can create a more uniform and reactive surface.[15][16][17]
- Mechanical Polishing: Polish a 3 mm glassy carbon electrode (GCE) on a polishing pad with 0.3 µm and then 0.05 µm alumina slurry for 60 seconds each.
- Sonication: Sonicate the electrode in deionized water, then ethanol, and finally deionized water again for 2 minutes each to remove polishing debris.
- Drying: Dry the electrode under a gentle stream of nitrogen.
- (Optional) Electrochemical Activation: In the supporting electrolyte solution, cycle the potential between -1.0 V and +1.0 V for 10 cycles at 100 mV/s to create a consistent surface.[16]
2. Solution Preparation:
- Supporting Electrolyte: Prepare a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4. The electrolyte is essential to ensure conductivity and control the pH, which is critical for PCET reactions.
- Analyte Solution: Prepare a 1 mM stock solution of the H₂PD derivative in a suitable solvent (e.g., ethanol or DMSO). Then, dilute it into the PBS electrolyte to a final concentration of 100 µM.
- Deoxygenation: Purge the final solution with high-purity nitrogen or argon gas for 10-15 minutes. Oxygen is electroactive and its reduction can interfere with the measurement.
3. Instrumental Setup & Execution:
- Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.
- CV Parameters:
- Initial Potential: 0.0 V vs. Ag/AgCl
- Vertex Potential 1: +0.8 V
- Vertex Potential 2: 0.0 V
- Scan Rate: 100 mV/s
- Number of Cycles: 3 (to check for stability/fouling)
- Run the experiment, first on the blank electrolyte and then on the analyte solution.
4. Data Interpretation:
Anodic Peak Potential (Epa): The potential at the peak of the oxidation wave. This value is inversely related to the antioxidant power.
Cathodic Peak Potential (Epc): The potential at the peak of the reduction wave on the reverse scan.
Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, ΔEp is theoretically ~59 mV. Larger values suggest quasi-reversibility or irreversibility.
Peak Current Ratio (ipa/ipc): A ratio close to 1 indicates a stable oxidized product on the CV timescale. A ratio less than 1 suggests the oxidized form is consumed in a follow-up chemical reaction.
Fig 2. Workflow for a Cyclic Voltammetry Experiment.
Differential Pulse Voltammetry (DPV)
Principle & Causality: DPV is a pulse technique that offers superior sensitivity and resolution compared to CV. It applies a series of potential pulses on top of a linear potential ramp. The current is sampled just before the pulse and at the end of the pulse, and the difference is plotted. This clever sampling method effectively subtracts the non-faradaic (background) charging current, which significantly enhances the signal-to-noise ratio.[18][19] This makes it the method of choice for quantitative analysis.
Application:
-
Quantitative Analysis: The peak height in DPV is directly proportional to the analyte concentration, allowing for the creation of calibration curves and the determination of unknown concentrations.[20]
-
Trace Detection: Its high sensitivity is ideal for measuring low levels of drugs or their metabolites in complex matrices.[21]
-
Resolving Overlapping Peaks: DPV can often resolve electrochemical signals from different species in a mixture that would overlap in a CV experiment.[18]
Protocol 3.2.1: Quantification of an H₂PD Derivative using DPV
Objective: To create a calibration curve and determine the limit of detection (LOD) for an H₂PD derivative.
1. Electrode and Solution Preparation: Follow steps 1 and 2 from Protocol 3.1.1. Prepare a series of standard solutions with varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in the deoxygenated supporting electrolyte.
2. Instrumental Setup & Parameter Optimization (The "Why"): DPV parameters must be optimized to maximize the faradaic current while minimizing the charging current. A taller, narrower pulse (higher amplitude, shorter width) can increase sensitivity but may also broaden the peak.
- DPV Parameters:
- Initial Potential: 0.0 V vs. Ag/AgCl
- Final Potential: +0.8 V
- Pulse Amplitude: 50 mV (A common starting point)
- Pulse Width: 50 ms
- Scan Increment: 4 mV
- Pulse Period: 200 ms
- Run a DPV scan for the blank electrolyte and for each standard concentration, starting from the lowest.
3. Data Analysis and Quantification:
- For each voltammogram, perform a baseline correction and measure the peak height (current) at the oxidation potential.
- Plot the peak current (Y-axis) versus the concentration (X-axis).
- Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates good linearity.
- Calculate the Limit of Detection (LOD) using the formula: LOD = 3 * (Sy/m), where Sy is the standard deviation of the blank response and m is the slope of the calibration curve.
Electrochemical Impedance Spectroscopy (EIS)
Principle & Causality: EIS is a powerful, non-destructive technique that probes the interfacial properties of the electrode. It applies a small sinusoidal AC potential perturbation at different frequencies and measures the resulting current response. By analyzing the phase shift and magnitude of the impedance, one can model the interface as an equivalent electrical circuit.[22] The key parameter for redox systems is the charge-transfer resistance (Rct), which represents the kinetic barrier to electron transfer at the electrode surface.[23][24]
Application:
-
Kinetic Analysis: A lower Rct value corresponds to faster electron transfer kinetics.
-
Surface Modification Studies: EIS is extremely sensitive to changes at the electrode surface, making it ideal for studying the effects of electrode modification, surface fouling, or the interaction of a drug derivative with a model membrane coated on the electrode.[25]
Protocol 3.3.1: Characterizing Charge-Transfer Resistance with EIS
Objective: To measure the Rct for an H₂PD derivative to assess its electron transfer kinetics at the electrode interface.
1. Electrode and Solution Preparation: Follow steps 1 and 2 from Protocol 3.1.1. It is common to use a solution containing both the oxidized and reduced forms of the couple (e.g., 50 µM of the H₂PD derivative and 50 µM of its chemically or electrochemically generated oxidized form) or to hold the DC potential at the formal potential (E°') determined by CV.
2. Instrumental Setup & Execution:
- EIS Parameters:
- DC Potential: Set to the formal potential (E°' ≈ (Epa + Epc)/2) obtained from the CV experiment.
- AC Amplitude: 10 mV (small enough to maintain a linear response).
- Frequency Range: 100 kHz to 0.1 Hz.
- Run the EIS experiment and plot the data as a Nyquist plot (-Imaginary Impedance vs. Real Impedance).
3. Data Interpretation:
- The Nyquist Plot: The plot will typically show a semicircle at high frequencies followed by a straight line at low frequencies.
- Charge-Transfer Resistance (Rct): The diameter of the semicircle on the real axis corresponds to the Rct. A smaller semicircle implies faster kinetics.
- Solution Resistance (Rs): The high-frequency intercept with the real axis represents the uncompensated solution resistance.
- Warburg Impedance: The straight line at a 45° angle at low frequencies is the Warburg impedance, which relates to mass-transport (diffusion) limitations.
Data Summary and Applications in Drug Development
Electrochemical data provides a rapid and quantitative method for comparing derivatives and predicting their biological activity.
Comparative Data Table
The table below illustrates how electrochemical parameters can be used to compare a parent compound with its derivatives. A lower oxidation potential (Epa) and a lower charge-transfer resistance (Rct) are generally desirable for antioxidant applications.
| Compound | Epa (V vs. Ag/AgCl) [a] | ΔEp (mV) [a] | Rct (Ω) [b] | Predicted Antioxidant Activity |
| H₂PD (Parent) | +0.350 | 85 | 1500 | Moderate |
| Derivative A (Electron-donating group) | +0.280 | 70 | 950 | High |
| Derivative B (Electron-withdrawing group) | +0.450 | 120 | 2800 | Low |
| Table 1: Hypothetical electrochemical data for H₂PD and two derivatives. [a] Determined by CV at 100 mV/s in pH 7.4 PBS. [b] Determined by EIS at E°'. |
Applications in Pharmaceutical Research
-
High-Throughput Antioxidant Screening: Electrochemical methods, particularly DPV, can be automated to rapidly screen libraries of compounds for antioxidant potential, prioritizing leads for further biological testing.[18][26]
-
Simulating Oxidative Drug Metabolism: An electrochemical cell can act as a "surrogate" for Cytochrome P450 enzymes.[27] By oxidizing a parent drug at a controlled potential, it is possible to generate Phase I metabolites, which can then be identified by coupling the cell outlet to a mass spectrometer (EC-MS).[9][28] This provides a powerful, animal-free method for early metabolic profiling.[10]
-
Biosensor Development: Phenylenediamines can act as excellent redox mediators, shuttling electrons between an enzyme and an electrode surface.[29][30] For example, TMPD is used in the "oxidase test" to detect the presence of cytochrome c oxidase in bacteria, a principle that has been adapted for electrochemical sensors.[30][31]
Conclusion
The electrochemical analysis of this compound and its derivatives offers a versatile, rapid, and insightful platform for scientific investigation. By leveraging techniques like Cyclic Voltammetry for mechanistic understanding, Differential Pulse Voltammetry for sensitive quantification, and Electrochemical Impedance Spectroscopy for kinetic analysis, researchers can effectively characterize these redox-active molecules. The protocols and principles outlined in this guide provide a robust framework for applying these methods to screen for antioxidant activity and explore metabolic pathways, thereby accelerating research and development in medicinal chemistry and pharmacology.
References
- Eco-Friendly Voltammetric Techniques for Assessing Antioxidant Properties in Dietary Supplements. (n.d.). MDPI.
- Electrochemical Study of Drug Metabolism. (n.d.). ResearchGate.
- Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry. (n.d.). Frontiers in Chemistry.
- Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry. (2022). PubMed.
- Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Using a Screen-Printed Iron(II) Phthalocyanine Electrode. (2023). National Center for Biotechnology Information.
- Wurster's blue. (n.d.). Wikipedia.
- Antioxidant Determination with the Use of Carbon-Based Electrodes. (n.d.). MDPI.
- Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS. (n.d.). MDPI.
- Facile Preparation of Active Glassy Carbon Electrodes with Activated Carbon and Organic Solvents. (1999). ACS Publications.
- The Role of H-Bonding in Nonconcerted Proton-Coupled Electron Transfer: Explaining the Voltammetry of Phenylenediamines in the Presence of Weak Bases in Acetonitrile. (2019). ACS Publications.
- Electrochemical Methodologies for Investigating the Antioxidant Potential of Plant and Fruit Extracts: A Review. (2022). National Center for Biotechnology Information.
- Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review. (2023). National Center for Biotechnology Information.
- Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples. (2022). PubMed Central.
- Antioxidant Determining Using Electrochemical Method. (n.d.). MDPI.
- The Role of Hydrogen Bonding in Proton-Coupled Electron Transfer. It Does Not Have to be Concerted Pcet: The Case of Phenylenediamines and Pyridines in Acetonitrile. (n.d.). ResearchGate.
- Simple Activation of Glassy Carbon Electrodes. (n.d.). Cypress Systems.
- Facile Preparation of Active Glassy Carbon Electrodes with Activated Carbon and Organic Solvents. (1999). Semantic Scholar.
- Redox chemistry of Phenylenediamine (Wurster's blue), description of optical behavior in redox states. (n.d.). ResearchGate.
- Preparation of reproducible glassy carbon electrodes by removal of polishing impurities. (n.d.). ResearchGate.
- Electrochemical Impedance Spectroscopy Investigation of Organic Redox Reactions (p-Benzoquinone/Hydroquinone Couple) Implications to Organic Redox Flow Batteries. (2021). ACS Publications.
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. (n.d.). ResearchGate.
- Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. (2024). ChemRxiv.
- Physical Interpretations of Electrochemical Impedance Spectroscopy of Redox Active Electrodes for Electrical Energy Storage. (2018). UCLA Samueli School of Engineering.
- Physical Interpretations of Electrochemical Impedance Spectroscopy of Redox Active Electrodes for Electrical Energy Storage. (2018). ACS Publications.
- Reversible Bond/Cation-Coupled Electron Transfer on Phenylenediamine-Based Rhodamine B and Its Application on Electrochromism. (n.d.). ACS Publications.
- Tetramethylphenylenediamine. (n.d.). Wikipedia.
- Physical Interpretations of Electrochemical Impedance Spectroscopy of Redox Active Electrodes for Electrical Energy Storage. (2018). Semantic Scholar.
- Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. (2022). RSC Publishing.
- Dye Modified Phenylenediamine Oligomers: Theoretical Studies on Drug Binding for Their Potential Application in Drug Sensors. (2023). ACS Publications.
- Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment. (2024). RSC Publishing.
- Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD). (n.d.). National Center for Biotechnology Information.
- N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. (n.d.). HiMedia Laboratories.
- Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. (1967). PubMed.
- 637-01-4, Wurster's reagent; TMPPD; N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. (n.d.). Chemical Land.
- Electrochemical Approach for Recognition and Quantification of p-Phenylenediamine: A Review. (2022). ResearchGate.
- Electrochemical oxidation of o-phenylenediamine and 1,3 Dihydrospiro[benzo[d]imidazole-2,1′-cyclohexane]. A comprehensive study and introducing a novel case of CE mechanism. (n.d.). ResearchGate.
- Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.
- p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. (n.d.). ResearchGate.
- Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. (2022). Sensors & Diagnostics.
- Spectroscopic Study of Wurster's Blue and Tetramethyl-p-phenylenediamine with Assignments of Electronic Transitions. (n.d.). ACS Publications.
- Electrogeneration and Characterization of Poly(methylene blue) Thin Films on Stainless Steel 316 Electrodes—Effect of pH. (n.d.). PubMed Central.
- DNA Electrochemistry with Tethered Methylene Blue. (n.d.). National Center for Biotechnology Information.
- This compound. (n.d.). PubChem.
- Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. (2018). Journal of Visualized Experiments.
- Methylene blue. (n.d.). Wikipedia.
- A green protocol for the electrochemical synthesis of a fluorescent dye with antibacterial activity from imipramine oxidation. (n.d.). PubMed Central.
- Cyclic Voltammetric and Scanning Electrochemical Microscopic Study of Menadione Permeability through a Self-Assembled Monolayer on a Gold Electrode. (n.d.). Bard Electrochemistry Group, The University of Texas at Austin.
- The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. (n.d.). Bard Electrochemistry Group, The University of Texas at Austin.
Sources
- 1. Wurster's blue [a.osmarks.net]
- 2. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 3. 637-01-4 , Wurster's reagent; TMPPD ; N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride [chemsynlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Electrochemical Methodologies for Investigating the Antioxidant Potential of Plant and Fruit Extracts: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Using a Screen-Printed Iron(II) Phthalocyanine Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asdlib.org [asdlib.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. seas.ucla.edu [seas.ucla.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry [frontiersin.org]
- 29. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 30. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of Polymers Incorporating 2,3,5,6-Tetramethyl-1,4-phenylenediamine using FTIR and NMR
Abstract
This application note provides a comprehensive guide to the spectroscopic analysis of polymers synthesized with 2,3,5,6-tetramethyl-1,4-phenylenediamine, a monomer known for imparting enhanced thermal stability and solubility to high-performance polymers such as aramids (aromatic polyamides) and polyimides.[1][2] We present detailed protocols for Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful techniques for elucidating the chemical structure and confirming the successful incorporation of this diamine into the polymer backbone. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of advanced polymeric materials.
Introduction: The Significance of this compound in Polymer Science
The incorporation of this compound into polymer chains, particularly in aramids, is a strategic approach to enhance material properties. The four methyl groups on the phenyl ring introduce steric hindrance, which disrupts chain packing and reduces intermolecular forces. This structural modification leads to improved solubility in organic solvents, a significant advantage for processing and fabrication.[1] Furthermore, the rigid aromatic backbone contributes to excellent thermal stability.[3]
Accurate and reliable characterization of these polymers is paramount to ensure they meet the desired performance criteria. FTIR and NMR spectroscopy are indispensable tools in this regard, providing detailed information about functional groups, chemical bonds, and the overall molecular structure.[4]
Fourier Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Polymer Composition
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a polymer by measuring the absorption of infrared radiation.[4][5] For polymers containing this compound, FTIR is crucial for confirming the formation of amide linkages and identifying the characteristic vibrations of the incorporated diamine.
Causality Behind Experimental Choices in FTIR Analysis
The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate. ATR-FTIR requires minimal sample preparation, making it ideal for analyzing solid polymer films or powders directly.[6][7] This method ensures good contact between the sample and the ATR crystal, leading to high-quality, reproducible spectra. The selection of a spectral range of 4000-400 cm⁻¹ covers the vibrational frequencies of all key functional groups in aramid structures.
Experimental Protocol: ATR-FTIR Analysis
Objective: To obtain a high-quality FTIR spectrum to confirm the presence of key functional groups in the polymer.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Polymer sample (solid film, powder, or fiber)
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is impeccably clean by wiping it with a lint-free cloth dampened with isopropanol.
-
Collect a background spectrum to account for atmospheric and instrumental interferences.[8]
-
-
Sample Placement:
-
Place a small amount of the polymer sample directly onto the center of the ATR crystal.
-
For solid samples, apply consistent pressure using the ATR's built-in clamp to ensure intimate contact with the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the following parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved with more scans)
-
-
-
Data Processing and Analysis:
-
Perform a baseline correction on the acquired spectrum.
-
Identify and label the characteristic absorption peaks.
-
Caption: ATR-FTIR Experimental Workflow.
Expected FTIR Spectral Features
For aramids synthesized with this compound, the FTIR spectrum will exhibit characteristic peaks that confirm the polymer's structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3300 | N-H Stretching | Amide | Confirms the presence of amide linkages.[3][9] This peak is often broad due to hydrogen bonding. |
| 2970-2850 | C-H Stretching | Methyl (-CH₃) | Indicates the presence of the tetramethyl-substituted phenyl ring. |
| ~1650 | C=O Stretching (Amide I) | Amide | A strong, sharp peak characteristic of the amide carbonyl group.[3][9] |
| ~1540 | N-H Bending & C-N Stretching (Amide II) | Amide | A strong peak, often coupled with the C-N stretch, confirming the amide bond.[9][10] |
| ~1450 | C-H Bending | Methyl (-CH₃) | Further confirms the methyl groups on the aromatic ring. |
| ~1250 | C-N Stretching | Aromatic Amine | Relates to the bond between the aromatic ring and the nitrogen atom.[11] |
The presence of a pair of intense peaks around 1650 cm⁻¹ and 1540 cm⁻¹ is a strong indicator of a polyamide structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for elucidating the precise molecular structure of polymers.[4] Both ¹H and ¹³C NMR are essential for confirming the incorporation of the this compound monomer and for analyzing the polymer's microstructure.
Causality Behind Experimental Choices in NMR Analysis
The choice of a deuterated solvent is critical for solution-state NMR.[12] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often used for aramids due to its excellent solvating power for these relatively rigid polymers.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for complex polymer spectra.[8]
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural confirmation.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Polymer sample (10-20 mg for ¹H, 50-100 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the polymer sample into a clean vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube).
-
Ensure the polymer is fully dissolved. Gentle heating or sonication may be required.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Caption: NMR Experimental Workflow.
Expected NMR Spectral Features
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The following tables summarize the expected chemical shifts for aramids containing the this compound moiety.
¹H NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Multiplicity | Significance |
| ~10.0-11.0 | Amide N-H | Singlet | Confirms the formation of the amide bond.[3][13] The downfield shift is due to hydrogen bonding and the deshielding effect of the carbonyl group. |
| ~7.0-8.5 | Aromatic C-H | Multiplet | Protons on the aromatic rings of the diacid chloride comonomer. The exact shift depends on the specific comonomer used.[14] |
| ~2.0-2.3 | Methyl (-CH₃) | Singlet | A characteristic singlet corresponding to the 12 equivalent protons of the four methyl groups on the diamine ring. |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Significance |
| ~164-167 | Amide C=O | Confirms the carbonyl carbon of the amide linkage.[15][16] |
| ~120-150 | Aromatic C | A complex region corresponding to the various aromatic carbons in the polymer backbone. |
| ~125-135 | Quaternary Aromatic C (C-CH₃) | The carbons on the diamine ring bonded to the methyl groups. |
| ~130-140 | Quaternary Aromatic C (C-N) | The carbons on the diamine ring bonded to the nitrogen atoms. |
| ~15-20 | Methyl (-CH₃) | The carbon signal from the four methyl groups. |
The presence of a single, integrated peak for the methyl protons in the ¹H NMR spectrum and a corresponding single peak in the ¹³C NMR spectrum provides strong evidence for the successful and symmetric incorporation of the this compound monomer.
Conclusion
FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive characterization of polymers containing this compound. FTIR provides a rapid confirmation of the key functional groups, particularly the amide linkages, while NMR offers detailed insights into the precise molecular structure and confirms the incorporation of the diamine monomer. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for scientists and researchers working on the development of advanced polymeric materials.
References
- Spectroscopy - Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. (2023). Accessed January 8, 2026. [Link]
- Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. (2022). Polymers, 15(15), 3166. [Link]
- Spectroscopy - Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. (2023). Accessed January 8, 2026. [Link]
- FTIR spectrum of the polyamide. (2018).
- Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, University of Southern Mississippi. Accessed January 8, 2026. [Link]
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Accessed January 8, 2026. [Link]
- This compound. PubChem. Accessed January 8, 2026. [Link]
- Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. (2000). Journal of Applied Polymer Science, 78(6), 1162-1170. [Link]
- Using NMR for Studying Polymer Structures. Creative Biostructure. Accessed January 8, 2026. [Link]
- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (1968).
- Synthesis and characterization of aramid composites reinforced with silanized graphene platelets. (2015). RSC Advances, 5(108), 88871-88880. [Link]
- FTIR Study of Enhanced Polymeric Blend Membrane with Amines. (2014). International Journal of Chemical, Environmental & Biological Sciences, 2(1). [Link]
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2023). Polymers, 16(5), 575. [Link]
- The 1 H NMR and 13 C NMR spectra of polyamide IIa in DMSO-d 6.
- Top Analytical Techniques for Characterizing Custom Polymers. (2024).
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Accessed January 8, 2026. [Link]
- FTIR spectra of the polymers the -C=O and N-H absorption peaks are very similar to the CTS spectra...
- FT-IR spectra of different polymers prepared by chemical oxidative...
- 1 H-NMR spectrum of the polyamide PA-a.
- FTIR spectra of poly(m-phenylenediamine).
- 13 C-NMR spectra of polyamides produced under different contents of BA.
- 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13...
- Rapid Analysis of Polymeric Materials Using FT-IR Spectrometry. (2012). AZoM. Accessed January 8, 2026. [Link]
- Synthesis and characterization of new rigid-rod and organosoluble poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,3,5,6-tetramethylbenzene. (2000).
- FTIR spectrum of m-phenylenediamine before and after polymerization and functionalization.
- 5.5: Chemical Shift. (2021). Chemistry LibreTexts. Accessed January 8, 2026. [Link]
- Chemical shifts. UCL. Accessed January 8, 2026. [Link]
- How Aromaticity Affects Chemical Shift in NMR Spectroscopy. (2023). YouTube. Accessed January 8, 2026. [Link]
- The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the H NMR spect. (2013). Sciforum. Accessed January 8, 2026. [Link]
Sources
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films | MDPI [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. azom.com [azom.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Thermal Analysis of High-Performance Polyimides Based on 2,3,5,6-Tetramethyl-1,4-phenylenediamine: An Application and Protocol Guide
Introduction: The Significance of Thermal Analysis for Advanced Polyimides
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Aromatic polyimides, in particular, are cornerstone materials in the aerospace, electronics, and automotive industries for applications demanding performance under extreme conditions.[3][4] The incorporation of specific monomers, such as 2,3,5,6-Tetramethyl-1,4-phenylenediamine (also known as durene diamine), into the polyimide backbone can further enhance these properties. The methyl groups on the phenyl ring of the diamine introduce steric hindrance, which can restrict chain mobility and impact the polymer's thermal and mechanical characteristics.
Understanding the precise thermal behavior of these specialized polyimides is paramount for predicting their performance, determining processing windows, and ensuring long-term reliability. This application note provides a comprehensive guide to the thermal analysis of polyimides based on this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and engineers in materials science and polymer chemistry, offering both theoretical insights and detailed experimental protocols.
Part 1: Foundational Principles of Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time while subjected to a controlled temperature program. For polyimides, TGA and DSC are the most critical techniques for elucidating their thermal stability and transitional behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5] This technique is indispensable for determining the thermal stability and compositional properties of polymers.[6] The primary outputs of TGA are the decomposition temperature (Td), which indicates the onset of thermal degradation, and the residual mass at the end of the analysis, which can correspond to inorganic filler content or char yield. The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability.[7]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8] It is highly sensitive to thermal transitions within a material. For polyimides, DSC is primarily used to determine the glass transition temperature (Tg), which is a critical parameter that defines the upper-temperature limit for the material's structural applications.[9] The Tg is observed as a step change in the heat flow curve, representing the transition from a rigid, glassy state to a more flexible, rubbery state.[8][9] DSC can also be used to investigate melting (Tm) and crystallization (Tc) behavior in semi-crystalline polymers, although many high-performance aromatic polyimides are largely amorphous.[10]
Part 2: Experimental Protocols for TGA and DSC Analysis
The following protocols are designed to provide a robust framework for the thermal analysis of polyimides based on this compound. These protocols are grounded in established standards such as ASTM E1131 for TGA and ASTM D3418 for DSC to ensure data accuracy and reproducibility.[9][11]
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality thermal analysis data.
-
Sample Form: The polyimide sample can be in the form of a powder, a small section cut from a film, or a piece of a molded part. For powders, ensure they are free-flowing. For films or parts, a sample size of 5-10 mg is typically sufficient.
-
Drying: Polyimides can absorb atmospheric moisture, which can interfere with TGA and DSC measurements, particularly around 100°C. It is imperative to dry the samples thoroughly before analysis. A common procedure is to dry the sample in a vacuum oven at 120-150°C for several hours or overnight.
-
Encapsulation (for DSC): For DSC analysis, accurately weigh 5-10 mg of the dried polyimide sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to contain the sample during the analysis. An empty, hermetically sealed aluminum pan should be used as a reference.[8]
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the principles outlined in ASTM E1131 and is suitable for a standard TGA instrument like the TA Instruments Q500.[11][12]
2.2.1 TGA Workflow Diagram
Caption: TGA Experimental Workflow
2.2.2 Step-by-Step TGA Protocol
-
Instrument Preparation:
-
Ensure the TGA instrument, for instance, a TA Instruments Q500, is calibrated for mass and temperature according to the manufacturer's guidelines.[12]
-
Turn on the nitrogen purge gas for both the balance and the sample chamber. A typical flow rate is 40 mL/min for the balance and 60 mL/min for the sample.[7]
-
-
Sample Loading:
-
Tare the TGA pan.
-
Place 5-10 mg of the prepared, dried polyimide sample into the pan.
-
-
Thermal Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 1000°C at a heating rate of 10°C/min. A heating rate of 10°C/min is a common starting point for polymers as it provides a good balance between resolution and experimental time.[13]
-
-
Data Acquisition:
-
Record the sample's mass as a function of temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on the principles of ASTM D3418 and is suitable for a standard DSC instrument like a Mettler Toledo DSC822e.[2][9]
2.3.1 DSC Workflow Diagram
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. mdpi.com [mdpi.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. en.usb-lab.com [en.usb-lab.com]
- 10. store.astm.org [store.astm.org]
- 11. infinitalab.com [infinitalab.com]
- 12. TA TGA Q500 – Irvine Materials Research Institute [imri.uci.edu]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for 2,3,5,6-Tetramethyl-1,4-phenylenediamine as a Redox Indicator
Introduction: Unveiling the Potential of a Unique Redox Mediator
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known by its synonym diaminodurene, is a fascinating aromatic amine that serves as a highly effective redox indicator. Its utility is rooted in its capacity to undergo a distinct and reversible one-electron oxidation to form a stable, intensely colored radical cation. This property makes it a valuable tool for researchers, scientists, and drug development professionals in a variety of analytical applications, from monitoring biological electron transport chains to determining the endpoint of redox titrations.
This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound as a redox indicator. We will delve into its mechanism of action, detail its key physicochemical properties, and provide step-by-step protocols for its preparation and use in both spectrophotometric and titrimetric analyses.
Core Principles: The Chemistry of a Reversible Redox Switch
The functionality of this compound as a redox indicator is centered on its ability to be oxidized to a stable radical cation, a species often referred to as a Wurster's Blue-type radical. This transformation is accompanied by a dramatic color change, providing a clear visual endpoint.
The redox reaction can be represented as follows:
Figure 1: Reversible one-electron oxidation of this compound.
This equilibrium is sensitive to the electrochemical potential of the solution. In the presence of an oxidizing agent, the equilibrium shifts to the right, leading to the formation of the colored radical cation. Conversely, in a reducing environment, the equilibrium shifts to the left, resulting in the colorless reduced form. The potential at which this color change occurs is a critical parameter for its application as a redox indicator.
Physicochemical Properties and Key Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 152-154 °C | - |
| Solubility | Soluble in organic solvents such as acetonitrile, ethanol, and acetone. Sparingly soluble in water. | - |
| Redox Potential (E½) | The compound undergoes two successive one-electron oxidations. The potential for the first oxidation (to the radical cation) is of primary interest for indicator applications. While the exact value versus a standard hydrogen electrode (SHE) is not readily available in literature, cyclic voltammetry studies in acetonitrile indicate a clear, reversible one-electron transfer. For the related compound N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the midpoint potential for the first electron oxidation is reported as +0.276 V vs. SHE . It is expected that the redox potential of this compound is in a similar range. | |
| λmax of Oxidized Form | The radical cation exhibits strong absorption in the visible region. For the related TMPD radical cation (Wurster's Blue), absorption maxima are reported at approximately 564 nm and 613 nm . | |
| Molar Absorptivity (ε) | Specific data for the 2,3,5,6-tetramethyl isomer is not widely published. However, for related p-phenylenediamine radical cations, molar absorptivity is typically in the range of 1 x 10⁴ to 1.5 x 10⁴ L·mol⁻¹·cm⁻¹ . | - |
Application Protocols
Protocol 1: Preparation of a Stock Indicator Solution
This protocol details the preparation of a stock solution of this compound suitable for use as a redox indicator.
Materials:
-
This compound (reagent grade)
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound onto a piece of weighing paper.
-
Dissolution: Carefully transfer the weighed powder into a 100 mL volumetric flask.
-
Solvent Addition: Add approximately 50 mL of 95% ethanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add 95% ethanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution to a well-stoppered, amber glass bottle to protect it from light. Store at 4°C. The solution should be stable for several weeks when stored properly.
Figure 2: Workflow for the preparation of the indicator stock solution.
Protocol 2: Application in Redox Titrimetry - Determination of Iron(II)
This protocol provides a conceptual framework for using this compound as an indicator in the titration of iron(II) with a standard solution of cerium(IV). The principle relies on the indicator's redox potential being intermediate between that of the Fe³⁺/Fe²⁺ and Ce⁴⁺/Ce³⁺ couples.
Reaction Principle:
-
Titration Reaction: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺
-
Indicator Reaction (at endpoint): this compound (colorless) + Ce⁴⁺ (excess) → Radical Cation (blue/violet) + Ce³⁺
Materials:
-
Iron(II) ammonium sulfate hexahydrate (Mohr's salt)
-
Standardized 0.1 M Cerium(IV) sulfate solution
-
Sulfuric acid (1 M)
-
This compound indicator solution (0.1% w/v in ethanol)
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Pipette (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of Mohr's salt and dissolve it in approximately 100 mL of 1 M sulfuric acid in a 250 mL Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the iron(II) solution.
-
Titration Setup: Fill the burette with the standardized 0.1 M cerium(IV) sulfate solution.
-
Titration: Place the Erlenmeyer flask on a magnetic stirrer and begin stirring. Titrate the iron(II) solution with the cerium(IV) solution.
-
Endpoint Determination: The endpoint is reached when the solution exhibits the first persistent appearance of a blue or violet color, indicating the complete oxidation of iron(II) and the subsequent oxidation of the indicator.
-
Calculation: Calculate the concentration of iron(II) in the original sample based on the volume of cerium(IV) solution used.
Protocol 3: Spectrophotometric Assay for Oxidizing Agents
This protocol describes a method for the quantitative determination of an oxidizing agent using this compound. The intensity of the color produced upon oxidation is proportional to the concentration of the oxidizing agent.
Materials:
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Standard solutions of the oxidizing agent of interest
-
Unknown sample containing the oxidizing agent
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the oxidizing agent at known concentrations.
-
To a fixed volume of the this compound solution, add a specific volume of each standard solution.
-
Allow the color to develop for a fixed period.
-
Measure the absorbance of each solution at the λmax of the radical cation (e.g., around 564 nm or 613 nm).
-
Plot a standard curve of absorbance versus the concentration of the oxidizing agent.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards, adding it to the this compound solution.
-
Measure the absorbance of the resulting solution at the same wavelength.
-
-
Concentration Determination:
-
Determine the concentration of the oxidizing agent in the unknown sample by interpolating its absorbance value on the standard curve.
-
Figure 3: Workflow for spectrophotometric determination of an oxidizing agent.
Expert Insights and Troubleshooting
-
Stability of the Indicator: The reduced form of this compound can be susceptible to air oxidation, especially in neutral or alkaline solutions. It is advisable to prepare fresh solutions or store them under an inert atmosphere for long-term use. The dihydrochloride salt of the compound can offer improved stability in aqueous solutions.
-
pH Considerations: The redox potential of many phenylenediamine derivatives is pH-dependent. Therefore, it is crucial to perform titrations and spectrophotometric assays in a well-buffered solution to ensure reproducible results.
-
Interferences: Other oxidizing or reducing agents present in the sample can interfere with the determination. Appropriate sample preparation and masking agents may be necessary to mitigate these interferences.
Conclusion
This compound is a valuable and versatile redox indicator with significant potential in various analytical applications. Its distinct color change upon oxidation, coupled with the stability of its radical cation, provides a reliable means for endpoint determination and quantitative analysis. By understanding the fundamental principles of its redox chemistry and following well-defined protocols, researchers can effectively harness the capabilities of this unique compound in their scientific endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023, October 26). Tetramethylphenylenediamine. In Wikipedia.
- Dadwal, U., et al. (2019). AIEE Active Nanoassemblies of Pyrazine Based Organic Photosensitizers as Efficient Metal-Free Supramolecular Photoredox Catalytic Systems. Scientific Reports, 9(1), 7863. (This article provides spectral data for the related TMPD radical cation).
The Versatile Role of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Diamine
2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene, is a crystalline organic compound with the chemical formula C₁₀H₁₆N₂.[1] Its molecular structure, featuring a benzene ring substituted with two amine groups and four methyl groups, bestows it with unique electronic and steric properties that are highly advantageous in the field of materials science. The electron-donating nature of the amine groups, coupled with the steric hindrance provided by the methyl groups, makes TMPD a versatile building block and functional component in a wide array of advanced materials. This guide provides an in-depth exploration of the applications of TMPD in materials science research, complete with detailed experimental protocols to facilitate its use by researchers, scientists, and professionals in drug development where advanced materials are increasingly relevant.
Core Properties of this compound
A thorough understanding of the fundamental properties of TMPD is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 150-155 °C | [2] |
| Key Characteristics | Electron-rich aromatic diamine, susceptible to oxidation, sterically hindered. | [3] |
Application I: Synthesis of High-Performance Conductive Polymers
The amine functionalities of TMPD make it an excellent monomer for the synthesis of conductive polymers. The resulting poly(2,3,5,6-tetramethyl-p-phenylenediamine) exhibits interesting electronic properties and enhanced solubility in organic solvents compared to its unsubstituted counterpart, poly(p-phenylenediamine), due to the presence of the methyl groups.[3]
Scientific Rationale
Conductive polymers are organic materials that possess electrical conductivity.[4] The polymerization of TMPD proceeds via an oxidative coupling mechanism, where the amine groups are oxidized to form radical cations that subsequently couple to form the polymer chain. The extended π-conjugation along the polymer backbone allows for the delocalization of charge carriers, leading to electrical conductivity. The methyl groups on the phenyl ring increase the solubility of the polymer by preventing close packing of the polymer chains, making it more processable for device fabrication.[3]
Experimental Protocol: Oxidative Polymerization of TMPD
This protocol details the chemical oxidative polymerization of this compound using ammonium persulfate as the oxidant.
Materials:
-
This compound (TMPD)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Methanol
-
500 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Monomer Solution Preparation: In the 500 mL round-bottomed flask, dissolve 1.7 g of this compound in 150 mL of deionized water with magnetic stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 4.0 g of ammonium persulfate in 20 mL of deionized water.
-
Polymerization:
-
Transfer the ammonium persulfate solution to the dropping funnel.
-
Add the oxidant solution dropwise to the stirring monomer solution over a period of approximately 30 minutes.
-
A color change in the reaction mixture should be observed, indicating the onset of polymerization.
-
Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.
-
-
Isolation and Purification of the Polymer:
-
After 24 hours, collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with copious amounts of deionized water to remove any unreacted monomer and oxidant.
-
Subsequently, wash the polymer with methanol to remove oligomers and other organic impurities.
-
Dry the purified poly(2,3,5,6-tetramethyl-p-phenylenediamine) in a vacuum oven at 60 °C overnight.
-
Characterization:
The synthesized polymer should be characterized to confirm its structure and properties using the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer, confirming the formation of the desired structure.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the optical bandgap of the polymer.
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]
Caption: Workflow for the synthesis of poly(2,3,5,6-tetramethyl-p-phenylenediamine).
Application II: Charge-Transfer Dopant for Organic Semiconductors
TMPD's low ionization potential makes it an effective n-type dopant for various organic semiconductors. This property is crucial for tuning the electronic characteristics of materials used in organic electronic devices.
Scientific Rationale
Doping in organic semiconductors involves the transfer of charge between the semiconductor (host) and the dopant (guest) molecule.[5] In the case of p-doping with TMPD, its highest occupied molecular orbital (HOMO) is energetically higher than the HOMO of the host organic semiconductor. This energy level alignment facilitates the transfer of an electron from TMPD to the host material, thereby increasing the concentration of holes (positive charge carriers) in the semiconductor and enhancing its p-type conductivity. This process is often referred to as charge-transfer doping.[6]
Experimental Protocol: Solution-Based p-Doping of Pentacene with TMPD
This protocol provides a method for the solution-based p-doping of pentacene, a widely studied organic semiconductor, with TMPD.
Materials:
-
Pentacene
-
This compound (TMPD)
-
Anhydrous chloroform (or another suitable organic solvent for both pentacene and TMPD)
-
Substrates (e.g., silicon wafers with a silicon dioxide layer)
-
Spin coater
-
Hot plate
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation (inside a glovebox):
-
Prepare a stock solution of pentacene in anhydrous chloroform (e.g., 5 mg/mL).
-
Prepare a stock solution of TMPD in anhydrous chloroform (e.g., 1 mg/mL).
-
Prepare a series of solutions with varying molar ratios of TMPD to pentacene (e.g., 1:100, 1:50, 1:20) by mixing the appropriate volumes of the stock solutions. Ensure the total concentration of the semiconductor remains constant.
-
-
Substrate Preparation:
-
Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a UV-ozone cleaner to enhance surface wettability.
-
-
Thin Film Deposition (inside a glovebox):
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the pentacene:TMPD solution onto the substrate.
-
Spin-coat the solution at a desired speed (e.g., 2000 rpm) for a specific duration (e.g., 60 seconds) to obtain a thin film.
-
Anneal the films on a hot plate at a temperature below the melting point of pentacene and TMPD (e.g., 80-100 °C) for a short period (e.g., 10 minutes) to remove residual solvent and improve film morphology.
-
-
Device Fabrication (for electrical characterization):
-
For fabricating organic field-effect transistors (OFETs), deposit source and drain electrodes (e.g., gold) on top of the doped pentacene film through a shadow mask using thermal evaporation.
-
Characterization:
-
Ultraviolet Photoelectron Spectroscopy (UPS): To measure the shift in the Fermi level and the HOMO of pentacene upon doping, providing direct evidence of charge transfer.[7]
-
Electrical Characterization of OFETs: To determine the charge carrier mobility, threshold voltage, and on/off ratio of the doped pentacene, quantifying the effect of doping on its semiconductor performance.
Caption: Schematic of the charge-transfer doping process of pentacene with TMPD.
Application III: Redox Mediator in High-Energy-Density Batteries
The reversible redox behavior of TMPD makes it a promising candidate for use as a redox mediator in advanced battery systems, such as lithium-sulfur (Li-S) and lithium-oxygen (Li-O₂) batteries.
Scientific Rationale
In Li-S batteries, the insulating nature of the discharge products (Li₂S₂ and Li₂S) and the sluggish kinetics of their conversion reactions limit the battery's performance. A redox mediator is a soluble molecule that can be oxidized and reduced at the electrode surface and then chemically react with the insulating active materials in the electrolyte.[8] TMPD can act as a "charge shuttle," facilitating the oxidation of Li₂S during charging by being oxidized at the cathode and then chemically oxidizing the Li₂S particles that are not in direct contact with the conductive carbon matrix.[9] This process lowers the charging overpotential and improves the overall efficiency and cyclability of the battery.
Experimental Protocol: Evaluation of TMPD as a Redox Mediator in a Li-S Battery
This protocol outlines the assembly and testing of a Li-S coin cell containing TMPD as a redox mediator.
Materials:
-
Sulfur/carbon composite cathode material
-
Lithium metal foil anode
-
Celgard separator
-
Electrolyte: 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME)
-
This compound (TMPD)
-
Coin cell components (CR2032)
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
Electrolyte Preparation (inside a glovebox):
-
Prepare the baseline electrolyte (1 M LiTFSI in DOL/DME).
-
Prepare the TMPD-containing electrolyte by dissolving a specific concentration of TMPD (e.g., 0.1 M) in the baseline electrolyte.
-
-
Cathode Preparation:
-
Prepare a slurry of the sulfur/carbon composite, a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Coat the slurry onto an aluminum foil current collector and dry it in a vacuum oven.
-
Punch out circular electrodes of a specific diameter.
-
-
Coin Cell Assembly (inside a glovebox):
-
Assemble a CR2032 coin cell in the following order: negative casing, lithium metal anode, separator, sulfur/carbon cathode, spacer disk, spring, and positive casing.
-
Add a few drops of the electrolyte (either baseline or TMPD-containing) onto the separator to ensure it is well-wetted.
-
Crimp the coin cell to ensure proper sealing.
-
-
Electrochemical Testing:
-
Allow the assembled cells to rest for a few hours to ensure complete electrolyte wetting of the electrodes.
-
Perform galvanostatic cycling using a battery cycler at a specific C-rate (e.g., C/10, where C is the theoretical capacity of sulfur, 1675 mAh/g).
-
Cycle the cells between defined voltage limits (e.g., 1.7 V and 2.8 V vs. Li/Li⁺).
-
Measure the discharge capacity, coulombic efficiency, and cycling stability over a number of cycles.
-
Data Analysis:
Compare the electrochemical performance of the cells with and without the TMPD redox mediator, focusing on:
-
Charge/Discharge Profiles: Analyze the voltage profiles to identify any reduction in the charging overpotential in the presence of TMPD.
-
Cycling Stability: Plot the discharge capacity versus cycle number to evaluate the long-term stability.
-
Rate Capability: Test the cells at different C-rates to assess the impact of the redox mediator on the kinetics of the sulfur redox reactions.
Application IV: Building Block for Covalent Organic Frameworks (COFs)
The rigid structure and reactive amine groups of TMPD make it an ideal building block (linker) for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, catalysis, and energy storage.[9]
Scientific Rationale
COFs are constructed from organic building blocks linked by strong covalent bonds, forming a porous and crystalline structure.[10] The diamine nature of TMPD allows it to react with multitopic aldehydes or other complementary linkers to form imine-linked COFs. The resulting frameworks can possess high surface areas and ordered pore structures, which are beneficial for applications such as supercapacitors, where the pores provide pathways for ion transport and the framework itself can be redox-active.[11][12]
Protocol: Solvothermal Synthesis of a TMPD-Based COF for Supercapacitor Applications
This protocol describes the synthesis of a hypothetical TMPD-based COF and its preliminary evaluation as a supercapacitor electrode material.
Materials:
-
This compound (TMPD)
-
1,3,5-Triformylphloroglucinol (TFP)
-
Mesitylene
-
1,4-Dioxane
-
6 M Acetic acid
-
Pyrex tube
-
Tube furnace
-
Centrifuge
Procedure:
-
Synthesis of the COF (in a Pyrex tube):
-
Add TMPD (e.g., 0.5 mmol) and TFP (e.g., 0.33 mmol) to a Pyrex tube.
-
Add a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 2 mL).
-
Add aqueous acetic acid (6 M, 0.2 mL) as a catalyst.
-
Flash-freeze the tube in liquid nitrogen, evacuate to a low pressure, and flame-seal the tube.
-
Heat the sealed tube in a furnace at 120 °C for 3 days.
-
-
Isolation and Activation of the COF:
-
After cooling to room temperature, open the tube and collect the solid product by centrifugation.
-
Wash the solid repeatedly with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Activate the COF by solvent exchange with methanol followed by drying under high vacuum at 120 °C for 12 hours.
-
-
Electrode Preparation:
-
Mix the synthesized COF (80 wt%), conductive carbon (10 wt%), and PVDF binder (10 wt%) in NMP to form a slurry.
-
Coat the slurry onto a nickel foam current collector and dry in a vacuum oven.
-
-
Electrochemical Characterization (in a three-electrode setup):
-
Use the COF-based electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use an aqueous electrolyte (e.g., 1 M H₂SO₄).
-
Perform cyclic voltammetry (CV) at various scan rates and galvanostatic charge-discharge (GCD) at different current densities to evaluate the specific capacitance, energy density, and power density of the COF-based supercapacitor.
-
Application V: Interfacial Layer in Perovskite Solar Cells
The electron-donating properties of TMPD and its derivatives can be harnessed to modify the interfaces within perovskite solar cells, leading to improved device performance and stability.
Scientific Rationale
In perovskite solar cells, the interface between the perovskite absorber layer and the hole transport layer (HTL) is critical for efficient charge extraction and minimizing recombination losses.[13] Introducing a thin interfacial layer of an electron-donating molecule like a TMPD derivative can passivate defects at the perovskite surface and improve the energy level alignment between the perovskite and the HTL. This can lead to a reduction in non-radiative recombination and an enhancement in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[14]
Application Note: TMPD Derivatives as Hole-Selective Interfacial Layers
While direct use of TMPD might be limited by its solubility and potential reactivity, derivatives of TMPD with tailored side chains can be designed to act as effective hole-selective interfacial layers. These derivatives can be solution-processed to form a self-assembled monolayer or a thin film between the perovskite and the HTL. The core TMPD moiety provides the desired electronic properties for hole extraction, while the side chains can be engineered to improve film formation, stability, and interfacial adhesion. Researchers have explored various organic molecules as interfacial layers, and the principles can be extended to TMPD derivatives.[14] The protocol would involve spin-coating a dilute solution of the TMPD derivative onto the perovskite layer before depositing the HTL, followed by the standard device fabrication and characterization procedures for perovskite solar cells.
Conclusion and Future Outlook
This compound is a remarkably versatile molecule in materials science. Its unique combination of electronic and steric properties has enabled its use in a range of applications, from conductive polymers and charge-transfer dopants to redox mediators in batteries, building blocks for COFs, and potentially as interfacial modifiers in perovskite solar cells. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers to explore and expand upon these applications. Future research will likely focus on the synthesis of novel TMPD derivatives with further optimized properties for specific applications, as well as the exploration of its use in other emerging areas of materials science, such as organic thermoelectrics and spintronics. The continued investigation of this fascinating molecule holds great promise for the development of next-generation electronic and energy technologies.
References
- Electrochemical performance of the lithium–sulfur batteries. a Cycle... - ResearchGate. (n.d.).
- Metal and covalent organic frameworks (MOFs and COFs): A comprehensive overview of their synthesis, characterization and enhanced supercapacitor performance - ResearchGate. (n.d.).
- A multifunctional dye molecule as the interfacial layer for perovskite solar cells - DOI. (n.d.).
- All-Solid-State Lithium–Sulfur Batteries Enhanced by Redox Mediators - Stanford University. (2021, October 22).
- Covalent organic frameworks (COFs) for electrochemical applications - Chemical Society Reviews (RSC Publishing). (2021, April 21).
- 2,3,5,6-Tetramethyl-p-phenylenediamine | C10H16N2 | CID 76548 - PubChem. (n.d.).
- Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society - ACS Fall 2025. (n.d.).
- Dual redox mediators accelerate the electrochemical kinetics of lithium-sulfur batteries. (2020, October 15).
- 3-Dimensional Growth of Li2S in Lithium–Sulfur Batteries Promoted by a Redox Mediator. (n.d.).
- Solvent-Free Synthesis of Covalent Organic Framework/Graphene Nanohybrids: High-Performance Faradaic Cathodes for Supercapacitors and Hybrid Capacitive Deionization - PubMed. (2023, November 10).
- An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor. (2012, April 20).
- Improving the electrochemical performance of a lithium–sulfur battery with a conductive polymer-coated sulfur cathode - RSC Publishing. (n.d.).
- Doping of pentacene studied by ultraviolet photoelectron spectroscopy.... | Download Scientific Diagram - ResearchGate. (n.d.).
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst - ResearchGate. (2018, July 9).
- TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.).
- All-Solid-State Lithium-Sulfur Batteries Enhanced by Redox Mediators - PubMed. (2021, November 3).
- High-performance photovoltaic perovskite layers fabricated through intramolecular exchange - SciSpace. (2015, May 21).
- Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals - MDPI. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. (2019, December 18).
- Elementary steps in electrical doping of organic semiconductors - PMC - NIH. (2018, March 21).
- (PDF) Synthesis and characterization of binder-free Ni, Cu, Mn, and Co metal–organic frameworks for supercapacitors - ResearchGate. (2025, February 12).
- Perovskite/Hole Transport Layer Interface Improvement by Solvent Engineering of Spiro-OMeTAD Precursor Solution - PubMed. (2019, November 27).
- SOLAR CELLS. High-performance photovoltaic perovskite layers fabricated through intramolecular exchange - PubMed. (n.d.).
- US6245943B1 - Method of preparing p-phenylenediamine - Google Patents. (n.d.).
- Enhancing Hole Transfer in Perovskite Solar Cell with Self‐Assembled Monolayer by IntroducingBenzothieno [3,2‐b]Benzothiophene Interlayer - ResearchGate. (n.d.).
- Doping Polymer Semiconductors by Organic Salts: Toward High-Performance Solution-Processed Organic Field-Effect Transistors | Request PDF - ResearchGate. (n.d.).
- Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - RSC Publishing. (n.d.).
- Front Cover: Doping of organic semiconductors (Phys. Status Solidi A 1/2013). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-Free Synthesis of Covalent Organic Framework/Graphene Nanohybrids: High-Performance Faradaic Cathodes for Supercapacitors and Hybrid Capacitive Deionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Organometallic Complexes with 2,3,5,6-Tetramethyl-1,4-phenylenediamine Ligands
Introduction: The Unique Role of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in Organometallic Chemistry
This compound, also known as diaminodurene, is a fascinating ligand for the synthesis of novel organometallic complexes.[1] Its rigid, planar structure, combined with the electron-donating nature of its two amino groups and four methyl substituents, imparts unique electronic and steric properties to the resulting metal complexes. These characteristics make it a compelling candidate for applications in catalysis, materials science, and drug development.[2] The presence of the methyl groups enhances the electron density on the aromatic ring and the nitrogen atoms, which can influence the stability and reactivity of the organometallic complexes. Furthermore, the steric bulk of the methyl groups can play a crucial role in controlling the coordination geometry around the metal center and can influence the selectivity of catalytic reactions.[3]
This guide provides detailed protocols for the synthesis and characterization of organometallic complexes featuring the this compound ligand. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of these unique compounds.
Ligand Properties and Handling
This compound is a white to light yellow crystalline solid.[4] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol [1] |
| CAS Number | 3102-87-2[1] |
| Appearance | White to light yellow powder/crystal[4] |
| Solubility | Soluble in many organic solvents |
| Hazards | Causes skin and serious eye irritation[1] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
General Synthetic Workflow
The synthesis of organometallic complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The choice of metal precursor, solvent, and reaction conditions will depend on the desired complex and the specific metal being used.
Caption: A typical workflow for the characterization of organometallic complexes.
Expected Spectroscopic Data:
| Technique | Free Ligand (Expected) | Complex (Expected Changes) |
| ¹H NMR | Singlet for methyl protons (~2.1 ppm), singlet for N-H protons (~3.5 ppm, broad), singlet for aromatic protons (if present) [5] | Shift in the N-H proton signal (or disappearance upon deprotonation), coordination-induced shifts in the methyl proton signals. Phenyl protons of PPh₃ will appear in the aromatic region. |
| ¹³C NMR | Signals for methyl carbons and aromatic carbons. | Coordination-induced shifts in the ligand's carbon signals. |
| ³¹P NMR | Not applicable | A singlet or multiple signals in the region typical for coordinated triphenylphosphine ligands. |
| IR Spectroscopy | N-H stretching bands (~3300-3400 cm⁻¹), C-N stretching bands. | Shift in N-H and C-N stretching frequencies upon coordination. Appearance of new bands in the far-IR region corresponding to Ru-N and Ru-Cl bonds. |
| Mass Spectrometry | Molecular ion peak at m/z = 164.25 | Molecular ion peak corresponding to the expected formula of the complex, often with characteristic isotopic patterns for the metal. |
| UV-Vis Spectroscopy | Ligand-centered π-π* transitions in the UV region. | Appearance of metal-to-ligand charge transfer (MLCT) bands in the visible region, characteristic of many ruthenium complexes. [6] |
Potential Applications
Organometallic complexes containing diamine ligands have shown promise in a variety of applications:
-
Catalysis: Ruthenium-diamine complexes are known to be effective catalysts for a range of organic transformations, including hydrogenation and transfer hydrogenation reactions. [7]The electronic and steric properties of the this compound ligand can be tuned to optimize catalytic activity and selectivity.
-
Anticancer Agents: Metal complexes with diamine ligands are being investigated as potential alternatives to traditional platinum-based chemotherapeutics. [8]The coordination of the metal can enhance the cytotoxic activity of the ligand.
-
Materials Science: The rigid and electron-rich nature of the ligand makes it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic and photophysical properties. [9]
Conclusion
The synthesis of organometallic complexes with this compound offers a rich field for exploration, with the potential for discovering new catalysts, therapeutic agents, and advanced materials. The protocols and characterization data provided in this guide serve as a foundation for researchers to delve into the coordination chemistry of this unique ligand. Careful execution of the synthetic procedures and thorough characterization of the resulting complexes are paramount for advancing our understanding and application of these novel compounds.
References
- PubChem. This compound.
- António, J. P. M., et al. (2022). Polymeric Encapsulation of a Ruthenium(II) Polypyridyl Complex: From Synthesis to in vivo Studies against High-Grade Epithelial Ovarian Cancer. ChemRxiv.
- Miao, R., et al. (2015). Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties. Dalton Transactions, 44(35), 15636-15647.
- Adams, C. J., et al. (2011). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. CrystEngComm, 13(18), 5486-5494.
- Meggers, E. (2011). Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes. Chemical Communications, 47(14), 3969-3983.
- Kaim, W., et al. (2003). Metal p complexes of benzene derivatives Part 57. p-Phenylenediamine as a sandwich-complex ligand. Journal of Organometallic Chemistry, 684(1-2), 350-358.
- Cadierno, V., & Gimeno, J. (2019). Recent Advances in Organometallic Chemistry and Catalysis. Catalysts, 9(1), 69.
- Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38.
- Ragaini, F., et al. (2021). Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding. Catalysts, 11(11), 1361.
- Kumar, A., & Kumar, V. (2021). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society, 98(10), 100161.
- Lee, C.-Y., et al. (2022). The straightforward synthesis of N-coordinated ruthenium 4-aryl-1,2,3-triazolato complexes by [3 + 2] cycloaddition reactions of a ruthenium azido complex with terminal phenylacetylenes and non-covalent aromatic interactions in structures. RSC Advances, 12(38), 24654-24666.
- Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE.
- Tiwary, P., et al. (2021). Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. Catalysts, 11(5), 551.
- Meyer, G., & McCleverty, J. A. (2004). Introduction to Volume 6. In Comprehensive Coordination Chemistry II (Vol. 6, pp. xiii-xvi). Elsevier.
- Sharma, S. K., & Sharma, V. (2014). Review and Chemistry of Co-ordination Complexes/Compounds. International Journal of Scientific and Research Publications, 4(10), 1-8.
- Ikariya, T., & Murata, K. (2013). The N-H functional group in organometallic catalysis. Angewandte Chemie International Edition, 52(18), 4744-4788.
Sources
- 1. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Organometallic Chemistry and Catalysis [mdpi.com]
- 3. The N-H functional group in organometallic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand | Semantic Scholar [semanticscholar.org]
- 5. This compound(3102-87-2) 1H NMR spectrum [chemicalbook.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Durenediamine). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important diamine. The synthesis, while conceptually straightforward, involves highly energetic reactions and purification challenges that require careful control of experimental parameters.
This document is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters. We will delve into the causality behind each step, providing not just protocols but the scientific reasoning to empower you to make informed decisions in your own laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established and widely used method is a two-step synthesis starting from durene (1,2,4,5-tetramethylbenzene).
-
Step 1: Dinitration of Durene: Durene is subjected to electrophilic aromatic nitration to form 2,3,5,6-dinitrodurene.
-
Step 2: Reduction of Dinitrodurene: The intermediate dinitro compound is then reduced to the target diamine, this compound.
This route is favored due to the commercial availability of durene and the generally high efficiency of the reduction step. However, the nitration step is critical and often the primary source of yield loss and impurities.
Caption: General two-step synthesis pathway for this compound.
Part 2: Troubleshooting Guide - Low Yields
Low yields are the most common complaint in this synthesis. The issues can almost always be traced back to the highly sensitive nitration step or inefficient reduction.
Q2: My overall yield is poor (<50%). I suspect the nitration of durene is the problem. What are the critical parameters to control?
You are right to focus on the nitration. Durene is highly activated due to the four methyl groups, making it extremely susceptible to side reactions if conditions are not meticulously controlled.
Causality: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, is the active electrophile.[1] The activating nature of the methyl groups makes the durene ring a strong nucleophile. This high reactivity can lead to:
-
Oxidation: The aromatic ring or methyl groups can be oxidized by the strong nitric acid, especially at elevated temperatures, leading to the formation of tarry by-products.[2][3]
-
Over-Nitration: While the goal is dinitration, uncontrolled conditions can lead to the formation of trinitro derivatives or other unwanted products.
-
Incomplete Reaction: Insufficiently strong nitrating conditions or short reaction times can leave a significant amount of unreacted durene or mononitrodurene.[2]
Key Parameters for Optimization:
| Parameter | Recommended Range | Rationale & Expert Insight |
| Temperature | -10°C to 0°C | This is the single most critical factor. The reaction is highly exothermic. Pre-cool the sulfuric acid and durene solution before slowly adding the nitric acid. Use an ice-salt bath and monitor the internal temperature closely. A temperature spike above 5-10°C will drastically increase oxidation and lower your yield. |
| Reagent Addition | Dropwise addition of HNO₃ | Add the nitric acid to the durene/sulfuric acid mixture very slowly. This maintains a low concentration of the nitronium ion at any given moment, favoring the desired dinitration over oxidation. |
| Acid Molar Ratio | H₂SO₄:HNO₃ > 2:1 | Sulfuric acid acts as both a catalyst (to generate NO₂⁺) and a solvent. A sufficient excess ensures the complete protonation of nitric acid, maximizing the concentration of the active electrophile while minimizing the presence of water, which can deactivate the catalyst.[1] |
| Stirring | Vigorous | Durene has limited solubility in sulfuric acid. Vigorous stirring is essential to ensure a homogenous reaction mixture and prevent localized overheating and side reactions. |
Q3: I have a low yield after the reduction step. The crude product is a dark, sticky solid. What went wrong?
A dark, impure product after reduction points to either an impure dinitrodurene starting material or an incomplete/unclean reduction reaction.
Causality: The reduction of nitro groups to amines is a multi-electron process that can be halted at intermediate stages (e.g., nitroso, hydroxylamine) if the reducing agent is depleted or the conditions are not optimal.[4] These intermediates are often unstable and can polymerize or condense, leading to tars.
Troubleshooting the Reduction:
-
Recrystallize the Dinitrodurene: Never use crude dinitrodurene directly in the reduction step. The yellow-orange crude product from nitration contains oxidative by-products and residual acids that interfere with the reduction. Recrystallize from a solvent like ethanol or acetic acid until you obtain a pale yellow, crystalline solid. This step is crucial for a high-yielding, clean reduction.
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂/HCl): This is a classic and reliable method. It is robust and tolerant of minor impurities. The drawback is the need to remove tin salts during workup, which can be cumbersome.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method, as the by-product is water. However, it is highly sensitive to impurities in the dinitrodurene, which can poison the catalyst. Ensure your substrate is highly pure if using this method.
-
-
Ensure Complete Reduction: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the dinitrodurene spot and the appearance of the diamine spot (which may require a specific stain to visualize) confirms completion. If the reaction stalls, you may need to add more reducing agent.
Sources
Technical Support Center: Purification of Crude 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Welcome to the technical support center for the purification of crude 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD), also known as 3,6-diaminodurene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable chemical intermediate. As a compound prone to oxidation and often containing synthesis-related impurities, achieving high purity requires careful attention to experimental details.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is highly colored (e.g., brown, purple, or black). What causes this, and how can I remove the color?
A1: The coloration of crude this compound is almost always due to oxidation. Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored quinone-imine species.[1][2] The presence of trace metals from the synthesis can catalyze this process. To decolorize the material, you have a few options:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal (typically 1-2% w/w) to the solution. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.[3][4]
-
Reducing Agents: The addition of a small quantity of a reducing agent, such as sodium dithionite (sodium hydrosulfite), to the recrystallization solvent can help reduce the oxidized impurities back to the diamine.[5]
-
Inert Atmosphere: To prevent further oxidation during the purification process, it is highly recommended to perform all steps under an inert atmosphere (e.g., nitrogen or argon).[6]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is in the range of 150-155 °C.[7][8] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Q3: What are the most common impurities in crude this compound?
A3: Common impurities depend on the synthetic route used. A frequent synthesis involves the nitration of durene followed by reduction. Therefore, potential impurities include:
-
Unreacted starting materials: Durene (1,2,4,5-tetramethylbenzene).
-
Intermediates: Mononitrodurene and other partially reduced species.
-
Oxidation products: As mentioned in Q1.
-
Inorganic salts: From the reduction step (e.g., ammonium salts if using catalytic hydrogenation with a transfer hydrogen source, or metal salts if using a dissolving metal reduction).
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique, it may not be the most suitable method for this compound due to its relatively high boiling point and susceptibility to decomposition and oxidation at elevated temperatures.[5] If you choose to attempt distillation, it must be performed under high vacuum and an inert atmosphere to minimize thermal degradation.[6] Recrystallization is generally the preferred method.
Troubleshooting Guides
Issue 1: The Compound "Oils Out" During Recrystallization
This phenomenon occurs when the dissolved compound separates from the solution as a liquid rather than forming solid crystals upon cooling.
| Possible Cause | Explanation | Solution |
| High Impurity Load | A significant amount of impurities can depress the melting point of the mixture to below the temperature of the solution, causing it to separate as an oil. | 1. Pre-purification: Attempt a simple pre-purification step. For example, dissolve the crude material in a suitable solvent, wash it with a brine solution to remove inorganic salts, and then concentrate it before recrystallization. 2. Column Chromatography: If the impurity load is very high, consider purifying a small batch via column chromatography to obtain seed crystals for subsequent recrystallizations. |
| Rapid Cooling | Cooling the saturated solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. 2. Insulation: Insulate the flask with glass wool or a Dewar flask to slow down the cooling rate further.[3] |
| Supersaturation | The solution is too concentrated, leading to a rapid and disordered precipitation as an oil. | 1. Add More Solvent: While the solution is still hot, add a small amount of additional hot solvent to decrease the saturation level slightly.[3] 2. Re-heat and Cool Slowly: If oiling out has already occurred, re-heat the mixture until the oil redissolves (adding a little more solvent if necessary), and then cool it down slowly. |
| Inappropriate Solvent Choice | The boiling point of the solvent may be higher than the melting point of the compound, causing it to melt before it dissolves. | Select a solvent with a boiling point lower than the melting point of this compound (~150-155 °C).[7][8] |
Issue 2: Poor or No Crystal Formation Upon Cooling
After dissolving the crude material and allowing it to cool, no solid precipitates out of the solution.
| Possible Cause | Explanation | Solution |
| Solution is Not Saturated | Not enough solute is dissolved in the solvent for it to be supersaturated upon cooling. | 1. Evaporate Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be cautious not to evaporate too much, which could lead to oiling out.[3] 2. Start Over: In the future, use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Lack of Nucleation Sites | Crystal formation requires a nucleation site to begin. Highly pure solutions may lack these sites. | 1. Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3] 2. Seed Crystals: Add a very small crystal of pure this compound to the cooled solution. This will act as a template for further crystal growth.[3] |
| Inhibitory Impurities | Certain impurities can interfere with the crystallization process. | 1. Alternative Purification: If crystallization is consistently failing, consider purifying the material by another method first, such as column chromatography, to remove the inhibitory impurities. |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Solvent Screening: Perform a small-scale solvent screen to find a solvent in which the compound is highly soluble when hot but has low solubility when cold.[9] 2. Mixed Solvent System: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[3] |
Issue 3: Low Yield After Recrystallization
The amount of purified product recovered is significantly less than expected.
| Possible Cause | Explanation | Solution |
| Excessive Solvent Use | Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. | 1. Use Minimal Solvent: Always use the minimum amount of hot solvent necessary to completely dissolve the crude material. 2. Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[3] |
| Premature Crystallization | The product crystallizes out during hot filtration to remove insoluble impurities (like activated charcoal). | 1. Pre-heat Funnel: Pre-heat the filter funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely. 2. Use Excess Hot Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains in solution. |
| Product Adsorption | If activated charcoal was used for decolorization, it may have adsorbed a significant amount of the product. | 1. Use Less Charcoal: Use a minimal amount of activated charcoal. 2. Wash Charcoal: After filtration, wash the charcoal on the filter paper with a small amount of hot solvent to recover some of the adsorbed product. |
| High Solubility in Cold Solvent | The chosen solvent may still have a relatively high solvating power for the compound at low temperatures. | 1. Optimize Solvent System: Re-evaluate the solvent system for one in which the compound has lower solubility at cold temperatures. 2. Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation, but only after slow cooling to room temperature to ensure good crystal formation. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of ethanol. Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a filter funnel and a receiving flask. Quickly filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation has begun, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A non-polar/polar solvent mixture is typically used. Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Dry-load the crude material onto a small amount of silica gel.
-
Pack a column with silica gel in the initial, low-polarity mobile phase.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Post-Chromatography: The product obtained after column chromatography may be an amorphous solid or an oil. It is often beneficial to recrystallize the material after chromatography to obtain a crystalline, highly pure final product.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: A decision tree for the purification of crude TMPD.
References
- Organic Syntheses. Tetramethyl-p-phenylenediamine.
- Taylor & Francis Online. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- ResearchGate. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Cogent Chemistry. Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co.
- PubChem. This compound.
- Organic Syntheses. o-PHENYLENEDIAMINE.
- National Institutes of Health. Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii.
- American Society for Microbiology. Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii.
- Google Patents. Process for purifying a phenylenediamine.
- ResearchGate. (PDF) Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine.
- ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine ?.
- Google Patents. Purification process for o-phenylenediamine.
- ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
- ResearchGate. A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide.
- Google Patents. New crystallization method of p-phenylenediamine.
- ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?.
- Google Patents. Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor.
Sources
- 1. Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 7. 2,3,5,6-四甲基-对苯二胺 electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.cn]
- 8. This compound | 3102-87-2 [chemicalbook.com]
- 9. mt.com [mt.com]
optimizing reaction conditions for polyimide synthesis with 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Technical Support Center: Polyimide Synthesis Optimization
Focus Topic: Optimizing Reaction Conditions for Polyimide Synthesis with 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
A Message from Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers and professionals working on the synthesis of high-performance polyimides using this compound (TMPD). The unique structure of TMPD—specifically, the steric hindrance caused by the four methyl groups ortho to the amine functionalities—presents both opportunities and challenges. These methyl groups can disrupt polymer chain packing, leading to enhanced solubility and potentially favorable dielectric properties. However, they also reduce the nucleophilicity of the amine groups, which can make achieving high molecular weight polymers a significant challenge.[1]
This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthesis effectively. We will address the most common issues encountered in the lab, from achieving the target molecular weight to casting tough, flexible films.
Frequently Asked Questions (FAQs)
Q1: Why is my poly(amic acid) solution viscosity much lower than expected when using TMPD?
A1: Low viscosity in the poly(amic acid) (PAA) precursor stage is a classic indicator of low molecular weight. With TMPD, the reduced nucleophilicity of the amine groups due to steric hindrance slows the polymerization reaction with the dianhydride. Several factors can exacerbate this:
-
Monomer Impurity: Trace amounts of water or other protic impurities in the solvent or monomers can terminate chain growth.[2] Purity of at least 99.5% is recommended for monomers.[3]
-
Reaction Temperature: While the reaction is often run at room temperature, the reduced reactivity of TMPD may necessitate slightly elevated temperatures (e.g., 40-50°C) to increase the reaction rate. However, this must be carefully controlled, as higher temperatures can also promote side reactions or PAA degradation.
-
Stoichiometry: Precise 1:1 molar stoichiometry between the diamine and dianhydride is critical for achieving high molecular weight. Any deviation will limit the degree of polymerization.[4]
Q2: My final polyimide film is brittle and cracks easily. What is the likely cause?
A2: Brittleness is most commonly a symptom of two underlying issues: low molecular weight of the polymer backbone or incomplete imidization.[5]
-
Low Molecular Weight: If the precursor PAA has a low molecular weight, the resulting polyimide will have shorter chains, leading to poor mechanical properties.[5] Address this by optimizing the initial polymerization step as described in Q1.
-
Incomplete Imidization: The conversion of the PAA to the final polyimide must be as close to 100% as possible. Unconverted amic acid groups act as defects in the polymer structure, disrupting chain interactions and leading to brittleness.[5] Ensure your thermal curing cycle is appropriate or that your chemical imidization reagents are active and used in the correct ratio.
Q3: Can I use a one-step, high-temperature solution polymerization method with TMPD?
A3: While one-step methods (180-220°C in a high-boiling solvent like m-cresol) are used for some polyimides, they can be challenging for systems involving sterically hindered diamines like TMPD.[6][7] The primary risk is that the low reactivity of TMPD may require harsh conditions (high temperatures for extended periods), which can lead to side reactions, thermal degradation, or gelation before high molecular weight is achieved. The traditional two-step process, which separates the PAA formation from the imidization, offers more precise control and is generally the recommended starting point.[6]
Q4: Thermal or Chemical Imidization: Which is better for TMPD-based polyimides?
A4: The choice depends on the desired final properties and application.[8]
-
Thermal Imidization: This method involves heating the PAA film through a staged temperature ramp (e.g., up to 300-350°C).[9] It is effective for producing films and avoids residual catalysts. However, the high temperatures can sometimes cause chain scission (degradation) of the PAA before imidization is complete, potentially lowering the final molecular weight.[6]
-
Chemical Imidization: This is performed at lower temperatures (room temperature to 80°C) using a dehydrating agent (e.g., acetic anhydride) and a base catalyst (e.g., pyridine or triethylamine).[9][10] This can be advantageous for preserving the molecular weight achieved during the PAA synthesis. However, it can be more expensive, requires removal of byproducts, and may lead to the formation of isoimide structures, which are more susceptible to hydrolysis.[6] For TMPD systems where achieving high molecular weight is already a challenge, chemical imidization is often a valuable strategy to explore.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low Molecular Weight Poly(amic acid) (PAA)
-
Symptom: The PAA solution has very low viscosity; it flows easily like the pure solvent. The resulting polyimide film is powdery or extremely brittle.
Caption: Troubleshooting workflow for low molecular weight PAA.
| Parameter | Standard Condition | Optimization Strategy for TMPD | Rationale |
| Monomer Purity | >99% purity | Recrystallize TMPD; sublime dianhydride. Ensure monomers are thoroughly dried under vacuum before use. | Impurities, especially water and monofunctional amines/anhydrides, act as chain terminators, drastically limiting molecular weight.[2][4] |
| Solvent | Anhydrous NMP or DMAc | Use freshly opened anhydrous solvent or dry rigorously over 4Å molecular sieves. | Water readily reacts with dianhydrides, preventing them from participating in polymerization.[11] |
| Monomer Addition | Add diamine to dianhydride | Add solid dianhydride incrementally to a stirred solution of TMPD. | This method maintains an excess of amine throughout the addition, minimizing side reactions of the highly reactive dianhydride and often leading to higher molecular weight products.[6] |
| Concentration | 10-20 wt% solids | Start at a higher concentration (15-25 wt%). | Higher monomer concentration can favor the polymerization reaction over competing side reactions with trace impurities from the solvent.[6] |
| Temperature | 0°C to Room Temp (25°C) | Initiate the reaction at 0-5°C to control the initial exotherm, then allow it to slowly warm to room temperature and stir for 24h. If viscosity remains low, consider controlled heating to 40-50°C for several hours. | The lower initial temperature controls reactivity, while a subsequent heating step can help overcome the activation energy barrier associated with the sterically hindered TMPD.[11] |
Problem 2: Brittle or Inflexible Polyimide Films
-
Symptom: After imidization, the film is not self-supporting, cracks when handled, or flakes off the substrate.
-
Cause: Low Molecular Weight Precursor.
-
Solution: This is the most common cause. Before attempting to optimize the imidization, you must first solve Problem 1 to ensure you are starting with a high molecular weight PAA. A viscous, honey-like PAA solution is a good qualitative indicator.
-
-
Cause: Incomplete Thermal Imidization.
-
Solution: Optimize the thermal curing protocol. A generic protocol is often insufficient; the ideal cycle depends on the polymer's glass transition temperature (Tg).
-
Staged Heating is Crucial: Rapid heating can trap solvent and water, causing voids and stress. A multi-step process is mandatory.[5]
-
Example Optimized Protocol:
-
Cast the PAA solution onto a glass substrate and dry in a low-humidity environment until tack-free.
-
Place in a programmable oven with a nitrogen atmosphere.
-
Heat to 100°C and hold for 1 hour (removes bulk solvent).
-
Ramp to 200°C and hold for 1 hour (initiates imidization).
-
Ramp to 300°C and hold for 1 hour (drives imidization to completion).
-
For high Tg polyimides, a final hold at or just above the expected Tg (e.g., 350°C) for 1 hour may be necessary.
-
Crucially, allow the oven to cool slowly (<5°C/min) to room temperature to prevent thermal shock and internal stress, which causes brittleness.
-
-
-
-
Cause: Degradation During Imidization.
-
Solution: If you suspect the polymer is degrading at high temperatures (discoloration, charring), consider chemical imidization as an alternative. This method completes the conversion at much lower temperatures, preserving the polymer backbone.[9]
-
Key Experimental Protocols
Protocol 1: Two-Step Synthesis of a TMPD-based Polyimide
This protocol uses 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as a representative dianhydride.
-
Preparation: Ensure all glassware is rigorously dried in an oven at 150°C overnight and cooled under a stream of dry nitrogen.
-
Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound (TMPD) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a final monomer concentration of 20 wt%. Stir until fully dissolved.
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Dianhydride Addition: Slowly add an equimolar amount (1.00 molar equivalent) of solid 6FDA powder to the stirred TMPD solution in small portions over 30-60 minutes. It is critical to add the solid dianhydride to the diamine solution.[6]
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under a positive pressure of nitrogen for 24 hours. The solution should become noticeably viscous.
-
Storage: Store the PAA solution in a refrigerator at 4°C. It is best to use the solution for film casting within 48 hours, as the viscosity can decrease over time due to equilibrium effects.[6]
-
Casting: Pour the viscous PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 250-500 µm).
-
Solvent Evaporation: Place the cast film in a low-humidity, dust-free chamber at 60-80°C for 4-6 hours until the film is tack-free.
-
Thermal Curing: Carefully place the glass plate into a programmable oven with a nitrogen atmosphere. Execute the following heating program:
-
Heat from room temperature to 100°C and hold for 1 hour.
-
Ramp at 5°C/min to 200°C and hold for 1 hour.
-
Ramp at 5°C/min to 300°C and hold for 1 hour.
-
Slowly cool to room temperature (<5°C/min).
-
-
Film Removal: Once cooled, the polyimide film can often be removed by immersing the glass plate in warm water. The differential swelling should allow the film to be gently peeled off.
Caption: General workflow for two-step polyimide synthesis.
Protocol 2: Characterization by FTIR Spectroscopy
-
Purpose: To confirm the conversion of poly(amic acid) to polyimide.
-
Procedure:
-
Acquire an FTIR spectrum of the PAA film (after the tack-free drying step but before thermal curing).
-
Acquire an FTIR spectrum of the final, fully cured polyimide film.
-
Compare the spectra. A successful imidization is confirmed by:
-
The disappearance of broad amic acid bands (Amide N-H stretch ~3300 cm⁻¹ and O-H stretch ~3000 cm⁻¹).
-
The appearance of characteristic imide absorption bands:
-
Asymmetric C=O stretch: ~1780 cm⁻¹
-
Symmetric C=O stretch: ~1720 cm⁻¹
-
C-N stretching: ~1370 cm⁻¹[12]
-
-
-
References
- Vertex AI Search. (n.d.). Comparing the Chemical Imidization and Thermal Imidization Methods for Polyimide Film: A Study of Their Differences.
- VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- ResearchGate. (n.d.). thermal imidization of poly(amic acid).
- Zhang, P., et al. (n.d.). Effect of molecular weight on the optical properties of polyimide films. ResearchGate.
- Chennapuram, M., Yoshida, Y., & Endo, T. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid.
- BenchChem Technical Support Team. (2025). troubleshooting film formation with adamantane-containing polyimides. BenchChem.
- Various Authors. (2025). The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. ResearchGate.
- ACS Publications. (n.d.). Polyimide Membranes Derived from Poly(amic acid) Salt Precursor Polymers. 1. Synthesis and Characterization. Macromolecules.
- Various Authors. (n.d.). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines.
- Western Engineering. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride.
- SOLVER POLYIMIDE. (2021). Control Of The Molecular Weight Of Polyamic Acid.
- RSC Publishing. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Google Patents. (2018). US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
- NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor.
- PMC - NIH. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.
- ResearchGate. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and: Ortho methyl substituted diamines.
- RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- Kafedra KhPSM. (n.d.). Highly soluble polyimides from sterically hindered diamines.
- BenchChem. (2025). The Influence of Monomer Purity on the Properties of Poly(3,3-Dimethylthietane): A Comparative Guide.
- Heynova. (n.d.). Chemical Polyimide Monomer Supplier.
- PMC - PubMed Central. (n.d.). Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility.
- RSC Publishing. (2021). Pitfalls in the Synthesis of Polyimide-linked Two- dimensional Covalent Organic Frameworks.
- MDPI. (n.d.). Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide.
- ResearchGate. (2025). Synthesis of Polyimides with Low Viscosity and Good Thermal Properties via Copolymerization.
- Zeus. (n.d.). FOCUS ON POLYIMIDES.
- MDPI. (2024). Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores.
- E3S Web of Conferences. (2023). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Polyimide Monomer Supplier | Heynova [heynovachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. daniuflex.com [daniuflex.com]
- 9. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 10. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 11. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
Welcome to the technical support center for the polymerization of 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of TMPD polymerization, troubleshoot common issues, and understand the underlying chemistry to ensure successful and reproducible outcomes.
Introduction to TMPD Polymerization
The oxidative polymerization of this compound yields poly(2,3,5,6-tetramethyl-1,4-phenylene diamine), a conducting polymer with potential applications in various fields. The reaction is typically initiated by an oxidizing agent, such as ammonium persulfate, in an acidic medium. While the primary reaction aims for the linear propagation of the polymer chain, several side reactions can occur, leading to structural defects, altered material properties, and challenges in characterization. This guide will address these potential pitfalls in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and characterization of poly(TMPD).
Issue 1: My final polymer is insoluble in common organic solvents, making characterization difficult.
Question: I've synthesized poly(TMPD), but it won't dissolve in DMSO, DMF, or NMP. How can I improve its solubility?
Answer: The insolubility of poly(phenylenediamines) is a common issue and often points to a highly cross-linked or aggregated structure. In the case of aromatic diamines, the formation of rigid, ladder-like phenazine structures can significantly reduce solubility.[1] The pH of the reaction medium plays a critical role in determining the polymer's final structure.
-
Causality: At low pH (highly acidic conditions), there is a higher propensity for both amino groups of the phenylenediamine monomer to participate in the polymerization, leading to the formation of a rigid, planar phenazine-like ladder structure.[2][3] This structure is often highly crystalline and insoluble. At a higher pH (less acidic), the reaction tends to favor the formation of a more flexible, open-ring polymer with pendant amino groups, which generally exhibits better solubility.[3]
-
Troubleshooting Protocol:
-
pH Adjustment: The most effective way to improve solubility is to control the pH of the polymerization medium. For related aromatic diamines, it has been shown that a less acidic environment leads to a more soluble polymer.[3] Experiment with a higher pH, for example, moving from 1M HCl to a less concentrated acid solution or a buffered system.
-
Solvent Selection: While you've tried common solvents, the methyl groups on the TMPD monomer are intended to enhance solubility compared to the unsubstituted poly(p-phenylenediamine).[4] If pH adjustment doesn't suffice, consider exploring a wider range of solvents or solvent mixtures.
-
Temperature Control: The polymerization of aromatic amines is an exothermic process.[3] A rapid increase in temperature can lead to uncontrolled side reactions and a higher degree of cross-linking. Maintain a constant, low temperature (e.g., 0-5 °C) throughout the oxidant addition and polymerization.
-
Issue 2: The FT-IR spectrum of my polymer shows unexpected peaks.
Question: My FT-IR spectrum of poly(TMPD) has peaks that I can't assign to the expected polymer structure. What could they be?
Answer: Unexpected peaks in the FT-IR spectrum are indicative of side reactions. For poly(aromatic diamines), these often relate to over-oxidation, cross-linking, or the incorporation of oxygen-containing functional groups.
-
Expected FT-IR Peaks for Poly(TMPD):
-
N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the amine groups.[5]
-
C-H Stretching: Peaks around 2850-2960 cm⁻¹ from the methyl groups.
-
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. For poly(p-phenylenediamine), bands around 1500 cm⁻¹ are attributed to the benzenoid ring, while bands around 1600 cm⁻¹ can indicate the presence of quinoid structures.[5][6]
-
C-N Stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ range.[6]
-
-
Troubleshooting Unexpected Peaks:
| Unexpected Peak Region (cm⁻¹) | Possible Origin | Underlying Cause | Suggested Action |
| ~1700-1730 | C=O (Carbonyl) | Over-oxidation of the aromatic ring or the amine groups. This can be exacerbated by high oxidant concentrations or elevated temperatures.[1] | Reduce the molar ratio of oxidant to monomer. Ensure the reaction is carried out at a low and constant temperature. Purge the reaction with an inert gas (N₂ or Ar) to minimize air oxidation. |
| ~1630-1650 (sharp, intense) | C=N (Imine) | Formation of quinone-diimine structures, which are intermediates in the polymerization. An excess of these structures suggests incomplete polymerization or over-oxidation.[7] | Increase the reaction time to allow for the full propagation of the polymer chains. Optimize the oxidant-to-monomer ratio. |
| Broadening in the 1000-1200 region | C-O Stretching | Possible incorporation of oxygen-containing groups from the solvent or atmosphere, or from the degradation of the persulfate oxidant. | Use high-purity, deoxygenated solvents. Maintain a strict inert atmosphere. |
-
Caption: Experimental workflow for FT-IR analysis of poly(TMPD).
Issue 3: My ¹H NMR spectrum is complex and difficult to interpret.
Question: The ¹H NMR spectrum of my soluble poly(TMPD) fraction shows broad peaks and some signals that don't seem to correspond to the monomer unit. What could be the cause?
Answer: Broad peaks in the ¹H NMR of polymers are common due to the restricted motion of protons in the polymer backbone. However, unexpected signals often point to structural irregularities arising from side reactions.
-
Expected ¹H NMR Signals for Poly(TMPD):
-
Methyl Protons (-CH₃): A signal in the aliphatic region, likely around 2.0-2.5 ppm.[4]
-
Amine Protons (-NH₂/-NH-): A broad signal that can appear over a wide range (e.g., 3.0-8.0 ppm) and is often solvent-dependent. For poly(p-phenylenediamines), signals for -NH₂ and -NH- protons have been observed between 6.0 and 7.5 ppm.
-
-
Interpreting Unexpected ¹H NMR Signals:
-
Downfield Aromatic Signals (7.0-8.5 ppm): The polymerization of some aromatic diamines can lead to the formation of phenazine-like structures.[2] Protons on these fused aromatic rings would appear further downfield than the protons of the parent monomer.
-
Multiple Methyl Signals: The presence of more than one distinct signal for the methyl groups could indicate different chemical environments, possibly due to branching or the formation of oligomers with different end groups.
-
Absence of Aromatic Protons: For poly(TMPD), the absence of signals in the aromatic region is expected, as the benzene ring is fully substituted.[4] The appearance of any signals in this region would strongly suggest the presence of impurities or side products from reactions involving the aromatic ring.
-
-
Caption: Troubleshooting logic for complex ¹H NMR spectra of poly(TMPD).
Frequently Asked Questions (FAQs)
Q1: What is the optimal oxidant-to-monomer ratio for TMPD polymerization?
A1: The ideal ratio can depend on the desired molecular weight and properties of the final polymer. A common starting point for the oxidative polymerization of aromatic diamines is a 1:1 or 1.25:1 molar ratio of oxidant (e.g., ammonium persulfate) to monomer.[4] An excess of oxidant can lead to over-oxidation and the formation of undesirable carbonyl groups or cross-linked structures.[1] It is recommended to perform a series of small-scale reactions to determine the optimal ratio for your specific application.
Q2: How does temperature affect the polymerization of TMPD?
A2: The oxidative polymerization of aromatic amines is typically an exothermic process.[8] Higher temperatures generally increase the reaction rate but can also promote side reactions, such as cross-linking and degradation of the polymer backbone.[9] For better control over the polymer structure and to minimize defects, it is advisable to conduct the polymerization at low temperatures (e.g., 0-5 °C), especially during the addition of the oxidant.
Q3: Can the TMPD monomer degrade during the reaction?
A3: Yes, aromatic amines can be susceptible to degradation under oxidative conditions. The oxidation of p-phenylenediamines can lead to the formation of various products, including quinone-diimines and other colored compounds.[10] To minimize monomer degradation, it is crucial to use high-purity monomer and deoxygenated solvents, and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Q4: What is the mechanism of phenazine formation?
A4: Phenazine structures can form through the oxidative cyclization of o-phenylenediamine units.[2] In the context of p-phenylenediamine polymerization, it is proposed that branching or head-to-head coupling can lead to structures that can then undergo cyclization to form phenazine-like moieties within the polymer chain.[1] This is more likely to occur under highly acidic conditions and with an excess of oxidant.
References
- Wikipedia. (n.d.). Phenazine.
- Samanta, S., Roy, P., & Kar, P. (2015). Influence of pH of the Reaction Medium on the Structure and Property of Conducting Poly(o-Phenylenediamine). Materials Today: Proceedings, 2(4-5), 1301-1308.
- Blankenfeldt, W., Kuzin, A. P., Skarina, T., Korniyenko, Y., Tong, L., Bayer, P., ... & Mavrodi, D. V. (2004). Structure and function of the phenazine biosynthetic protein PhzF from Pseudomonas fluorescens. Proceedings of the National Academy of Sciences, 101(46), 16431-16436.
- Reddit. (2021).
- Jurtshuk, P., Aston, P. R., & Old, L. (1967). Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. Journal of bacteriology, 93(3), 1069–1078.
- Stejskal, J., Sapurina, I., & Trchová, M. (2010). Polyaniline: Forms and formation. Synthetic Metals, 160(7-8), 615-623.
- Sapurina, I., Shishov, M. A., & Stejskal, J. (2001). Self-organization of polyaniline in the course of oxidative polymerization: the formation of granular structure. Polymer, 42(25), 9993-10001.
- Matnishyan, H. A., & Hakhnazaryan, T. L. (2004). Oxidative polycondensation of aromatic amines. Polymer Science, Series A, 46(12), 1220-1227.
- Amer, I., & Young, D. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1496924.
- Pospíšil, J., & Nešpůrek, S. (1997). Aromatic amine antioxidants.
- Gupta, R., Sanotra, S., Sheikh, H. N., & Kalsotra, B. L. (2013). Room temperature aqueous phase synthesis and characterization of novel nano-sized coordination polymers composed of copper (II), nickel (II), and zinc (II) metal ions with p-phenylenediamine (PPD) as the bridging ligand. Journal of Nanostructure in Chemistry, 3(1), 1-7.
- Jurtshuk, P., Jr. (2015). Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii.
- Fiveable. (n.d.). Conducting polymers. Polymer Chemistry Class Notes.
- Engineering LibreTexts. (2021). Conductive Polymers.
- Lidén, C., & Karlberg, A. T. (2015). Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine.
- Al-Malaika, S. (1999). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
- Li, Y., Wang, Y., & Wang, H. (2022). Highly Ordered Conducting Polymers: Fabrication Strategies and Applications.
- International Journal of Scientific & Engineering Research. (2015). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER.
- Jurtshuk, P., Jr, & McQuitty, D. N. (1970). Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii. Journal of bacteriology, 103(1), 256–257.
- Hayrapetyan, S. S., Hakobyan, M. E., & Davtyan, S. P. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Journal of Polymer Research, 25(2), 1-9.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). The Biosynthesis of Phenazines.
- Yang, S., Wang, K., & Zhang, X. (2012). Characterization and morphology control of poly(p-phenylenediamine) microstructures in different pH.
- Pérez-Temprano, M. H., & Maseras, F. (2018). Oxidative Coupling Mechanisms: Current State of Understanding.
- Szymański, M. J., & Gryko, D. T. (2018). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. The Journal of Organic Chemistry, 83(8), 4235-4252.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). FTIR spectra of poly(m-phenylenediamine).
- ResearchGate. (n.d.). FT-IR spectra of (a) poly(p-phenylenediamine); (b) nanocomposite -1;....
- Shao, M., Ning, F., Wei, M., Evans, D. G., & Duan, X. (2006). Preparation and characterization of poly(tetramethyl-p-phenylenediamine)/clay hybrids via intercalative polymerization.
- ChemicalBook. (n.d.). This compound(3102-87-2) 1h nmr.
- TCI Chemicals. (n.d.). This compound.
- Hashmi, A. S. K. (2009). Oxidative Coupling Reactions with Gold. CHIMIA International Journal for Chemistry, 63(1-2), 49-51.
Sources
- 1. Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (also known as Diaminodurene). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the degradation pathways of TMPD and to offer practical troubleshooting for common experimental challenges. Our goal is to blend technical accuracy with field-proven experience to ensure the integrity and success of your research.
Introduction to TMPD and Its Reactivity
This compound (TMPD) is an aromatic amine that is highly susceptible to oxidation.[1] This reactivity is central to its primary applications and also to its degradation profile. It is most famously used as a redox indicator in biochemical assays, such as the oxidase test, where it serves as an artificial electron donor to cytochrome c.[2][3] The core of its chemistry revolves around a stepwise loss of electrons, leading to distinct, colored intermediates. Understanding this oxidative pathway is critical for interpreting experimental results and ensuring the stability of TMPD-containing systems.
The degradation of TMPD is not limited to simple oxidation; it is also influenced by environmental factors such as light and heat. Therefore, a comprehensive stability assessment, often performed through forced degradation studies, must consider multiple degradation mechanisms.[4]
Core Degradation Pathway: Stepwise Oxidation
The most prominent degradation route for TMPD is oxidation, which proceeds in two main steps. This process is readily initiated by enzymatic action (e.g., cytochrome c oxidase), chemical oxidants, or even atmospheric oxygen.[5][6]
-
First One-Electron Oxidation: Colorless TMPD loses a single electron to form a stable, intensely blue-violet radical cation known as Wurster's Blue .[7] This reaction is rapid and is the basis for many colorimetric assays. The midpoint potential for this first electron donation is approximately +0.276 V versus the Normal Hydrogen Electrode (NHE), making it a mild reducing agent.[7]
-
Second One-Electron Oxidation: The Wurster's Blue radical cation can undergo a second one-electron oxidation to form a di-iminium dication.
-
Instability of the Di-iminium Species: This dication is highly unstable in aqueous solutions and is prone to further degradation.[7] This instability is a crucial factor in experimental design, as attempts to isolate this species in water-based systems are often unsuccessful. Furthermore, Wurster's Blue can disproportionate in solution, leading to the formation of both the original TMPD and the unstable di-iminium species, which can complicate kinetic analyses.[7]
Visualization of the Oxidative Pathway
Caption: Oxidative degradation of TMPD to Wurster's Blue and the unstable di-iminium cation.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Problem / Observation | Underlying Cause & Scientific Explanation | Recommended Solution & Protocol |
| "My freshly prepared TMPD solution is already blue before starting the experiment." | This is caused by the auto-oxidation of TMPD by dissolved atmospheric oxygen. TMPD is highly sensitive to oxidation, and even brief exposure to air in solution can generate the colored Wurster's Blue radical cation.[5] | 1. Prepare Fresh: Always make TMPD solutions immediately before use. 2. Use a Reducing Agent: For assays where TMPD must start in its reduced state, include a mild reducing agent like sodium ascorbate in the buffer. Ascorbate will keep TMPD colorless until it is consumed or the enzymatic reaction begins.[2][8] 3. Deoxygenate Solutions: If permissible for your experiment, sparging buffers with an inert gas (N₂ or Argon) before adding TMPD can significantly slow auto-oxidation. |
| "I am observing a high background signal or inconsistent results in my oxidase assay." | Inconsistency can arise from several factors: 1. Reagent Degradation: The TMPD reagent itself may have degraded due to improper storage (exposure to light, air, moisture).[9] 2. Variable Reaction Time: The color development is time-sensitive. Reading results outside the recommended window can lead to false positives or negatives. 3. Biological Variability: In bacterial oxidase tests, the age of the colony and growth conditions can affect enzyme expression and activity.[8][10] | 1. Check Reagent Quality: Use a fresh bottle of TMPD or test your stock on a known positive and negative control. Store TMPD powder in a cool, dark, and dry place. 2. Standardize Timing: Use a stopwatch to ensure you are reading the color change within the exact time frame specified by your protocol (e.g., 10-30 seconds for the Kovács oxidase test).[11] 3. Use Fresh Cultures: Perform assays on colonies from freshly grown plates for the most reliable results. |
| "The blue color of Wurster's Blue fades over time during my experiment." | This can be due to two primary phenomena: 1. Further Oxidation & Degradation: The Wurster's Blue radical is being oxidized to the unstable di-iminium cation, which then degrades into colorless products.[7] 2. Disproportionation: In some conditions, two molecules of Wurster's Blue can react to form one molecule of TMPD and one molecule of the di-iminium cation, leading to a net loss of color as the dication degrades.[7] | 1. Kinetic Monitoring: If you are quantifying the reaction, ensure you are measuring the initial rate of color formation (V₀) before subsequent degradation becomes significant. 2. pH Control: The stability of Wurster's Blue can be pH-dependent. Ensure your reaction buffer is robust and maintained at the optimal pH for your assay. 3. Avoid Highly Oxidizing Conditions: If not essential for the experiment, avoid excessively strong oxidants that would rapidly push the equilibrium past Wurster's Blue to the unstable dication.[7] |
| "My HPLC analysis shows multiple, poorly resolved peaks after a degradation study." | TMPD degradation, especially under harsh forced conditions (strong acid/base, high heat, strong oxidant), can produce a complex mixture of products. The polarity of these products can be very similar, making separation challenging.[12][13] | 1. Method Development: Develop a stability-indicating analytical method. This often requires screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers. Gradient elution is typically necessary.[14] 2. Employ LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the degradation products. This is the most effective way to propose structures and elucidate the degradation pathway.[14] 3. Stepwise Degradation: Analyze samples at multiple time points during the degradation study. This can help you distinguish primary degradation products from secondary and tertiary ones. |
Experimental Protocol: Forced Oxidative Degradation Study
This protocol provides a standardized workflow for investigating the oxidative degradation of TMPD, which is essential for developing stability-indicating methods.[4]
Objective: To generate and identify oxidative degradation products of TMPD for analytical method development.
Materials:
-
This compound (TMPD)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Phosphate Buffer (pH 7.4)
-
HPLC system with PDA/UV and/or MS detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of TMPD in methanol.
-
Degradation Reaction:
-
In a clean glass vial, mix 1 mL of the TMPD stock solution with 9 mL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1 mL of 3% H₂O₂ solution to initiate the oxidation.
-
Vortex briefly and keep the reaction at room temperature, protected from light.
-
-
Time-Point Sampling:
-
Immediately take a "time zero" sample by withdrawing 100 µL of the reaction mixture and quenching it in 900 µL of mobile phase (e.g., 50:50 Methanol:Water).
-
Take subsequent samples at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Observe and record any color changes.
-
-
Control Samples:
-
Blank: Prepare a sample with buffer and H₂O₂ only.
-
TMPD Control: Prepare a sample with TMPD and buffer but without H₂O₂. Store under the same conditions.
-
-
Analysis:
-
Analyze all quenched samples and controls by a suitable reverse-phase HPLC method.
-
Monitor the decrease in the parent TMPD peak area and the formation of new peaks corresponding to degradation products.
-
Use a PDA detector to compare UV-Vis spectra of the new peaks to help with identification. If using LC-MS, analyze the mass spectra of the degradant peaks.
-
Workflow Visualization
Caption: Experimental workflow for a forced oxidative degradation study of TMPD.
Frequently Asked Questions (FAQs)
-
Q1: How should I properly store solid TMPD and its solutions?
-
Solid TMPD: The solid dihydrochloride salt is more stable than the free base.[15] It should be stored in a tightly sealed container in a cool, dark, and dry environment to protect it from light, moisture, and air.[9] Over time, the material may darken, which indicates some level of degradation.[9]
-
TMPD Solutions: Solutions are not stable and should always be prepared fresh before use. Auto-oxidation occurs rapidly in solution. If storage is unavoidable, it should be for the shortest possible time, refrigerated, and in a container with minimal headspace or under an inert atmosphere.
-
-
Q2: What are the main degradation pathways to consider in a comprehensive stability study of TMPD?
-
You must investigate oxidation , photodegradation , and thermal degradation .[4] Hydrolytic degradation should also be tested across a range of pH values, although for TMPD, oxidation is typically the most significant pathway. These forced degradation studies are a regulatory requirement and are essential for developing a stability-indicating method.[4][14]
-
-
Q3: Why is ascorbate frequently used in experiments involving TMPD?
-
Ascorbate (Vitamin C) is a reducing agent. It is added to TMPD solutions to prevent premature oxidation by atmospheric oxygen.[2] It keeps the TMPD in its reduced, colorless form. In enzymatic assays like those involving cytochrome c oxidase, the enzyme's activity is often high enough to oxidize TMPD even in the presence of ascorbate, allowing the reaction to be measured accurately.[8]
-
-
Q4: What are the key safety precautions when handling TMPD?
-
Q5: Can TMPD undergo biodegradation?
-
Yes, related p-phenylenediamine (PPD) compounds are known to undergo rapid aerobic microbial degradation.[17][18] While specific data for the 2,3,5,6-tetramethyl isomer is less common in environmental literature compared to tire-related PPDs, it is reasonable to assume it is also susceptible to biodegradation. This is a key consideration for assessing the environmental fate of the compound.
-
References
- (2026, January 08).
- Wurster's blue. (n.d.). Google Search.
- Sone, N., & Hinkle, P. C. (1984). Kinetics of cytochrome c and TMPD oxidation by cytochrome c oxidase from the thermophilic bacterium, PS3. PubMed.
- TMPD dihydrochloride-SDS-MedChemExpress. (n.d.). MedChemExpress.
- Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. PubMed.
- Shields, P., & Power, D. A. (2010). Oxidase Test Protocol. American Society for Microbiology.
- Munday, R., Fray, L. M., & Smith, B. L. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- Fuchs, F., et al. (2025). Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study. PubMed.
- Jurtshuk, P., Jr., & McQuitty, D. N. (1976). Use of a quantitative oxidase test for characterizing oxidative metabolism in bacteria. Applied and Environmental Microbiology, 31(5), 668–679.
- TMPD oxidation activity staining of selected strains from the BKE.... (n.d.). ResearchGate.
- Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones | Request PDF. (n.d.). ResearchGate.
- Catalyst University. (2018). Microbiology: Oxidase Test. YouTube.
- Jurtshuk, P., Aston, P. R., & Old, L. (1967). Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. PMC - NIH.
- Jurtshuk, P., Jr., & McManus, L. (1974). Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii. PubMed.
- This compound | C10H16N2 | CID 76548. (n.d.). PubChem.
- Biodegradation-pathways.pdf. (2025). Tire and Road Wear Particles.
- dos Santos, L. S., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Chen, Y. H., et al. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. PubMed.
- Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- This compound, 5G. (n.d.). Labscoop.
Sources
- 1. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of cytochrome c and TMPD oxidation by cytochrome c oxidase from the thermophilic bacterium, PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wurster's blue [a.osmarks.net]
- 8. Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Use of a quantitative oxidase test for characterizing oxidative metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cdn2.hubspot.net [cdn2.hubspot.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. This compound, 5G | Labscoop [labscoop.com]
- 17. Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tireparticles.info [tireparticles.info]
Technical Support Center: Managing Exothermic Reactions in the Polymerization of 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Welcome to the technical support center for the management of exothermic reactions during the polymerization of 2,3,5,6-tetramethyl-1,4-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful polymerization experiments.
Introduction to the Challenge: The Exothermic Nature of Oxidative Polymerization
The oxidative polymerization of this compound is a highly exothermic process[1][2]. The significant release of heat can lead to a rapid increase in reaction temperature, a phenomenon known as a thermal runaway, if not properly managed. This can result in compromised polymer quality, inconsistent batch-to-batch results, and most importantly, serious safety hazards in the laboratory[3][4][5][6]. This guide provides practical, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidative polymerization of this compound so exothermic?
Q2: What are the primary risks associated with an uncontrolled exotherm in this polymerization?
A2: The primary risks include:
-
Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop where more heat is generated than can be dissipated. This can cause the solvent to boil, leading to a rapid pressure increase within the reactor and the potential for vessel rupture or explosion[3][4][6].
-
Side Reactions and Reduced Polymer Quality: High temperatures can promote unwanted side reactions, such as uncontrolled cross-linking or degradation of the polymer chains. This can lead to a broader molecular weight distribution, lower yield, and altered material properties[10].
-
Inconsistent Results: Poor temperature control leads to variability between experiments, making it difficult to obtain reproducible polymer characteristics.
Q3: How can I qualitatively assess the risk of a thermal runaway for my specific experimental setup?
A3: Before starting your experiment, consider the following factors:
-
Scale of the Reaction: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient[1][10]. Scaling up a reaction requires a thorough re-evaluation of your cooling capacity.
-
Concentration of Reactants: Higher concentrations of the monomer and oxidant will lead to a faster reaction rate and a more intense release of heat.
-
Method of Reagent Addition: Adding all reactants at once (a batch process) presents the highest risk. A semi-batch process, where one reactant is added gradually, allows for better control over the rate of heat generation[4].
-
Cooling Capacity: Assess the efficiency of your cooling system (e.g., ice bath, cryostat). Ensure it can handle the expected heat load.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Too rapid addition of the oxidant. 2. Initiator/oxidant concentration is too high. 3. Inadequate cooling. 4. Poor stirring leading to localized "hot spots." | 1. Reduce Oxidant Addition Rate: Add the oxidant solution dropwise or via a syringe pump over an extended period. This controls the rate of reaction and, therefore, the rate of heat generation[1][2].2. Lower Oxidant Concentration: A lower concentration of the oxidant will slow down the initiation of the polymerization, leading to a more controlled release of heat.3. Enhance Cooling: Use a larger ice bath, a cryostat set to a lower temperature, or add internal cooling coils for larger-scale reactions. Ensure good contact between the reaction vessel and the cooling medium.4. Improve Agitation: Use a larger stir bar or an overhead stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture[10]. |
| Polymer Product is Dark or Discolored | 1. Excessive reaction temperature. 2. Oxidative side reactions. | 1. Maintain a Lower Reaction Temperature: Implement the temperature control strategies mentioned above to keep the reaction temperature within the desired range.2. Optimize Reaction Conditions: High temperatures can lead to over-oxidation of the polymer backbone. By maintaining a controlled, lower temperature, these side reactions can be minimized[10]. |
| Inconsistent Molecular Weight or Polydispersity | 1. Fluctuations in reaction temperature. 2. Inconsistent rate of oxidant addition. | 1. Precise Temperature Control: Use a temperature controller and a reliable thermocouple to maintain a constant reaction temperature. Even small variations can affect the rate of polymerization and chain termination events.2. Automated Reagent Addition: Employ a syringe pump for the addition of the oxidant to ensure a constant and reproducible addition rate. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Reaction temperature is too low. 2. Initiator/oxidant concentration is too low. 3. Presence of inhibitors. | 1. Gradual Warming: While avoiding a rapid exotherm is crucial, the reaction may require a certain activation energy to begin. If the reaction is too cold, a slight and controlled increase in temperature may be necessary.2. Slight Increase in Oxidant Concentration: If the reaction is sluggish, a small, incremental increase in the oxidant concentration can be tested, while carefully monitoring the temperature.3. Ensure Monomer Purity: Ensure that any polymerization inhibitors have been removed from the monomer prior to use. |
Experimental Protocols
Protocol 1: Controlled Oxidative Polymerization of this compound
This protocol employs a semi-batch approach to manage the exothermic nature of the reaction.
Materials:
-
This compound
-
Ammonium persulfate (oxidant)
-
Hydrochloric acid (or other suitable acidic medium)
-
Deionized water
-
Suitable solvent (e.g., a mixture of water and a miscible organic solvent if solubility is an issue)
Equipment:
-
Jacketed reaction vessel or a round-bottom flask
-
Overhead stirrer or magnetic stirrer with a large stir bar
-
Syringe pump or dropping funnel
-
Thermocouple or thermometer
-
Cooling system (ice bath or circulating chiller)
Procedure:
-
Reactor Setup: Assemble the reaction vessel with the stirrer, thermocouple, and a port for the addition of the oxidant. Place the vessel in the cooling bath.
-
Monomer Solution: In the reaction vessel, dissolve the this compound in the chosen acidic solvent system.
-
Cooling: Cool the monomer solution to the desired starting temperature (e.g., 0-5 °C) while stirring.
-
Oxidant Solution: In a separate flask, dissolve the ammonium persulfate in deionized water.
-
Controlled Addition: Using the syringe pump or dropping funnel, add the oxidant solution to the cooled, stirring monomer solution at a slow, constant rate. A recommended starting point is to add the solution over a period of 30-60 minutes[1][2].
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition of the oxidant and allow the cooling system to bring the temperature back down. Adjust the addition rate as necessary to maintain a stable temperature.
-
Reaction Completion: After the addition of the oxidant is complete, continue to stir the reaction mixture at the controlled temperature for the desired reaction time.
-
Work-up: Once the reaction is complete, proceed with your established work-up and purification procedure.
Protocol 2: Monitoring the Reaction Exotherm using a Simple Calorimetric Approach
This protocol provides a basic method to estimate the heat evolution of the reaction in a laboratory setting.
Equipment:
-
Insulated reaction vessel (e.g., a Dewar flask or a well-insulated beaker)
-
Magnetic stirrer and stir bar
-
Two thermocouples (one for the reaction mixture, one for the cooling bath)
-
Data logger to record temperature over time
Procedure:
-
Calibration (Optional but Recommended): Before the reaction, you can estimate the heat transfer coefficient of your setup by heating a known volume of solvent in the reactor and measuring the cooling rate.
-
Reaction Setup: Place your reaction vessel within a larger, well-defined cooling bath (e.g., a large water bath of known volume and temperature).
-
Temperature Probes: Place one thermocouple in the center of the reaction mixture and the other in the cooling bath.
-
Initiate Reaction: Start the reaction as described in Protocol 1, adding the oxidant at a controlled rate.
-
Data Logging: Record the temperature of both the reaction mixture and the cooling bath at regular intervals (e.g., every 5-10 seconds).
-
Analysis: The difference in temperature between the reaction and the cooling bath, along with the rate of temperature change in the cooling bath, can be used to estimate the rate of heat generation. A sharp, continuous increase in the temperature of the reaction mixture that is not being effectively transferred to the cooling bath is an indication of a developing exotherm that needs to be controlled.
Visualizing the Process
Oxidative Polymerization Mechanism
The oxidative polymerization of aromatic amines is a complex process that is believed to proceed through the formation of radical cations. Understanding this mechanism helps in appreciating why the reaction is so energetic.
Caption: Simplified mechanism of oxidative polymerization.
Troubleshooting Workflow for a Thermal Event
In the event of an unexpected temperature rise, a clear and logical workflow is essential for regaining control and ensuring safety.
Caption: Decision workflow for managing a thermal event.
Experimental Setup for Controlled Polymerization
A well-designed experimental setup is your first line of defense against an uncontrolled exotherm.
Caption: Recommended setup for controlled polymerization.
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness.
- Synthesis and characterization of Poly(p-phenylenediamine)
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers.
- Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 B
- Synthesis and characterization of Poly(p-phenylenediamine)
- Styrene - Wikipedia.
- Runaway reactions, case studies, lessons learned.
- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers.
- Oxidative polymerization of o-phenylenediamine and pyrimidylamine.
- Synthesis and characterization of Poly (p-phenylenediamine)
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion B
- Reaction Calorimetry.
- Heats of polymerization.
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion B
- Oxidative polycondensation of arom
- Temperature as a function of time during oxidative polymeriz
- Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Form
- Effect of polymerization conditions on o‐phenylenediamine and o‐phenetidine oxid
- Mechanism and kinetic features of oxidation polymerization of arom
- This compound.
- Synthesis, Curing and Thermal Behavior of Amine Hardeners
- Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres.
- Oxidative Polymeriz
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- This compound.
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s.
- PROPERTIES OF POLYMERS BASED ON AROM
- The Influence of Solvent Choice on the Extraction of Bioactive Compounds
- Unraveling the Roles of Amines in Atom Transfer Radical Polymeriz
- Preparation and characterization of poly(tetramethyl-p-phenylenediamine)
- How to Control Acrylic Resin's Polymeriz
- Synthesis and characterization of poly-(p-phenylene pyromellitamic acid).
- N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride.
- Characterization and morphology control of poly(p-phenylenediamine) microstructures in different pH.
- Thermal decomposition processes in aromatic amine-based polybenzoxazines investig
- N,N,N ,N -Tetramethyl-p-phenylenediamine 99 , powder.
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fauske.com [fauske.com]
- 5. researchgate.net [researchgate.net]
- 6. Styrene - Wikipedia [en.wikipedia.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. minds.wisconsin.edu [minds.wisconsin.edu]
- 9. researchgate.net [researchgate.net]
- 10. amarequip.com [amarequip.com]
troubleshooting guide for 2,3,5,6-Tetramethyl-1,4-phenylenediamine handling and use
Welcome to the comprehensive technical support guide for 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as Durene diamine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and use of this versatile chemical compound.
Chemical Profile and Key Properties
This compound is a crystalline solid that serves as a valuable building block in various chemical syntheses, including the preparation of polyimides for electronic applications and as a component in the development of novel organic materials.[1][2][3] Its fully substituted aromatic ring provides unique steric and electronic properties.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆N₂ | [4][5] |
| Molecular Weight | 164.25 g/mol | [4][5] |
| CAS Number | 3102-87-2 | [1][4][6] |
| Appearance | White to light yellow or beige-brown powder/crystals | [1][7][8] |
| Melting Point | 150-155 °C | [2] |
| Boiling Point | 160 °C at 10 mmHg | [7] |
| Solubility | Slightly soluble in cold water, more soluble in hot water. Soluble in alcohols, chloroform, and ether. | [8] |
Safe Handling and Storage: A Proactive Approach
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety. The primary amine functionalities are susceptible to oxidation, which can lead to discoloration and the formation of impurities.
Storage Recommendations
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7][9]
-
Temperature: Store in a cool, dry place.[10] Some suppliers recommend refrigeration.[11]
-
Light Sensitivity: Some sources indicate light sensitivity, so storage in an amber vial or a dark location is recommended.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of them properly after handling.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, consider additional protective clothing.[7]
-
Respiratory Protection: If handling as a powder, use a respirator with a particle filter.[4] Ensure work is conducted in a well-ventilated area or a chemical fume hood.[7][9]
Troubleshooting Guide: From Bench to Breakthrough
This section addresses common issues encountered during the use of this compound in experimental settings.
Discoloration of the Solid
Question: My this compound, which was initially off-white, has turned pink/purple/brown. Is it still usable?
Answer: Discoloration is a common issue and typically indicates oxidation of the amine groups. The resulting impurities can interfere with subsequent reactions.
Causality: The two amine groups on the phenylenediamine ring are electron-rich and readily oxidized by atmospheric oxygen. This process can be accelerated by light and moisture. The colored species are often quinone-diimine or related radical cation species.
Troubleshooting Steps:
-
Assess the Extent: Minor surface discoloration may not significantly impact reactions where the compound is used in excess. However, for sensitive or stoichiometric reactions, purification is recommended.
-
Purification Protocol:
-
Recrystallization: This is often the most effective method. A common solvent system is ethanol/water. Dissolve the compound in a minimal amount of hot ethanol and add water dropwise until turbidity is observed. Allow the solution to cool slowly to form pure crystals, which can be isolated by filtration.
-
Sublimation: For small quantities of high-purity material, vacuum sublimation can be an excellent purification technique.
-
-
Preventative Measures:
-
Always store the compound under an inert atmosphere.
-
Minimize its exposure to air and light during weighing and handling.
-
Work quickly when handling the solid in the open.
-
Poor Solubility in Reaction Solvents
Question: I'm having difficulty dissolving this compound in my reaction solvent. What can I do?
Answer: While soluble in some organic solvents, its polarity and crystalline nature can lead to solubility challenges.
Causality: The two amine groups can participate in hydrogen bonding, and the planar aromatic ring can lead to strong crystal lattice energy, both of which can hinder dissolution.
Troubleshooting Steps:
-
Solvent Selection:
-
For polar aprotic solvents like DMF, DMSO, or acetonitrile, gentle heating and stirring can improve solubility.[13]
-
For less polar solvents like THF or dichloromethane, solubility may be limited. Consider using a co-solvent or a more polar reaction medium if the chemistry allows.
-
-
Gentle Heating: Warming the solvent can significantly increase the rate of dissolution. However, be mindful of the solvent's boiling point and the thermal stability of your other reagents.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate dissolution.
-
Freshness of the Reagent: Old or partially oxidized material may contain less soluble impurities. If you suspect this, purify the compound as described above.
Inconsistent Reaction Yields
Question: My reaction yields using this compound are not reproducible. What could be the cause?
Answer: Inconsistent yields are often traced back to the quality of the starting material or subtle variations in the reaction setup.
Causality: The presence of oxidized impurities can sequester reagents or catalyze side reactions. The amine groups are also basic and can be protonated by acidic impurities, rendering them less nucleophilic.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting inconsistent reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][14] It is also suspected of causing genetic defects.[14] Always handle with appropriate PPE in a well-ventilated area.
Q2: What materials are incompatible with this compound?
A2: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][9] Contact with these materials can lead to vigorous reactions.
Q3: How should I dispose of waste containing this compound?
A3: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.[4][7] Consider incineration in a licensed facility.[4] Do not let the product enter drains.[4]
Q4: Can this compound be used in biological assays?
A4: Yes, related p-phenylenediamine compounds are used in biological systems, for instance, as redox indicators or in assays involving cytochrome c oxidase.[15][16][17] However, its potential toxicity should be carefully considered in the experimental design.
Experimental Protocols
General Workflow for Handling and Use
Caption: A standard workflow for the safe handling of TMPD.
Example Protocol: Synthesis of a Bis-Schiff Base
This protocol is for illustrative purposes and should be adapted and optimized for specific research goals.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add anhydrous ethanol to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved. Gentle warming may be required.
-
Reagent Addition: Add the desired aldehyde (2.2 eq) to the solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Emergency Procedures
-
In case of skin contact: Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing.[6][7] If irritation persists, seek medical attention.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[4][7][9] If breathing is difficult, give oxygen. Seek medical attention.[9][11]
-
If swallowed: Do NOT induce vomiting.[11] Rinse mouth with water and seek immediate medical attention.[4]
References
- This compound SDS, 3102-87-2 Safety D
- MSDS of this compound - Capot Chemical. URL
- This compound - ChemicalBook. URL
- Safety D
- 2,3,5,6- Tetramethyl-1,4-phenylenediamine - Synquest Labs. URL
- SAFETY D
- SAFETY D
- Material Safety D
- Safety D
- This compound - TCI Chemicals. URL
- Method for purifying free-base p-phenylenediamine-type photographic color developers - Google P
- PROCESS FOR THE PURIFIC
- N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride - ChemicalBook. URL
- This compound - PubChem. URL
- The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study - ResearchG
- This compound | 3102-87-2 - ChemicalBook. URL
- Process for purifying a phenylenediamine - Google P
- N,N,N',N'-Tetramethyl-p-phenylenediamine, 98% - Fisher Scientific. URL
- TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. URL
- Biodegradation-pathways.pdf - Tire and Road Wear Particles. URL
- Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii - PubMed. URL
- This compound - TCI Chemicals (Product Page). URL
- Synthesis and characterization of Poly(p-phenylenediamine)
- Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC. URL
- Development of novel alternative hair dyes to hazardous para-phenylenediamine - PubMed. URL
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH. URL
- (PDF)
- 5 questions with answers in PHENYLENEDIAMINES | Science topic - ResearchG
- Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction | Journal of the American Chemical Society - ACS Public
- N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | 637-01-4 | ET04269 - Biosynth. URL
- Welcome To Hyma Synthesis Pvt. Ltd. URL
Sources
- 1. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 3102-87-2 [chemicalbook.com]
- 3. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. N,N,N',N'-Tetramethyl-p-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. fishersci.com [fishersci.com]
- 12. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride CAS#: 637-01-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. synquestlabs.com [synquestlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) Synthesis
Welcome to the technical support center for the synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as durenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up TMPD synthesis from the laboratory to pilot and production scales. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during this process, ensuring a safe, efficient, and reproducible synthesis.
Introduction to TMPD Synthesis and Scale-Up Philosophy
This compound is a crucial building block in the synthesis of high-performance polymers, electronic materials, and specialty chemicals. The most common synthetic route involves a two-step process: the dinitration of durene (1,2,4,5-tetramethylbenzene) followed by the reduction of the resulting dinitrodurene.
While this synthesis is well-established at the laboratory scale, its scale-up presents significant challenges, primarily due to the highly exothermic nature of the nitration step and the intricacies of handling and purifying the final diamine product. Our philosophy is to approach scale-up with a "Safety by Design" mindset, where potential hazards are identified and mitigated at each stage of process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the dinitration of durene?
A1: The dinitration of durene is a highly exothermic reaction, and the primary safety concern is a thermal runaway. This can occur due to inadequate cooling, too rapid addition of the nitrating agent, or poor agitation leading to localized hot spots. A thermal runaway can cause a rapid increase in temperature and pressure, potentially leading to a violent reaction, vessel rupture, and the release of toxic nitrogen oxides (NOx) fumes. It is imperative to have robust temperature control, emergency cooling systems, and pressure relief devices in place. A thorough process hazard analysis (PHA) should be conducted before any scale-up activities.
Q2: What are the common byproducts in the dinitration of durene, and how can they be minimized?
A2: The primary byproducts in the dinitration of durene are mononitrodurene (incomplete reaction) and potentially some oxidation byproducts if the reaction temperature is not well-controlled. Minimizing these byproducts on a large scale requires strict control over reaction parameters. A slow, controlled addition of the nitrating agent and maintaining a low reaction temperature are crucial. Efficient agitation is also key to ensure uniform mixing and prevent localized areas of high reactant concentration, which can lead to side reactions.
Q3: What are the challenges associated with the reduction of dinitrodurene?
A3: The main challenges in the reduction of dinitrodurene are ensuring complete conversion and avoiding the formation of intermediates such as nitro-amino durene. In catalytic hydrogenation, catalyst deactivation can be an issue. For reductions using metals in acidic media (e.g., Sn/HCl), the work-up to remove metal salts can be cumbersome at a large scale. The choice of reducing agent and reaction conditions should be carefully optimized to achieve a clean and complete reduction.
Q4: TMPD is prone to oxidation. How can this be prevented during work-up and storage?
A4: Aromatic diamines like TMPD are susceptible to air oxidation, which can lead to discoloration (from white/light yellow to brown or purple) and the formation of impurities. To prevent this, the work-up and isolation procedures should be performed under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants or reducing agents like sodium hydrosulfite in the work-up can also be beneficial. For storage, TMPD should be kept in a tightly sealed container under an inert atmosphere, protected from light, and in a cool, dry place.
Q5: What are the recommended methods for purifying TMPD at a larger scale?
A5: At a larger scale, crystallization is the most common and effective method for purifying TMPD. The choice of solvent is critical for achieving high purity and yield. Water can be used for recrystallization.[1] Distillation is another potential method, but it requires high vacuum and temperature, which can lead to product degradation if not carefully controlled. A combination of distillation followed by crystallization can yield high-purity TMPD.[2][3]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of TMPD synthesis.
Part 1: Dinitration of Durene
Issue 1: Runaway Reaction or Loss of Temperature Control
-
Symptom: A rapid, uncontrolled increase in the internal temperature of the reactor.
-
Immediate Action:
-
Stop the addition of the nitrating agent immediately.
-
Maximize cooling to the reactor jacket.
-
If available, activate the emergency cooling/quenching system.
-
-
Root Cause Analysis and Corrective Actions:
-
Inadequate Heat Removal: The cooling capacity of the reactor may be insufficient for the scale of the reaction.
-
Solution: Re-evaluate the heat transfer calculations for the reactor. Consider using a larger reactor with a better surface-area-to-volume ratio, a more efficient cooling fluid, or reducing the batch size.
-
-
Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the rate of heat removal.
-
Solution: Reduce the addition rate of the nitrating agent. Implement a programmed, slow addition profile.
-
-
Poor Agitation: Inefficient mixing can create localized "hot spots."
-
Solution: Ensure the agitator design and speed are adequate for the reactor volume and viscosity of the reaction mixture. Install baffles if necessary to improve mixing.
-
-
Issue 2: Low Yield of Dinitrodurene
-
Symptom: Significant amount of mononitrodurene or unreacted durene detected in the crude product.
-
Root Cause Analysis and Corrective Actions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider a slight, controlled increase in the reaction temperature after the addition of the nitrating agent is complete.
-
-
Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may be incorrect.
-
Solution: Verify the concentration and amount of nitric and sulfuric acids used.
-
-
Poor Mass Transfer: If the reaction is heterogeneous, poor mixing can limit the reaction rate.
-
Solution: Improve agitation to increase the interfacial area between the organic and acid phases.
-
-
Part 2: Reduction of Dinitrodurene
Issue 1: Incomplete Reduction
-
Symptom: Presence of nitro-amino durene or unreacted dinitrodurene in the product.
-
Root Cause Analysis and Corrective Actions:
-
Insufficient Reducing Agent: The amount of reducing agent may be inadequate for complete conversion.
-
Solution: Re-verify the stoichiometry of the reducing agent. For metal/acid reductions, ensure the metal is of sufficient quality and surface area.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst may have lost its activity.
-
Solution: Use fresh catalyst or regenerate the existing catalyst if possible. Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).
-
-
Low Reaction Temperature or Pressure (for Catalytic Hydrogenation): The reaction conditions may not be optimal.
-
Solution: Increase the reaction temperature or hydrogen pressure within safe operating limits.
-
-
Issue 2: Formation of Colored Impurities
-
Symptom: The isolated TMPD is significantly discolored (e.g., brown, red, or black).
-
Root Cause Analysis and Corrective Actions:
-
Air Oxidation: The product is oxidizing during work-up or isolation.
-
Solution: Perform the work-up and isolation under an inert atmosphere (nitrogen or argon). Degas all solvents before use.
-
-
Formation of Azo/Azoxy Byproducts: Side reactions can occur during the reduction, especially if the reaction is not well-controlled.
-
Solution: Optimize the reaction conditions (temperature, pH, addition rate of reducing agent) to favor the formation of the desired diamine.
-
-
Residual Metal Contamination: Incomplete removal of metal salts from the work-up can catalyze oxidation.
-
Solution: Ensure thorough washing and purification steps to remove all traces of metal salts.
-
-
Part 3: Purification of TMPD
Issue 1: Poor Crystal Quality or Low Purity after Crystallization
-
Symptom: The crystallized product is oily, amorphous, or has a low melting point and purity.
-
Root Cause Analysis and Corrective Actions:
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
-
Solution: Screen different solvents or solvent mixtures to find one in which TMPD has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Implement a controlled, slow cooling profile to allow for the growth of larger, purer crystals.
-
-
Presence of Impurities: High levels of impurities can inhibit crystallization or co-precipitate with the product.
-
Solution: Consider a pre-purification step, such as a charcoal treatment of the solution before crystallization, to remove colored impurities.
-
-
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale. A thorough risk assessment must be conducted before carrying out any of these procedures.
Protocol 1: Synthesis of Dinitrodurene (Lab Scale)
This protocol is adapted from Organic Syntheses.[4]
Materials:
| Reagent | Amount | Moles |
| Durene | 13.4 g | 0.1 |
| Chloroform | 100 mL | - |
| Sulfuric Acid (conc.) | 75 mL | - |
| Fuming Nitric Acid (sp. gr. 1.5) | 16 g (10.7 mL) | ~0.25 |
| Ethyl Alcohol (95%) | ~500 mL | - |
Procedure:
-
In an 800-mL beaker equipped with a mechanical stirrer and a thermometer, add 75 mL of concentrated sulfuric acid.
-
Dissolve 13.4 g of durene in 100 mL of chloroform and add this solution to the sulfuric acid.
-
Cool the mixture to 10°C using an ice bath.
-
Slowly , add 16 g of fuming nitric acid dropwise while maintaining the temperature at 10°C with vigorous stirring.
-
After the addition is complete, continue stirring for 15 minutes.
-
Carefully pour the reaction mixture into 500 mL of cold water.
-
Separate the chloroform layer, wash it with water, and dry it over anhydrous calcium chloride.
-
Filter the solution and distill the chloroform until crystals of dinitrodurene begin to appear.
-
Add four times the volume of hot 95% ethyl alcohol (approximately 500 mL) and cool the mixture to 10°C.
-
Filter the solid dinitrodurene and wash it twice with 50 mL of cold (10°C) 95% ethyl alcohol.
Protocol 2: Reduction of Dinitrodurene to TMPD (Lab Scale)
This protocol is adapted from Organic Syntheses.[4]
Materials:
| Reagent | Amount |
| Dinitrodurene | 90 g |
| Glacial Acetic Acid | 1 L |
| Stannous Chloride | 700 g |
| Hydrochloric Acid (conc.) | 800 mL |
Procedure:
-
In a 12-L flask, dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and bring the solution to a boil.
-
In a separate flask, dissolve 700 g of stannous chloride in 800 mL of concentrated hydrochloric acid and heat to boiling.
-
Remove the heat from the dinitrodurene solution and very carefully pour the hot stannous chloride solution into the dinitrodurene solution over about 10 minutes.
-
The reaction should be complete in about 15 minutes. As the solution cools, the stannic chloride salt of the diamine will crystallize.
-
The diamine can be liberated from its salt by treatment with a strong base, followed by extraction and purification.
Visualizations
Workflow for TMPD Synthesis
Caption: Overall workflow for the synthesis of this compound (TMPD).
Troubleshooting Decision Tree for Low Yield in Dinitration
Caption: Decision tree for troubleshooting low yield in the dinitration of durene.
References
- Organic Syntheses, Coll. Vol. 4, p.381 (1963); Vol. 34, p.36 (1954). Link
- Sigma-Aldrich. Safety Data Sheet for 2,4-Dinitrotoluene. (2023).
- Sigma-Aldrich.
- Fisher Scientific. Safety Data Sheet for Dinitrodurene. (2013). Link
- Fisher Scientific. Safety Data Sheet for 2,6-Dinitrotoluene. (2023). Link
- Organic Syntheses, Coll. Vol. 1, p.248 (1941); Vol. 8, p.82 (1928). Link
- Thermo Fisher Scientific.
- Occupational Safety and Health Administration (OSHA). Process Safety Management. Link
- Occupational Safety and Health Administration (OSHA). 1910.119 - Process safety management of highly hazardous chemicals. Link
- Occupational Safety and Health Administration (OSHA). Process Safety Management - Overview. Link
- ResearchGate. Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. (2023). Link
- eCFR. 29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. Link
- SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Link
- Patentscope.
- Oregon OSHA. National Emphasis Program (NEP): Process Safety Management of Highly Hazardous Chemicals. (2023).
- TCI Chemicals. This compound. Link
- Google Patents. CN113429295A - Method for preparing m-phenylenediamine by continuous catalytic hydrogenation based on fixed bed microreactor. Link
- Google Patents. DE67018C - Process for the partial reduction of dinitro compounds. Link
- Google Patents. US3345413A - Process for purifying a phenylenediamine. Link
- PubMed. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. (2011). Link
- ResearchGate. Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. (2023). Link
- PubChem. This compound. Link
- BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one. (2023).
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Link
- Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2019).
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrotoluenes. Link
- ResearchGate.
- ResearchGate. Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine. (2021). Link
- Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. (2015). Link
- ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine?. (2016). Link
- UST Journals. The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. (2023).
- DTIC. Chemical Reduction of 2,3,6-Trinitrotoluene (TNT) Initial Products. (1973). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,5,6-Tetramethyl-1,4-phenylenediamine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), a key intermediate in various industrial syntheses. The selection of an appropriate analytical technique is paramount for ensuring product quality, process control, and regulatory compliance. Herein, we delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry with chemical derivatization, offering field-proven insights and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific analytical challenges.
The Analytical Imperative for TMPD
This compound, also known as diaminodurene, is a sterically hindered aromatic diamine. Its precise quantification is often complicated by its susceptibility to oxidation. Therefore, the chosen analytical method must not only be sensitive and specific but also robust enough to handle the inherent instability of the analyte. This guide will explore three distinct, yet powerful, analytical approaches to address this challenge.
Comparative Overview of Analytical Techniques
The choice between chromatographic and spectrophotometric methods hinges on a variety of factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. Chromatographic techniques like HPLC and GC-MS offer high specificity by physically separating TMPD from other sample components prior to detection. In contrast, UV-Vis spectrophotometry provides a simpler, high-throughput alternative, but often requires a chemical derivatization step to impart a distinct chromophoric signature to the analyte and enhance sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (with Derivatization) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility and polarity, with mass-based detection. | Colorimetric reaction to form a chromophore, followed by absorbance measurement. |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation provides structural information) | Moderate to Low (dependent on the specificity of the derivatizing agent) |
| Sensitivity | Good (ng to µg range) | Excellent (pg to ng range) | Moderate (µg to mg range) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Key Strengths | Robustness, versatility for non-volatile compounds. | Unparalleled specificity and sensitivity for volatile compounds. | Simplicity, speed, and cost-effectiveness. |
| Primary Limitations | Requires soluble and UV-active compounds (or derivatization). | Requires volatile and thermally stable compounds (or derivatization). | Susceptible to interferences from other compounds that react with the derivatizing agent. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC is a cornerstone of analytical chemistry due to its robustness and wide applicability. For TMPD, a reversed-phase HPLC method is the logical choice, leveraging the nonpolar nature of the tetramethyl-substituted benzene ring. The key to a successful separation is the selection of an appropriate C18 column and a mobile phase that provides adequate retention and resolution from potential impurities. The inclusion of an acidic modifier in the mobile phase, such as phosphoric or formic acid, is crucial for ensuring the analyte is in a consistent ionic state (protonated), which leads to sharper peaks and improved reproducibility.[1] UV detection at a wavelength corresponding to the absorbance maximum of TMPD ensures optimal sensitivity. Given the propensity of phenylenediamines to oxidize, the addition of an antioxidant like ascorbic acid to the sample diluent is a critical, field-proven strategy to ensure sample stability.[2]
Experimental Protocol: HPLC-UV for TMPD Quantification
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid (or Formic acid for MS-compatibility).[1]
-
This compound reference standard.
-
Ascorbic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time for TMPD.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a TMPD standard (typically around 240-255 nm for phenylenediamines).[2][3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of TMPD reference standard in 10 mL of the mobile phase containing 0.1% ascorbic acid.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase (with ascorbic acid) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Q2(R2) Guidelines[1][4][5][6][7]):
-
Specificity: Analyze a blank, a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks are present at the retention time of TMPD.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: Perform recovery studies by spiking a known amount of TMPD into a blank or placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Workflow for HPLC-UV Analysis of TMPD
Caption: Workflow for the quantification of TMPD using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. Its primary advantage over HPLC is the high degree of specificity afforded by the mass spectrometer, which acts as a "molecular fingerprint" detector. For TMPD, direct injection is feasible due to its relatively low molecular weight and thermal stability. However, aromatic amines can sometimes exhibit poor peak shape due to interactions with active sites in the GC inlet and column. To mitigate this, derivatization is often employed. A common and effective strategy is to react the amine groups with a reagent like benzaldehyde to form a more stable and less polar imine derivative, which improves chromatographic performance.[8] The use of a deuterated internal standard is highly recommended to correct for any variability in extraction, derivatization, and injection.[9]
Experimental Protocol: GC-MS for TMPD Quantification (with Derivatization)
-
Instrumentation:
-
GC system with a split/splitless inlet and a mass selective detector (MSD).
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents and Standards:
-
This compound reference standard.
-
Benzaldehyde (derivatizing agent).[8]
-
Ethyl acetate (or other suitable solvent).
-
Anhydrous sodium sulfate.
-
Deuterated internal standard (e.g., 1,4-Phenylenediamine-d4, if commercially available and suitable).
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This program should be optimized).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the TMPD-benzaldehyde derivative and the internal standard would be selected.
-
-
Sample and Standard Derivatization:
-
To an aliquot of the sample or standard solution in ethyl acetate, add an excess of benzaldehyde.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Add anhydrous sodium sulfate to remove any water formed during the reaction.
-
Centrifuge and transfer the supernatant to an autosampler vial.
-
-
Validation Parameters (as per ICH Q2(R2) Guidelines[1][4][5][6][7]):
-
The validation parameters are analogous to those for HPLC, with the key difference being that the response is based on the peak area of a specific ion fragment rather than UV absorbance.
-
Specificity is inherently high due to the use of MS. Confirmation is achieved by comparing the mass spectrum of the peak in the sample to that of a reference standard.
-
Linearity, Accuracy, Precision, LOD, and LOQ are determined similarly to the HPLC method, using the SIM data.
-
Workflow for GC-MS Analysis of TMPD
Caption: Workflow for the quantification of TMPD using GC-MS with derivatization.
UV-Vis Spectrophotometry with Chemical Derivatization
Expertise & Experience: This classical approach remains a valuable tool for routine quality control due to its simplicity and high throughput. Since TMPD itself does not have a strong chromophore in the visible region, a derivatization reaction is necessary to produce a colored product that can be quantified. A well-established method for aromatic amines involves oxidative coupling. For instance, p-N,N-dimethylphenylenediamine can be oxidized by sodium metaperiodate to form a reactive quinonemonoimine. This intermediate then couples with another aromatic amine (in this case, TMPD) to form a stable, colored charge-transfer complex.[10] The intensity of the color, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of TMPD. The key to this method's success lies in carefully controlling the reaction conditions, particularly pH and reaction time, to ensure a reproducible color development.
Experimental Protocol: UV-Vis Spectrophotometric Quantification of TMPD
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched 1 cm quartz cuvettes.
-
-
Reagents and Standards:
-
Color Development Procedure:
-
Standard Stock Solution: Prepare a stock solution of TMPD in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a series of volumetric flasks, pipette aliquots of the standard or sample solutions.
-
Add the phosphate buffer, followed by the DMPD solution and then the sodium metaperiodate solution.
-
Dilute to the final volume with water and mix well.
-
Allow the color to develop for a specified time (e.g., 20 minutes) at room temperature.[10]
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at the λmax (e.g., 530 nm for the DMPD-amine complex[10]) against a reagent blank prepared in the same manner but without the TMPD.
-
-
Validation Parameters (as per ICH Q2(R2) Guidelines[1][4][5][6][7]):
-
Specificity: Analyze a blank and placebo to ensure they do not produce a significant color change. Test for interference from related substances that might also react with the derivatizing agent.
-
Linearity: A linear relationship between absorbance and concentration should be established (Beer's Law).
-
Accuracy and Precision: Determined by analyzing samples of known concentration and assessing recovery and variability.
-
LOD and LOQ: Determined from the calibration curve or by analyzing progressively more dilute solutions.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abap.co.in [abap.co.in]
- 4. agilent.com [agilent.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
comparative study of the thermal stability of different poly(phenylenediamine) derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, poly(phenylenediamines) (PPDs) represent a class of materials lauded for their significant thermal resilience, electrical conductivity, and environmental stability.[1] These properties are intrinsically linked to their aromatic backbone and the presence of nitrogen-containing functional groups. However, the seemingly subtle variation in the linkage of the monomer units—ortho, meta, or para—profoundly influences the polymer's architecture and, consequently, its thermal behavior. This guide offers an in-depth comparative analysis of the thermal stability of poly(o-phenylenediamine) (PoPD), poly(m-phenylenediamine) (PmPD), and poly(p-phenylenediamine) (PpPD), supported by experimental data to inform material selection and application development.
The Decisive Role of Isomeric Structure in Thermal Performance
The arrangement of the amine groups on the phenyl ring in the precursor monomers dictates the geometry and packing efficiency of the resulting polymer chains. This structural variance is the primary determinant of the differences in thermal stability among the PPD isomers.
-
Poly(p-phenylenediamine) (PpPD): The para-linkage results in a highly linear and rigid polymer chain. This linearity facilitates efficient chain packing and strong intermolecular interactions, such as pi-stacking, leading to a more crystalline and thermally stable structure. The energy required to disrupt these well-ordered chains is substantial, translating to a higher decomposition temperature.
-
Poly(m-phenylenediamine) (PmPD): The meta-linkage introduces a kinked or bent geometry to the polymer backbone. This irregularity hinders close chain packing and reduces the extent of intermolecular forces compared to the para-isomer. Consequently, PmPD is generally less crystalline and exhibits lower thermal stability than PpPD.
-
Poly(o-phenylenediamine) (PoPD): The ortho-linkage leads to a more complex and often branched or ladder-like structure due to the proximity of the amine groups, which can result in intramolecular cyclization. While this can form stable phenazine-like rings, the overall chain regularity is disrupted, which can impact thermal stability.
Comparative Thermal Decomposition Analysis
The thermal stability of these polymers is most effectively quantified using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The key parameters derived from TGA are the onset decomposition temperature (Tonset), the temperature at which significant weight loss begins, and the char yield, the percentage of residual mass at high temperatures.
The following table summarizes representative TGA data for the different poly(phenylenediamine) isomers, compiled from various studies. It is important to note that absolute values can vary depending on the synthesis method, molecular weight of the polymer, and the specific TGA experimental conditions (e.g., heating rate, atmosphere).
| Polymer Derivative | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 10% Weight Loss (T10) (°C) | Peak Degradation Temperature (°C) | Char Yield at 600°C (%) |
| Poly(o-phenylenediamine) (PoPD) | ~150[2] | - | 275[2] | - |
| Poly(m-phenylenediamine) (PmPD) | High thermal stability reported[3] | - | - | - |
| Poly(p-phenylenediamine) (PpPD) | ~250-340[4] | ~280-320[4] | >400[4][5] | 22-57[4] |
| Poly(2,5-dimethyl-p-phenylenediamine) | ~180-250[4] | - | - | - |
| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) | ~180-250[4] | - | - | - |
Note: Data is compiled from multiple sources and should be used for comparative trends. Specific values for PmPD were not available in a directly comparable format.
From the available data, a clear trend emerges: PpPD generally exhibits the highest thermal stability , followed by PoPD. While specific quantitative data for PmPD is less consistently reported in a comparative context, its kinked structure suggests its stability would likely be intermediate or lower than that of PpPD. Furthermore, the introduction of methyl substituents on the phenyl ring of PpPD, as in poly(2,5-dimethyl-p-phenylenediamine) and poly(2,3,5,6-tetramethyl-p-phenylenediamine), tends to decrease thermal stability, likely due to the disruption of chain packing and the introduction of more easily cleavable C-C bonds.[4]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the trustworthiness and reproducibility of thermal stability data, a standardized experimental protocol is crucial. The following outlines a typical TGA procedure for the analysis of poly(phenylenediamine) derivatives.
Objective: To determine the thermal decomposition profile of a poly(phenylenediamine) sample.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and in a fine powder form to promote uniform heating.
-
Sample Loading: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature of 800-1000°C.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset decomposition temperature (the intersection of the baseline and the tangent of the decomposition curve), the temperatures at various percentages of weight loss (e.g., 5%, 10%, 50%), and the final char yield.
Caption: Workflow for the thermogravimetric analysis of poly(phenylenediamines).
Structural Rationale for Thermal Stability Trends
The observed differences in thermal stability can be rationalized by examining the proposed polymer structures.
Caption: Idealized structures of poly(phenylenediamine) isomers. Note: Actual polymer structures can be more complex.
The linear and planar structure of PpPD allows for significant intermolecular hydrogen bonding and π-π stacking, creating a highly stable, high-melting material.[4] In contrast, the kinked structure of PmPD disrupts this ordering, leading to weaker intermolecular forces and a lower decomposition temperature. PoPD can form thermally stable phenazine rings through intramolecular cyclization, but this can also lead to structural defects that might initiate degradation.
Conclusion
The isomeric form of the phenylenediamine monomer is a critical design parameter for tailoring the thermal stability of the resulting polymer. Poly(p-phenylenediamine) consistently demonstrates superior thermal resilience due to its linear, rigid-chain structure that promotes strong intermolecular forces. This makes it a prime candidate for applications demanding high-temperature performance. Poly(o-phenylenediamine) and poly(m-phenylenediamine) offer a trade-off between thermal stability and other properties such as solubility and processability, which may be advantageous in specific contexts. For researchers and developers, a thorough understanding of these structure-property relationships is essential for the rational design and selection of poly(phenylenediamine) derivatives for advanced applications.
References
- Amer, I., & Brandt, A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. [Link]
- Nkamuo, C. J., Nwokoye, A. O. C., & Ekpunobi, A. J. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). American Journal of Nanosciences, 5(2), 18-22. [Link]
- Zhang, L., Wang, X., & Li, Y. (2013). Facile Synthesis and Characterization of Poly (o-phenylenediamine) Submicrospheres Doped with Glycine. Fullerenes, Nanotubes and Carbon Nanostructures, 21(4), 329-335. [Link]
- Amer, I. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Wang, Y., et al. (2014). Temperature Activated Synthesis of Poly (m-phenylenediamine) Nano-particles and Study of their Sulfate Adsorption Performance. ProQuest. [Link]
- Nkamuo, C. J., et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA).
- Amer, I., & Brandt, A. (2018). Synthesis and characterization of Poly (p-phenylenediamine)
- Zhang, L., et al. (2013). Facile Synthesis and Characterization of Poly (o-phenylenediamine) Submicrospheres Doped with Glycine.
- Wang, C., et al. (2013). Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal. RSC Advances, 3(45), 23363-23370. [Link]
- Leer, C., Botelho, G., & Gijsman, P. (2009). TGA as a Tool for Studying the Thermal Stability of Polymeric Materials. Materials Science Forum, 636-637, 858-864. [Link]
- Melad, O. (2016). Chemical oxidative synthesis and characterization of poly(o-phenylenediamine) doped with different acids. European Journal of Chemistry, 7(4), 463-467. [Link]
- Amer, I., & Brandt, A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. [Link]
Sources
- 1. Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA), American Journal of Nanosciences, Science Publishing Group [sciencepublishinggroup.com]
- 2. Temperature Activated Synthesis of Poly (m-phenylenediamine) Nano-particles and Study of their Sulfate Adsorption Performance - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Purity Assessment of Commercial 2,3,5,6-Tetramethyl-1,4-phenylenediamine
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD), also known as diaminodurene, is a critical building block in various fields, including the synthesis of polymers, organic electronics, and as a component in certain biological assays. The presence of impurities can significantly impact reaction kinetics, product yield, and the physicochemical properties of the final materials. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial TMPD, complete with experimental protocols and supporting data to empower researchers in making informed decisions for their quality control processes.
The Criticality of Purity in this compound
The purity of TMPD is paramount due to its reactive nature and its application in sensitive downstream processes. Phenylenediamines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities and reactive species that can interfere with subsequent chemical transformations.[1] Furthermore, residual starting materials or byproducts from the synthesis of TMPD can introduce contaminants that may be difficult to remove in later stages.
Common synthetic routes to TMPD often involve the nitration of durene (1,2,4,5-tetramethylbenzene) followed by reduction.[2][3][4] This process can introduce several potential impurities, including:
-
Incompletely reacted intermediates: Such as nitrodurene.
-
Isomeric impurities: Arising from incomplete selectivity during nitration.
-
Oxidation products: Formed due to the air sensitivity of the amino groups.
-
Residual solvents and reagents: From the synthesis and purification process.
Given these potential impurities, a multi-faceted analytical approach is often necessary for a comprehensive purity assessment. This guide will focus on a comparative analysis of three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for purity assessment is dictated by the specific information required, the nature of the expected impurities, and the available instrumentation.
| Method | Principle | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Robust and reproducible for quantitative analysis. | Requires soluble analytes. Method development can be time-consuming. | Quantifying the main component and separating non-volatile impurities and degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for separating and identifying volatile and semi-volatile impurities. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Identifying and quantifying residual solvents and volatile synthetic byproducts. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Provides an absolute purity value without the need for a specific reference standard for the analyte. Non-destructive. Provides structural information. | Lower sensitivity compared to chromatographic techniques. Requires a certified internal standard. Potential for signal overlap in complex mixtures. | Determining the absolute purity of the main component and identifying structurally related impurities.[5][6][7] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is adapted from established methods for the analysis of phenylenediamine isomers and is designed for the separation of TMPD from its potential non-volatile impurities and degradation products.[1][8][9][10][11]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
This compound sample
-
Ascorbic acid (optional, as a stabilizer)[1]
Procedure:
-
Mobile Phase Preparation: Prepare a 25 mM ammonium acetate solution in water. The mobile phase will be a gradient of acetonitrile and the ammonium acetate buffer. A typical starting point is a ratio of 10:90 (v/v) acetonitrile to buffer.
-
Standard Preparation: Accurately weigh approximately 10 mg of the TMPD reference standard and dissolve it in a known volume of the initial mobile phase to create a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial TMPD sample and dissolve it in the same volume of the initial mobile phase as the standard. Due to the potential for oxidation, it is advisable to prepare samples fresh and consider the addition of a small amount of ascorbic acid to inhibit degradation.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 25 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and identify and quantify the main peak and any impurity peaks by comparing their retention times and areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify residual solvents and other volatile impurities that may be present in the commercial TMPD sample.[12][13][14]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
-
Internal standard (e.g., anthracene-d10) (optional, for quantitative analysis)
Procedure:
-
Standard Preparation: Prepare a stock solution of TMPD in a suitable solvent like methanol or dichloromethane. If quantitation is desired, add a known amount of an internal standard.
-
Sample Preparation: Accurately weigh approximately 5 mg of the commercial TMPD sample and dissolve it in a known volume of the chosen solvent. If using an internal standard, add it at this stage.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
-
-
Analysis: Inject the sample solution into the GC-MS system. Identify the main TMPD peak and any impurity peaks by their retention times and mass spectra. The mass spectra can be compared to spectral libraries (e.g., NIST) for identification.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a direct measure of the absolute purity of the TMPD sample against a certified internal standard.[5][6][7][15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent in which both the sample and internal standard are soluble (e.g., Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD))
-
Certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial TMPD sample into a clean, dry vial.
-
Accurately weigh a known amount of the certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration). This will depend on the sample concentration and instrument sensitivity.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to encompass all signals of interest.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the TMPD and the internal standard. For TMPD, the signal from the four equivalent methyl groups is a good candidate. For maleic acid, the two equivalent olefinic protons can be used.
-
-
Purity Calculation: The purity of the TMPD sample can be calculated using the following equation:
Purity (%) = (ITMPD / NTMPD) * (NIS / IIS) * (MWTMPD / MWIS) * (mIS / mTMPD) * PIS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts TMPD and IS refer to the analyte and internal standard, respectively.
-
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Assessment of TMPD.
Caption: Workflow for GC-MS Analysis of Volatile Impurities in TMPD.
Caption: Workflow for qNMR Absolute Purity Determination of TMPD.
Conclusion and Recommendations
A comprehensive assessment of the purity of commercial this compound necessitates a strategic combination of analytical techniques.
-
For routine quality control and the quantification of the main component and non-volatile impurities, HPLC is the method of choice due to its robustness and high resolution.
-
To identify and quantify residual solvents and other volatile synthetic byproducts, GC-MS is indispensable.
-
For an accurate determination of the absolute purity of a batch without relying on a specific TMPD reference standard, qNMR is the most powerful and direct method.
By employing these methodologies, researchers can gain a thorough understanding of the purity profile of their TMPD, ensuring the integrity and reproducibility of their experimental work. It is crucial to remember the inherent instability of phenylenediamines and to take appropriate precautions during sample handling and analysis to prevent oxidative degradation, which could lead to an inaccurate assessment of purity.
References
- SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. [Link]
- Emery Pharma.
- National Institutes of Health. Purity by Absolute qNMR Instructions. [Link]
- Agilent Technologies. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
- Emery Pharma.
- PrepChem. Synthesis of 2,6-dimethylaniline. [Link]
- RSSL.
- Meyer, A., Blömeke, B., & Fischer, K. (2009). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B, 877(16-17), 1627-1633. [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358. [Link]
- Giam, C. S., et al. (1988). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Environmental Science & Technology, 22(11), 1312-1316. [Link]
- de la Mare, P. B. D., & Ridd, J. H. (2013).
- Sadiq, M. A., et al. (2021). Method development and estimation of phenylenediamine in gastric contents, blood and urine. Current Trends in Biotechnology and Pharmacy, 15(1), 22-33. [Link]
- University of Oxford.
- Williams, H. (1931). Method of making dimethyl aniline. U.S.
- Hooff, G. P., et al. (2021). Method development and estimation of phenylenediamine in gastric contents, blood and urine. Current Trends in Biotechnology and Pharmacy, 15(1), 22-33. [Link]
- Hünig, S., et al. TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 43, 101. [Link]
- Coombes, R. G. (1966). Nitration process. U.S.
- Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. [Link]
- Ingrasi, A. L., et al. (2012). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Designed Monomers and Polymers, 15(4), 365-379. [Link]
- Wikipedia. N,N-Dimethylaniline. [Link]
- Kumar, A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 15(2), 794-800. [Link]
- Li, X., et al. (2000). Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. Applied Catalysis A: General, 194, 131-136. [Link]
- PubChem. This compound. [Link]
- O'Mahony, D. J. (2015). Removal of non-aromatic impurities from a nitration process. U.S.
- Wikipedia.
- Master Organic Chemistry.
Sources
- 1. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3221062A - Nitration process - Google Patents [patents.google.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. emerypharma.com [emerypharma.com]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
- 11. ijpsr.com [ijpsr.com]
- 12. agilent.com [agilent.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. scilit.com [scilit.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
literature review of 2,3,5,6-Tetramethyl-1,4-phenylenediamine applications
An In-Depth Comparative Guide to the Applications of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD)
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound (TMPD), a versatile redox-active compound, comparing its performance against alternative reagents in various scientific applications. We will delve into the mechanistic underpinnings of its utility, present comparative experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their experimental designs.
Introduction to this compound (TMPD)
This compound, often referred to as Wurster's Blue, is a fascinating molecule primarily recognized for its role as a redox indicator. Its utility stems from its ability to undergo a stable, one-electron oxidation to form a deeply colored radical cation, TMPD•+. This property makes it an invaluable tool in a variety of biochemical and analytical assays.
The core principle behind TMPD's function lies in its reversible oxidation-reduction. The neutral form is colorless, while the radical cation exhibits a characteristic blue-violet hue. This distinct color change upon oxidation allows for straightforward colorimetric detection and quantification of redox reactions.
Figure 1: Reversible one-electron oxidation of TMPD.
This guide will explore its primary applications, comparing it with other established reagents to highlight its advantages and limitations.
Application I: Electron Mediator in Bioenergetics
One of the most prominent applications of TMPD is as an artificial electron donor to the mitochondrial electron transport chain (ETC), specifically to Cytochrome c. This allows for the specific investigation of Cytochrome c oxidase (Complex IV) activity, bypassing the earlier complexes (I and II).
Comparative Analysis: TMPD vs. Ascorbate/DCPIP
A common alternative for measuring Complex IV activity involves using ascorbate to reduce 2,6-dichlorophenolindophenol (DCPIP), which then donates electrons to Cytochrome c.
| Parameter | TMPD/Ascorbate | Ascorbate/DCPIP | Rationale & Insights |
| Point of Electron Entry | Directly to Cytochrome c | DCPIP reduces Cytochrome c | TMPD offers a more direct and specific pathway to probe Complex IV, minimizing potential off-target effects. |
| Kinetics | Faster electron transfer | Slower, multi-step process | The direct interaction of TMPD with Cytochrome c often results in more rapid and robust signal generation. |
| Autoxidation Rate | Moderate | High (especially Ascorbate) | TMPD exhibits lower rates of autooxidation compared to high concentrations of ascorbate, leading to lower background noise and more reliable measurements. |
| Molar Extinction Coefficient | High for TMPD•+ | Moderate for reduced DCPIP | The intense color of Wurster's Blue provides a high signal-to-noise ratio, enhancing assay sensitivity. |
Experimental Protocol: Measuring Cytochrome c Oxidase Activity
This protocol outlines a typical experiment to measure Complex IV activity in isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.
-
Reaction Buffer Preparation: Prepare a buffer containing 10 mM KH2PO4, 5 mM MgCl2, and 120 mM KCl, pH 7.4.
-
Inhibitor Addition: Add specific inhibitors to block upstream ETC complexes. For example, use rotenone (to inhibit Complex I) and antimycin A (to inhibit Complex III). This ensures that the measured oxygen consumption is solely due to Complex IV activity.
-
Reagent Preparation:
-
Prepare a 100 mM ascorbate stock solution.
-
Prepare a 10 mM TMPD stock solution.
-
-
Oxygen Consumption Measurement:
-
Add the isolated mitochondria to the reaction buffer in a sealed, temperature-controlled chamber equipped with an oxygen electrode (e.g., a Clark-type electrode).
-
Add ascorbate to a final concentration of 10 mM. This serves to keep TMPD in its reduced state.
-
Initiate the reaction by adding TMPD to a final concentration of 0.2 mM.
-
Record the rate of oxygen consumption. The rate is directly proportional to the activity of Cytochrome c oxidase.
-
A Senior Application Scientist's Guide to Benchmarking Covalent Organic Frameworks Derived from 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Introduction: In the rapidly evolving landscape of porous materials, Covalent Organic Frameworks (COFs) have emerged as a formidable class of crystalline polymers with vast potential in catalysis, separation, and energy storage. The ability to precisely tailor their structural and electronic properties through judicious selection of molecular building blocks is a key driver of this interest. This guide provides an in-depth comparative analysis of COFs synthesized from the sterically hindered diamine linker, 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD). We will focus on a recently developed COF, TPB-TMPD-COF, derived from TMPD and 1,3,5-tris(4-formylphenyl)benzene (TPB), and benchmark its performance against analogous COFs to elucidate the impact of linker methylation on material properties and application performance.
The Significance of Linker Design: Introducing Steric Hindrance with this compound
The choice of organic linkers is paramount in dictating the ultimate properties of a COF. The incorporation of methyl groups onto the phenylenediamine linker, as in the case of this compound, introduces significant steric hindrance around the imine linkage. This structural feature can profoundly influence the resulting COF's properties in several ways:
-
Porosity and Surface Area: The bulky methyl groups can prevent the close packing of COF layers, potentially leading to increased pore sizes and higher surface areas.
-
Stability: The steric hindrance can shield the chemically sensitive imine bonds from attack, thereby enhancing the material's thermal and chemical stability.
-
Electronic Properties: The electron-donating nature of the methyl groups can modulate the electronic environment of the COF framework, which can be advantageous in applications such as catalysis and sensing.
This guide will delve into the synthesis and characterization of a COF constructed with this unique linker and compare its performance to less sterically hindered and non-methylated analogues.
Synthesis and Characterization of TPB-TMPD-COF
A prime example of a COF derived from this compound is the two-dimensional TPB-TMPD-COF. This material was synthesized via a solvothermal Schiff base condensation reaction between 1,3,5-tris(4-formylphenyl)benzene (TPB-CHO) and 2,3,5,6-tetramethyl-p-phenylenediamine (TMPD)[1][2].
Experimental Protocol: Synthesis of TPB-TMPD-COF [3]
Materials:
-
1,3,5-tris(4-formylphenyl)benzene (TPB-CHO)
-
2,3,5,6-tetramethyl-p-phenylenediamine (TMPD)
-
Mesitylene
-
n-Butanol
-
6 M aqueous acetic acid
Procedure:
-
A Pyrex tube is charged with TPB-CHO (59.4 mg, 0.12 mmol) and TMPD (39.4 mg, 0.24 mmol).
-
A solvent mixture of mesitylene (3.5 mL) and n-butanol (1.5 mL) is added, followed by 6 M aqueous acetic acid (0.6 mL).
-
The mixture is degassed through three freeze-pump-thaw cycles.
-
The tube is sealed under vacuum and heated in an oven at 120 °C for 7 days.
-
After cooling to room temperature, the resulting solid is collected by filtration, washed with anhydrous acetone, and dried under vacuum at 120 °C overnight to yield TPB-TMPD-COF.
The successful synthesis of TPB-TMPD-COF was confirmed through various characterization techniques, including Fourier-transform infrared (FT-IR) spectroscopy, which showed the characteristic C=N stretching vibration of the imine linkage, and powder X-ray diffraction (PXRD), which indicated a crystalline structure[1].
Figure 1: Synthetic workflow for TPB-TMPD-COF.
Performance Benchmarking: Iodine Capture
A key application demonstrated for TPB-TMPD-COF is the capture of radioactive iodine, a significant environmental concern in the nuclear industry[1][2]. The performance of TPB-TMPD-COF in this application provides a valuable metric for comparison with other porous materials.
The electron-rich aromatic framework and the presence of imine groups in TPB-TMPD-COF are thought to contribute to its high affinity for iodine through the formation of polyiodide species (I₃⁻ and I₅⁻) within the pores[1][2].
| Material | BET Surface Area (m²/g) | Iodine Capture Capacity (g/g) | Reference |
| TPB-TMPD-COF | 1090 | 4.75 | [1][2] |
| TFPPy-TMPD-COF | - | 4.8 | [4] |
| JUC-560 (TTF-based COF) | - | 8.19 | [5] |
| SIOC-COF-7 | - | 4.81 | [5] |
| TPB-DMTP-COF | - | 6.26 | [5] |
| Silver-based Zeolite (Ag@MOR) | - | ~0.21 (at 150°C) | [6] |
Table 1: Comparative Performance of TPB-TMPD-COF and Other Adsorbents for Iodine Capture.
As shown in Table 1, TPB-TMPD-COF exhibits a remarkable iodine capture capacity of 4.75 g/g, which is significantly higher than many other porous materials, including commercially used silver-impregnated zeolites[1][2][6]. This high capacity is attributed to both physisorption within the porous structure and chemisorption involving charge-transfer interactions with the COF framework[1].
Comparative Analysis with Non-Methylated and Alternatively-Methylated COFs
To understand the role of the tetramethyl-phenylenediamine linker, it is instructive to compare the properties of TPB-TMPD-COF with COFs synthesized from non-methylated (1,4-phenylenediamine, PDA) or differently methylated linkers.
| COF Name | Diamine Linker | BET Surface Area (m²/g) | Key Features & Performance Insights | Reference |
| TPB-TMPD-COF | This compound | 1090 | High surface area and exceptional iodine capture. Steric hindrance from methyl groups likely contributes to robust porosity. | [1][2] |
| TpPa-1 | 1,4-Phenylenediamine | 535 | Lower surface area compared to methylated analogues. Demonstrates the baseline properties of a non-methylated framework. | [7] |
| TpPa-2 | 2,5-Dimethyl-1,4-phenylenediamine | 339 | Lower surface area than TpPa-1, suggesting that the position and number of methyl groups are critical. | [7] |
| Me₃TFB-PA | 1,4-Phenylenediamine (with methylated aldehyde) | Higher than non-methylated TFB-PA | Methylation on the aldehyde linker also enhances surface area and reduces pore collapse. | [2] |
Table 2: Comparison of COFs with Varying Phenylenediamine Linker Methylation.
The data in Table 2 suggests that the strategic placement of multiple methyl groups on the phenylenediamine linker in TPB-TMPD-COF leads to a significantly higher surface area compared to COFs with no or fewer methyl substituents on the diamine. This supports the hypothesis that steric hindrance from the methyl groups prevents layer stacking and promotes the formation of a more open and accessible porous network.
Figure 2: Impact of linker methylation on COF properties.
Broader Applications and Future Outlook
While the demonstrated application for TPB-TMPD-COF is iodine capture, the unique properties imparted by the this compound linker suggest its potential in other areas:
-
Gas Separation: The high surface area and tunable porosity could be leveraged for the selective adsorption and separation of various gases. The methyl-functionalized pores may exhibit preferential interactions with specific gas molecules.
-
Heterogeneous Catalysis: The electron-rich nature of the framework could enhance catalytic activity. Furthermore, the robust and porous structure provides an ideal support for catalytically active metal nanoparticles or single-atom catalysts.
-
Electrochemical Energy Storage: The extended π-conjugation and redox-active nature of the building blocks could be beneficial for applications in supercapacitors and batteries.
Future research should focus on exploring the performance of TPB-TMPD-COF and other COFs derived from this compound in these diverse applications. A systematic investigation into how the degree and position of methylation on the phenylenediamine linker affect performance in catalysis, gas separation, and energy storage will be crucial for the rational design of next-generation COF materials.
Conclusion
This guide has provided a comprehensive overview and comparative analysis of Covalent Organic Frameworks derived from this compound, with a specific focus on TPB-TMPD-COF. The inclusion of this sterically hindered linker has been shown to result in a COF with a high surface area and exceptional performance in iodine capture, outperforming many existing materials. Comparative analysis with non-methylated and less-methylated analogues highlights the critical role of linker design in tuning the properties of COFs. The insights presented here serve as a valuable resource for researchers and professionals in the field, paving the way for the development of advanced porous materials with tailored functionalities for a wide range of applications.
References
- Gao, C., Guan, X., Chen, L., Hu, H., Shi, L., Zhang, C., Sun, C., Du, Y., & Hu, B. (2024). Construction of a conjugated covalent organic framework for iodine capture. RSC Advances, 14(3), 1665-1669. [Link]
- Gao, C., Guan, X., Chen, L., Hu, H., Shi, L., Zhang, C., Sun, C., Du, Y., & Hu, B. (2024). Construction of a conjugated covalent organic framework for iodine capture. RSC Advances, 14(3), 1665-1669. [Link]
- Van der Auweraer, W., et al. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale, 13(3), 1665-1674. [Link]
- Gao, C., et al. (2024). Construction of a conjugated covalent organic framework for iodine capture.
- Gao, C., et al. (2024). Construction of a conjugated covalent organic framework for iodine capture.
- Gao, C., et al. (2024). Highly Conjugated Two-dimensional Covalent Organic Frameworks for Efficient Iodine Uptake. Chemistry – An Asian Journal. [Link]
- Gao, C., et al. (2024). Supporting Information Construction of A Conjugated Covalent Organic Framework for Iodine Capture. Semantic Scholar. [Link]
- Gomes, R., et al. (2018).
- Hu, B., et al. (2022). Covalent organic frameworks constructed from flexible building units: high porosity, crystallinity, and iodine uptake. Angewandte Chemie International Edition, 61(18), e202200801. [Link]
- Li, H., et al. (2021). Molecular Iodine Capture by Covalent Organic Frameworks. Molecules, 26(16), 4948. [Link]
- Mondal, S., et al. (2022). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 14(5), 887. [Link]
- Gao, C., et al. (2024). Synthesis of TPB-TMPD-COF. (a) FT-IR spectra of TPB-CHO (black), TMPD...
- Wang, H., et al. (2019). a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),...
- Sasmal, H. S., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes, 13(8), 696. [Link]
Sources
- 1. Construction of a conjugated covalent organic framework for iodine capture - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07781K [pubs.rsc.org]
- 2. Construction of a conjugated covalent organic framework for iodine capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
A Comparative Guide to the Mechanical Properties of Polyimides: The Decisive Role of Diamine Isomerism
Introduction: Beyond Composition, a Matter of Geometry
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them indispensable in demanding applications, from aerospace components to flexible electronics.[3][4] The versatility of polyimide chemistry allows for a vast array of materials to be synthesized by combining various dianhydride and diamine monomers.[5][6] However, the final properties of a polyimide are dictated not just by the chemical nature of its constituent monomers, but critically, by their geometric arrangement.[5]
This guide provides a comparative analysis of the mechanical properties of polyimides derived from different diamine isomers. We will delve into how the seemingly subtle change in the substitution pattern on a diamine's aromatic ring—specifically ortho-, meta-, and para-isomerism—profoundly influences the polymer's macroscopic mechanical behavior. By understanding the underlying structure-property relationships, researchers and engineers can more effectively tailor polyimide synthesis to achieve desired performance characteristics.
The Molecular Architecture: How Isomerism Dictates Polymer Chain Interactions
The isomeric position of the amine functional groups on the diamine monomer is a fundamental determinant of the resulting polyimide's chain conformation, rigidity, and ability to pack in the solid state. These molecular-level characteristics are directly responsible for the observable differences in mechanical properties.
-
para-Isomers: Diamines with amine groups in the para-position (1,4-substitution) lead to the most linear and rigid polymer backbones. This linearity facilitates efficient chain packing and maximizes intermolecular forces, such as van der Waals interactions. The result is a highly ordered, dense structure with minimal free volume.[7]
-
meta-Isomers: The meta-position (1,3-substitution) introduces a distinct kink or bend into the polymer chain.[7][8] This disruption to linearity hinders close packing, leading to a more amorphous structure with increased free volume compared to para-linked polymers.
-
ortho-Isomers: An ortho-arrangement (1,2-substitution) creates the most sterically hindered and contorted polymer backbone. This irregular, bent structure results in the least efficient chain packing and the weakest intermolecular interactions, maximizing the fractional free volume.[9]
These structural differences, originating from the diamine isomer, are the primary cause for the variations in mechanical and thermal properties discussed below.
Caption: Relationship between diamine isomer structure and resulting polyimide properties.
Comparative Analysis of Mechanical and Thermal Properties
The structural variations induced by diamine isomerism give rise to predictable trends in the mechanical and thermal performance of the corresponding polyimides.
Tensile Strength and Young's Modulus
Tensile strength (the maximum stress a material can withstand before breaking) and Young's modulus (a measure of stiffness) are highly dependent on the efficiency of polymer chain packing and the strength of intermolecular forces.
-
Polyimides from para-diamines consistently exhibit the highest tensile strength and modulus. The linear, rigid chains pack closely, maximizing stress transfer between chains and resisting deformation.
-
Polyimides from meta-diamines show intermediate values. The kinks in the polymer backbone reduce packing efficiency, leading to a less stiff and weaker material compared to the para-analogue.[7]
-
Polyimides from ortho-diamines display the lowest tensile strength and modulus. The severely contorted chains pack poorly, resulting in a structure that is more easily deformed and fractured. The presence of ortho-methyl substituents has also been shown to influence packing density and mechanical response.[10][11]
Elongation at Break
Elongation at break, a measure of ductility, generally follows the inverse trend of tensile strength.
-
Polyimides from ortho-diamines are the most flexible and exhibit the highest elongation at break. The significant free volume and weaker intermolecular forces allow for greater chain mobility and extension before failure.
-
Polyimides from meta-diamines offer a balance of strength and ductility.
-
Polyimides from para-diamines , due to their rigid and tightly packed nature, are typically more brittle and have the lowest elongation at break.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. It is a direct indicator of a material's upper service temperature and is governed by chain mobility.
-
Polyimides from para-diamines possess the highest Tg. The rigid backbone and strong intermolecular forces severely restrict segmental motion, requiring more thermal energy to induce the transition.[5]
-
Polyimides from meta-diamines have a lower Tg, as the kinked structure allows for slightly easier chain rotation and movement.[5]
-
Polyimides from ortho-diamines have the lowest Tg. The contorted structure and high free volume provide the least resistance to segmental motion.
Summary of Properties
The following table summarizes the expected trends in the mechanical and thermal properties of polyimides as a function of the diamine isomer used in their synthesis, assuming the same dianhydride is used for all.
| Property | para-Diamine Linkage | meta-Diamine Linkage | ortho-Diamine Linkage |
| Polymer Chain Conformation | Linear, Rigid | Kinked | Contorted, Bent |
| Chain Packing Efficiency | High | Medium | Low |
| Tensile Strength | High | Medium | Low |
| Young's Modulus | High | Medium | Low |
| Elongation at Break | Low | Medium | High |
| Glass Transition Temp. (Tg) | High | Medium | Low |
| Solubility | Low | Medium | High[9] |
Experimental Protocols
To ensure the reliable and reproducible comparison of polyimide properties, standardized synthesis and characterization protocols are essential.
Polyimide Synthesis: The Two-Step Method
The most common route for synthesizing aromatic polyimides is a two-step process that involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to form the final, insoluble polyimide.[5]
Caption: Standard workflow for polyimide film synthesis and characterization.
Step-by-Step Protocol:
-
Monomer Preparation: Equimolar amounts of the chosen diamine isomer (ortho-, meta-, or para-phenylenediamine) and a dianhydride (e.g., pyromellitic dianhydride, PMDA) are used.
-
Poly(amic acid) Synthesis: The diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) in a flask equipped with a mechanical stirrer and a nitrogen inlet.[12] The dianhydride is then added portion-wise to the stirred solution. The reaction is allowed to proceed at room temperature for 24 hours under a nitrogen atmosphere to yield a viscous PAA solution.
-
Film Casting: The PAA solution is cast onto a clean glass plate using a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: The cast film is placed in a programmable oven and subjected to a stepwise heating program to convert the PAA to polyimide and remove the solvent. A typical cycle might be: 1 hour at 80°C, 1 hour at 150°C, 1 hour at 250°C, and finally 1 hour at 350°C.[1] The slow, stepwise heating is crucial to prevent rapid solvent evaporation which can cause defects in the film.
-
Film Recovery: After cooling to room temperature, the tough, flexible polyimide film is carefully peeled from the glass substrate.
Mechanical Property Testing
Mechanical properties are measured using a universal testing machine (UTM) according to standards such as ASTM D882 for thin plastic sheeting.[13]
-
Sample Preparation: The polyimide films are cut into dumbbell-shaped specimens of precise dimensions.
-
Testing Procedure: Each specimen is clamped into the grips of the UTM. The test is initiated, and the film is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[13][14]
-
Data Acquisition: The instrument records the applied load and the elongation of the specimen throughout the test. At least five specimens for each polyimide type should be tested to ensure statistical reliability.
-
Calculation: From the resulting stress-strain curve, key properties are calculated:
-
Tensile Strength (Ultimate Strength): The maximum stress on the curve.
-
Young's Modulus (Initial Modulus): The slope of the initial, linear portion of the curve.
-
Elongation at Break: The strain at the point of fracture.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature (Td) of the polyimides. A small sample of the film is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and its weight loss is monitored as a function of temperature.[4]
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): DSC or DMA is used to determine the glass transition temperature (Tg). In DSC, the heat flow into the sample is measured as it is heated. In DMA, the viscoelastic properties (storage modulus and tan δ) are measured.[1][15] The Tg is identified as a step change in the heat flow (DSC) or a peak in the tan δ curve (DMA).
Conclusion: Designing Polyimides from the Ground Up
The choice of diamine isomer is a powerful yet elegant tool for tuning the mechanical properties of polyimides. By simply altering the substitution pattern from para to meta to ortho, a predictable shift from strong, stiff, and brittle materials to softer, more flexible, and ductile ones can be achieved. This relationship is fundamentally rooted in the principles of polymer physics: the linearity of the polymer backbone directly controls chain packing, intermolecular forces, and segmental mobility. A thorough understanding of these structure-property relationships empowers material scientists to rationally design and synthesize novel polyimides with a performance profile precisely tailored to the demands of the target application.
References
- Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines. (2015).
- Meador, M. A. (1997).
- Luo, Q., Bilić, N., & Petrović, Z. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. SAMPE Fall Technical Conference. [Link]
- Kim, S., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances. [Link]
- Wang, C., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI. [Link]
- Li, Y., et al. (2021).
- Hsiao, S. H., & Lin, S. W. (2011). Isomeric Biphenyl Polyimides. (I) Chemical Structure-property Relationships.
- Kim, S., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers. [Link]
- Li, J., et al. (2024).
- Staub, M. (n.d.).
- Torun, I., et al. (2021).
- Evans, A. M., et al. (2021). Synthesis and Structure–Property Relationships of Polyimide Covalent Organic Frameworks for Carbon Dioxide Capture and (Aqueous) Sodium-Ion Batteries.
- Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- Thermal analysis of polysiloxanes, aromatic polyimide and their blends. (2015).
- Zhang, Y., et al. (2022). Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. Polymers. [Link]
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021).
- Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. [Link]
- Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). (1969). CORE. [Link]
- Hsiao, S. H., et al. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
The Impact of Methyl Substitution on the Physicochemical Properties of Poly(p-phenylenediamine): A Comparative Guide
For researchers and scientists engaged in the development of advanced materials, particularly in the realm of conductive polymers, understanding the nuanced effects of structural modifications is paramount. Poly(p-phenylenediamine) (P(pPD)) has long been a subject of interest due to its notable thermal stability and electrical conductivity. However, its practical application is often hampered by poor solubility and processability.[1][2] This guide provides a comprehensive comparison of unsubstituted P(pPD) and its methyl-substituted derivatives, offering insights into how the introduction of methyl groups on the aromatic ring can strategically alter the polymer's properties to meet specific application demands. We will delve into the underlying scientific principles, present supporting experimental data, and provide detailed protocols for synthesis and characterization.
The Rationale for Methyl Substitution: Overcoming the Processability Hurdle
The primary motivation for exploring methyl-substituted P(pPD) lies in addressing the inherent drawbacks of the parent polymer. Unsubstituted P(pPD) is notoriously difficult to process due to its insolubility in common organic solvents.[1][2] This insolubility arises from strong interchain interactions, including hydrogen bonding and π-π stacking, which lead to a rigid and intractable material.
By introducing methyl groups onto the phenylenediamine monomer, we can disrupt this intermolecular packing. The steric hindrance imposed by the methyl groups prevents the polymer chains from aligning closely, thereby weakening the interchain forces. This strategic disruption is the key to enhancing solubility and, consequently, improving the overall processability of the polymer.[1][3]
Synthesis of Unsubstituted and Methyl-Substituted Poly(p-phenylenediamine)
The most common and effective method for synthesizing both unsubstituted and methyl-substituted P(pPD) is through chemical oxidative polymerization. This method offers good control over the polymerization process and can be adapted for various substituted monomers.
Chemical Structures of Monomers
Below are the chemical structures of the monomers discussed in this guide, which will be used to synthesize the respective polymers.
Caption: Chemical structures of p-phenylenediamine and its methyl-substituted derivatives.
Experimental Protocol: Chemical Oxidative Polymerization
This protocol provides a generalized procedure for the synthesis of P(pPD), poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)), and poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)).
Materials:
-
p-phenylenediamine (pPD), 2,5-dimethyl-p-phenylenediamine (dMe-pPD), or 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl) or Aluminum triflate (Al(OTf)₃) solution
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve the chosen phenylenediamine monomer in an acidic aqueous solution (e.g., 1 M HCl) with stirring in an ice bath. The acidic medium is crucial as it protonates the amine groups, increasing the monomer's solubility and facilitating the polymerization process.
-
Oxidant Solution Preparation: Separately, prepare a solution of ammonium persulfate in deionized water. The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization rate and the properties of the final polymer. A 1:1 ratio is a common starting point.
-
Polymerization: Slowly add the oxidant solution dropwise to the chilled monomer solution under continuous stirring. The reaction is exothermic, and maintaining a low temperature is essential to control the reaction rate and prevent side reactions. The appearance of a dark precipitate indicates the formation of the polymer.
-
Reaction Completion: After the addition of the oxidant is complete, allow the reaction to proceed for several hours (typically 12-24 hours) at room temperature to ensure a high degree of polymerization.
-
Purification: The synthesized polymer is collected by filtration and then washed extensively with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers. This purification step is vital for obtaining a polymer with well-defined properties.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Polymerization Yield: The Influence of Steric Hindrance
A notable difference between the synthesis of unsubstituted and methyl-substituted P(pPD) is the polymerization yield. Experimental data consistently shows that the yield of P(dMe-pPD) and P(tMe-pPD) is significantly lower than that of P(pPD) under similar reaction conditions.[1][4][5]
This observation can be attributed to the steric hindrance presented by the methyl groups on the aromatic ring. These bulky groups can impede the approach of the monomer units to the growing polymer chain, thereby slowing down the polymerization rate and leading to a lower overall yield.[1][4]
Comparative Analysis of Physicochemical Properties
The introduction of methyl groups has a profound impact on several key properties of the polymer. The following sections provide a detailed comparison based on experimental findings.
Solubility: A Key Advantage of Methyl Substitution
As previously mentioned, the most significant advantage of methyl substitution is the remarkable improvement in solubility. While P(pPD) is largely insoluble in common organic solvents, its methyl-substituted counterparts exhibit significantly enhanced solubility.[1][3]
| Polymer | N-methylpyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| P(pPD) | Soluble | Soluble | Soluble |
| P(dMe-pPD) | Highly Soluble | Highly Soluble | Highly Soluble |
| P(tMe-pPD) | Highly Soluble | Highly Soluble | Highly Soluble |
Table 1: Comparative Solubility of Unsubstituted and Methyl-Substituted P(pPD) [1][2]
This enhanced solubility is a direct consequence of the reduced interchain interactions due to the steric hindrance of the methyl groups. The improved solubility allows for solution-based processing techniques, such as spin coating and casting, which are essential for the fabrication of thin films and other device components.
Thermal Stability: A Robust Property Retained with Substitution
Both unsubstituted and methyl-substituted P(pPD) exhibit excellent thermal stability, a desirable characteristic for applications in high-temperature environments. Thermogravimetric analysis (TGA) reveals that these polymers are stable up to high temperatures, with decomposition typically occurring above 400 °C in a nitrogen atmosphere.[1][3]
| Polymer | Decomposition Onset Temperature (°C) |
| P(pPD) | > 400 |
| P(dMe-pPD) | > 400 |
| P(tMe-pPD) | > 400 |
Table 2: Thermal Stability of Unsubstituted and Methyl-Substituted P(pPD) from TGA [1][3]
The high thermal stability is inherent to the rigid aromatic backbone of the polymer. While methyl substitution introduces C-H bonds that are generally more susceptible to thermal degradation than the aromatic C-C and C-N bonds, the overall thermal stability of the polymer remains largely unaffected.
Crystallinity and Morphology: The Role of Chain Packing
The degree of crystallinity in a polymer significantly influences its mechanical and electrical properties. X-ray diffraction (WAXD) studies have shown that P(pPD) is generally amorphous. In contrast, methyl-substituted P(pPD) can exhibit some degree of crystallinity.[1]
This difference in crystallinity can be explained by the influence of the methyl groups on chain packing. While the steric hindrance of the methyl groups disrupts the strong, regular interchain packing that would lead to high crystallinity, it can, in some cases, promote a more ordered, albeit less dense, packing arrangement, resulting in the observed crystalline domains.[1]
Electrochemical Properties: Tuning the Redox Behavior
The electrochemical properties of P(pPD) are central to its application in electronic devices. Cyclic voltammetry studies have shown that the introduction of methyl groups influences the redox behavior of the polymer. Methyl groups are electron-donating, which can affect the ease of oxidation and reduction of the polymer backbone.[6][7] This tuning of the redox potentials can be advantageous for optimizing the performance of electrochemical devices such as sensors and batteries.
Experimental Workflows for Characterization
To provide a comprehensive understanding of the properties of these polymers, a suite of characterization techniques is employed. The following workflow illustrates the key experimental steps.
Caption: Experimental workflow for the synthesis and characterization of poly(p-phenylenediamine) and its derivatives.
Conclusion: A Strategic Approach to Polymer Design
The strategic introduction of methyl groups onto the backbone of poly(p-phenylenediamine) presents a powerful tool for tuning its properties to meet the demands of various applications. The significant improvement in solubility is a game-changer for the processability of this otherwise intractable polymer. While there is a trade-off in terms of polymerization yield, the retention of high thermal stability and the ability to modulate electrochemical properties make methyl-substituted P(pPD) a highly attractive class of materials for researchers in polymer chemistry, materials science, and electronic engineering.
This guide has provided a comparative overview, supported by experimental evidence, to aid in the informed selection and design of P(pPD)-based materials. The detailed protocols and mechanistic explanations are intended to empower researchers to not only replicate these findings but also to explore further structural modifications in their quest for novel high-performance polymers.
References
- Amer, I., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1493116. [Link]
- Chung, Y.-C., & Wen, T.-C. (2009). Effects of Phenyl- and Methyl-Substituents on p-Phenylenediamine, an Electrochemical and Spectral Study. Journal of the Chinese Chemical Society, 56(4), 743-750. [Link]
- Li, X.-G., Huang, M.-R., & Yang, Y.-L. (2001). Facile synthesis of soluble poly(p-phenylenediamine) nanotubes.
- Shahat, A., Amer, I., & Young, C. (2017). Sulfonation of poly(p-phenylenediamine) polymer. Cogent Chemistry, 3(1), 1398802. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Phenyl‐ and Methyl‐Substituents on p‐Phenylenediamine, an Electrochemical and Spectral Study (2009) | Yi-Chun Chung | 19 Citations [scispace.com]
Assessing the Reproducibility of 2,3,5,6-Tetramethyl-1,4-phenylenediamine Polymerization: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel polymers with tailored properties is a cornerstone of innovation. Among the vast class of conducting polymers, poly(2,3,5,6-tetramethyl-1,4-phenylenediamine) (P(tMe-pPD)) presents intriguing possibilities due to the influence of its methyl-substituted phenylenediamine monomer on polymer solubility and properties. However, the path from monomer to a well-characterized, reproducible polymer is often fraught with challenges. This guide provides an in-depth technical assessment of the reproducibility of P(tMe-pPD) polymerization, comparing common synthesis methodologies and elucidating the critical parameters that govern the final product. By understanding the causality behind experimental choices, researchers can better control their polymer synthesis and ensure the reliability of their results.
The Challenge of Reproducibility in Oxidative Polymerization of Aromatic Amines
The oxidative polymerization of aromatic amines, including this compound (TMPD), is a complex process that is notoriously sensitive to a variety of experimental parameters. This sensitivity can lead to significant batch-to-batch variation in polymer properties such as molecular weight, polydispersity, solubility, and ultimately, functional performance. Achieving high reproducibility is therefore a critical challenge that must be addressed to enable the reliable application of these materials.
The primary sources of irreproducibility stem from the intricate reaction mechanism, which involves the formation of reactive radical cations and subsequent coupling reactions.[1] The rates of these reactions and the propensity for side reactions are heavily influenced by subtle changes in the reaction environment. Key factors that can impact the reproducibility of TMPD polymerization include:
-
Oxidant Concentration and Addition Rate: The stoichiometry and rate of addition of the oxidant, such as ammonium persulfate, are critical. A rapid addition can lead to localized high concentrations of radicals, promoting side reactions and uncontrolled polymerization, resulting in a broad molecular weight distribution.[2]
-
Temperature: The polymerization of aromatic amines is often exothermic.[2] Inadequate temperature control can lead to variations in reaction kinetics and the formation of different polymer structures.
-
pH of the Reaction Medium: The acidity of the polymerization medium plays a crucial role in the protonation of the monomer and the growing polymer chains, which in turn affects the polymer's structure and properties.[3]
-
Monomer and Oxidant Purity: Impurities in the monomer or oxidant can act as chain terminators or initiate side reactions, leading to lower molecular weights and altered polymer structures.
This guide will delve into these factors, providing a framework for understanding and controlling them to enhance the reproducibility of TMPD polymerization.
Chemical Oxidative Polymerization: A Detailed Protocol and Comparative Analysis
Chemical oxidative polymerization is the most common method for synthesizing poly(phenylenediamines).[4] The following protocol is based on the work of Amer et al. (2018), which provides a detailed procedure for the synthesis of P(tMe-pPD) and its analogues.[5]
Experimental Protocol for Chemical Oxidative Polymerization of TMPD
Materials:
-
This compound (TMPD) monomer
-
Ammonium persulfate ((NH₄)₂S₂O₈) as the oxidant
-
Hydrochloric acid (HCl) or deionized water as the solvent
-
Aluminum triflate (Al(OTf)₃) as an optional co-catalyst[5]
-
Methanol for washing the polymer
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of TMPD monomer (e.g., 1.7 g) in a chosen solvent (e.g., 150 mL of 1 M HCl or water) in a round-bottomed flask equipped with a magnetic stirrer.[2]
-
Oxidant Solution Preparation: In a separate flask, prepare the oxidant solution by dissolving ammonium persulfate (e.g., 4.0 g) in deionized water (e.g., 20 mL). If using a co-catalyst, Al(OTf)₃ (e.g., 1.0 g) can be added to this solution.[2][5]
-
Polymerization: Place the monomer solution in a controlled temperature bath (e.g., 25 °C). Add the oxidant solution dropwise to the stirred monomer solution at a controlled rate (e.g., one drop every 3 seconds) over a period of 30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.[2]
-
Reaction Completion and Polymer Isolation: After the addition of the oxidant is complete, allow the reaction to proceed for a set duration (e.g., 24 hours) at the controlled temperature.
-
Purification: The polymer precipitate is then collected by filtration and washed thoroughly with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at a specific temperature (e.g., 60 °C) until a constant weight is achieved.
Caption: Workflow for Chemical Oxidative Polymerization of TMPD.
Comparison with Alternative Phenylenediamine Monomers
The properties of the final polymer can be significantly tuned by altering the substituents on the phenylenediamine monomer. A comparative analysis of the polymerization of TMPD with p-phenylenediamine (pPD) and 2,5-dimethyl-p-phenylenediamine (dMe-pPD) provides valuable insights into the structure-property relationships.
| Monomer | Polymer Abbreviation | Key Differences in Polymer Properties | Reference |
| This compound (TMPD) | P(tMe-pPD) | Improved solubility in organic solvents like chloroform and THF compared to P(pPD) due to the steric hindrance from the four methyl groups which reduces inter-chain interactions.[6][7] | [6][7] |
| p-Phenylenediamine (pPD) | P(pPD) | Generally exhibits poor solubility in common organic solvents, which complicates its characterization and processing.[2] | [2] |
| 2,5-Dimethyl-p-phenylenediamine (dMe-pPD) | P(dMe-pPD) | Shows intermediate solubility between P(pPD) and P(tMe-pPD). The two methyl groups provide some steric hindrance to improve solubility over the unsubstituted polymer.[6][7] | [6][7] |
The improved solubility of P(tMe-pPD) is a significant advantage for its application and characterization, as it allows for solution-based processing and analysis techniques that are not feasible for the less soluble P(pPD).
Electrochemical Polymerization: A Controllable Alternative
Electrochemical polymerization offers an alternative route to synthesize conducting polymer films with a high degree of control over the film thickness and morphology.[8] This method involves the direct oxidation of the monomer at an electrode surface, leading to the deposition of the polymer film.
General Principles of Electropolymerization of Aromatic Amines
In a typical electropolymerization setup, a three-electrode system is used, consisting of a working electrode (where the polymerization occurs), a counter electrode, and a reference electrode. The polymerization is initiated by applying a potential to the working electrode that is sufficient to oxidize the monomer. The polymerization can be carried out using various electrochemical techniques, such as cyclic voltammetry (CV), potentiostatic, or galvanostatic methods.[9]
The key advantages of electrochemical polymerization include:
-
Precise control over film thickness: The thickness of the polymer film can be controlled by the amount of charge passed during the polymerization.[8]
-
Uniform film deposition: Under optimized conditions, electrochemical methods can produce smooth and uniform polymer films.
-
In-situ characterization: The growth of the polymer film can be monitored in real-time using electrochemical techniques.
-
Milder reaction conditions: Electropolymerization can often be carried out at room temperature and without the need for strong chemical oxidants.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
